4-(2-Chlorophenyl)-1H-imidazole
Description
BenchChem offers high-quality 4-(2-Chlorophenyl)-1H-imidazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2-Chlorophenyl)-1H-imidazole including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5-(2-chlorophenyl)-1H-imidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2/c10-8-4-2-1-3-7(8)9-5-11-6-12-9/h1-6H,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQIZKGZJGJPHRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CN=CN2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104672-22-2 | |
| Record name | 4-(2-chlorophenyl)-1H-imidazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Literature review of 4-(2-Chlorophenyl)-1H-imidazole in medicinal chemistry
Abstract
The imidazole ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous natural products and FDA-approved pharmaceuticals.[1][2][3] Its unique electronic properties and ability to engage in various non-covalent interactions, such as hydrogen bonding and metal coordination, make it a versatile core for designing bioactive molecules.[2] This guide focuses on the 4/5- and 2-(chlorophenyl)-1H-imidazole moiety, a substructure that has garnered significant attention for its broad spectrum of pharmacological activities. The introduction of a chlorophenyl group often enhances potency and modulates pharmacokinetic properties, leading to promising candidates in diverse therapeutic areas. This document provides a comprehensive review of the synthesis, structure-activity relationships (SAR), and mechanisms of action of chlorophenyl-imidazole derivatives in anti-inflammatory, antifungal, anticancer, and neuroprotective applications, intended for researchers and professionals in drug discovery and development.
Synthetic Strategies: Building the Core Scaffold
The construction of the trisubstituted imidazole core is well-established, with the Radziszewski/Debus synthesis being a classical and efficient method. This one-pot condensation reaction typically involves three key components: a 1,2-dicarbonyl compound, an aldehyde, and a source of ammonia.[4][5]
General Synthetic Workflow
The most common approach involves the reaction of a substituted benzil (a 1,2-dicarbonyl), a chlorobenzaldehyde, and ammonium acetate (as the ammonia source) in refluxing glacial acetic acid. This methodology allows for the facile creation of a library of analogues by varying the substitution patterns on the benzil and aldehyde starting materials.
Caption: General workflow for the Radziszewski/Debus imidazole synthesis.
Experimental Protocol: Synthesis of 2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole
This protocol is adapted from established literature procedures and serves as a representative example for synthesizing the core scaffold.[4]
Materials:
-
Benzil (1.0 eq)
-
4-Chlorobenzaldehyde (1.0 eq)
-
Ammonium acetate (10-15 eq)
-
Glacial acetic acid
-
Ethanol
-
5% Ammonium hydroxide solution
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add equimolar quantities of benzil and 4-chlorobenzaldehyde.
-
Add ammonium acetate (a significant excess is used to drive the reaction) and sufficient glacial acetic acid to dissolve the reactants.
-
Heat the reaction mixture to reflux (typically 110-120°C) with continuous stirring for 3-5 hours. The progress can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the cooled mixture into a beaker containing a large volume of cold water (e.g., 300 mL) to precipitate the product.
-
Filter the resulting precipitate using a Buchner funnel.
-
Neutralize the crude product by washing it with a 5% ammonium hydroxide solution, followed by several washes with distilled water.
-
Purify the crude product by recrystallization from a suitable solvent, such as absolute ethanol, to yield the crystalline title compound.[4]
-
Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, IR, Mass Spectrometry).
Therapeutic Applications and Mechanistic Insights
The chlorophenyl-imidazole scaffold has demonstrated significant potential across multiple therapeutic domains. The following sections delve into its application as an anti-inflammatory, antifungal, anticancer, and neuroprotective agent.
Anti-inflammatory Activity
Chronic inflammation is a key pathological feature of many diseases, including arthritis and autoimmune disorders. Nonsteroidal anti-inflammatory drugs (NSAIDs) are primary therapeutics, and many function by inhibiting cyclooxygenase (COX) enzymes, which are critical for prostaglandin synthesis.[4][5] Imidazole-bearing compounds have shown significant anti-inflammatory activity, often with a reduced risk of the gastrointestinal side effects associated with traditional NSAIDs.[4]
Mechanism of Action & SAR: The anti-inflammatory effects of many imidazole derivatives are attributed to the inhibition of COX enzymes (COX-1 and COX-2).[5] Structure-activity relationship studies have demonstrated that the presence and position of a chloro group on the phenyl ring are critical for activity. In one study, a derivative with a 4-chlorophenyl group at the 2-position of the imidazole ring exhibited significantly higher anti-inflammatory activity (83.40% edema inhibition) than the standard drug indomethacin (71.56%).[4] This highlights the positive contribution of the chloro-substituent to the compound's pharmacological profile.
Caption: Inhibition of the Cyclooxygenase (COX) pathway by NSAIDs.
Data Summary: Anti-inflammatory Activity
| Compound Description | Assay | Potency (% Inhibition) | Reference |
|---|---|---|---|
| Imidazole derivative with 4-chlorophenyl group | Carrageenan-induced paw edema | 83.40% | [4] |
| Indomethacin (Standard) | Carrageenan-induced paw edema | 71.56% | [4] |
| Imidazole derivative with phenyl group | Carrageenan-induced paw edema | 40.81% |[4] |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats This in vivo model is a standard for evaluating the acute anti-inflammatory activity of novel compounds.[2][6]
-
Animal Acclimatization: Acclimatize Wistar rats for at least one week under standard laboratory conditions.
-
Grouping: Divide animals into groups (n=6): a control group (vehicle), a reference group (e.g., Diclofenac sodium, 50 mg/kg), and test groups receiving the chlorophenyl-imidazole derivative at various doses (e.g., 100 mg/kg).
-
Compound Administration: Administer the test compounds and reference drug intraperitoneally or orally. The control group receives only the vehicle.
-
Induction of Inflammation: One hour post-administration, inject 0.1 mL of a 1% carrageenan solution into the sub-plantar tissue of the right hind paw of each rat.
-
Measurement: Measure the paw volume using a plethysmometer immediately before the carrageenan injection (baseline) and at regular intervals afterward (e.g., 1, 2, 3, and 4 hours).
-
Data Analysis: Calculate the percentage inhibition of edema for each treated group compared to the control group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100, where Vc is the average increase in paw volume in the control group and Vt is the average increase in the treated group.
Antifungal Activity
The imidazole scaffold is the foundation for several clinically essential antifungal agents, including ketoconazole, miconazole, and clotrimazole.[7][8] These drugs are widely used to treat infections caused by pathogenic fungi like Candida albicans and Aspergillus niger.[8][9]
Mechanism of Action & SAR: The primary mechanism of action for antifungal imidazoles is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase.[8] This enzyme is a critical component of the ergosterol biosynthesis pathway. Ergosterol is the main sterol in the fungal cell membrane, analogous to cholesterol in mammalian cells. By inhibiting its synthesis, imidazole antifungals disrupt membrane integrity, leading to increased permeability and ultimately fungal cell death. The chlorophenyl moiety is a common feature in potent antifungal agents, contributing to the necessary lipophilicity and electronic properties for effective binding to the enzyme's active site.[10] For example, 1-[4-(4-chlorophenyl)-2-(2,6-dichlorophenylthio)-n-butyl]-1H-imidazole nitrate has been identified as a new potent antifungal agent, particularly effective against Candida albicans infections.[10]
Caption: Inhibition of the fungal ergosterol biosynthesis pathway.
Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution)
-
Inoculum Preparation: Prepare a standardized suspension of the fungal strain (e.g., Candida albicans) in a suitable broth medium (e.g., RPMI-1640).
-
Compound Dilution: Prepare a serial two-fold dilution of the test compound in a 96-well microtiter plate. Also include a positive control (a known antifungal like Voriconazole) and a negative control (no drug).[4]
-
Inoculation: Add the fungal inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that causes complete visual inhibition of fungal growth.
-
Data Interpretation: Compare the MIC values of the test compounds to the standard drug to assess their relative potency.
Anticancer Activity
The imidazole ring is a key structural component in several anticancer agents, acting through a variety of mechanisms.[11][12] Derivatives of the chlorophenyl-imidazole scaffold have shown promise by targeting critical cellular processes like cell division and signaling pathways essential for tumor growth and survival.
Mechanism of Action & SAR: The anticancer effects of these compounds are diverse and include:
-
Tubulin Polymerization Inhibition: Some imidazole derivatives disrupt microtubule dynamics, which are essential for forming the mitotic spindle during cell division. This leads to G2/M phase cell cycle arrest and subsequent apoptosis.[12]
-
Kinase Inhibition: Many kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), are overactive in cancers and drive angiogenesis (the formation of new blood vessels that supply tumors). Imidazole derivatives have been designed to inhibit these kinases, thereby cutting off the tumor's blood supply.[12]
-
CYP Enzyme Inhibition: Certain cytochrome P450 enzymes are involved in the metabolism of signaling molecules like retinoic acid. Inhibiting these enzymes can be a therapeutic strategy.[11]
For instance, a series of 3-substituted-4-oxo-imidazolidin-2-(1H)-thione derivatives bearing a chlorophenyl group showed good antiproliferative activity against HepG-2 (liver) and HCT-116 (colon) cancer cell lines.[13]
Data Summary: In Vitro Cytotoxicity of Imidazole Derivatives
| Compound Class | Cell Line | Potency (IC₅₀) | Target/Mechanism | Reference |
|---|---|---|---|---|
| Imidazole-oxadiazole hybrid | MCF-7 (Breast) | 3.02 µM | EGFR Inhibition | [14] |
| Benzoyl-imidazole (BZML) | SW480 (Colorectal) | 27.42 nM | Tubulin Polymerization Inhibition | [12] |
| 2-phenyl benzimidazole | MCF-7 (Breast) | 3.37 µM | VEGFR-2 Inhibition |[12] |
Caption: Simplified VEGFR-2 signaling pathway in angiogenesis.
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Seed cancer cells (e.g., HCT-116) in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the chlorophenyl-imidazole compound for 48-72 hours. Include a vehicle control.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (typically ~570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Neuroprotective Activity
Neurodegenerative diseases, such as Alzheimer's and Parkinson's, are complex and multifactorial, involving protein aggregation, neuroinflammation, and oxidative stress.[15][16][17] Consequently, multi-target-directed ligands are considered a highly promising therapeutic strategy.[18] The imidazole scaffold is being actively investigated for this purpose due to its ability to be functionalized to interact with multiple targets.[15][18]
Mechanism of Action & SAR: The development of chlorophenyl-imidazole derivatives for neurodegenerative diseases is focused on simultaneously addressing several pathological cascades:
-
Cholinesterase Inhibition: A key feature of Alzheimer's disease is a deficit in the neurotransmitter acetylcholine. Inhibiting the enzymes that break it down, acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), can restore neurotransmitter levels and provide symptomatic relief.[16][18]
-
Modulation of Tau and Aβ Pathology: Compounds are being designed to prevent the aggregation of amyloid-beta (Aβ) peptides and hyperphosphorylated tau proteins, which form the characteristic plaques and tangles in the brains of Alzheimer's patients.[15][16]
-
Anti-neuroinflammatory Effects: Targeting inflammatory pathways, such as those involving COX and 5-LOX enzymes, within the central nervous system is another key strategy.[15]
Brain-penetrant 1,5-diarylimidazoles have been developed as tools to explore these multi-target strategies for Alzheimer's and other neurodegenerative diseases.[15]
Caption: Mechanism of Acetylcholinesterase (AChE) inhibitors.
Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)
-
Reagent Preparation: Prepare a phosphate buffer, a solution of acetylthiocholine iodide (ATCI, the substrate), and Ellman's reagent (DTNB).
-
Assay Setup: In a 96-well plate, add the buffer, the test compound (at various concentrations), and the AChE enzyme solution. Incubate for a short period (e.g., 15 minutes).
-
Reaction Initiation: Add the substrate (ATCI) and DTNB to all wells to start the reaction.
-
Measurement: The AChE enzyme hydrolyzes ATCI to thiocholine. Thiocholine then reacts with DTNB to produce a yellow-colored anion, which is measured spectrophotometrically at ~412 nm over time.
-
Data Analysis: The rate of reaction is proportional to the enzyme activity. Calculate the percentage of enzyme inhibition for each concentration of the test compound compared to a control without any inhibitor. Determine the IC₅₀ value.
Conclusion and Future Directions
The 4-(2-chlorophenyl)-1H-imidazole scaffold and its isomers represent a highly versatile and pharmacologically significant class of compounds. The ease of their synthesis and the ability to readily modify their structure at multiple positions allows for extensive exploration of structure-activity relationships. The consistent finding that chloro-substitution enhances biological activity across diverse targets—from inflammatory enzymes and fungal proteins to cancer-related kinases and CNS receptors—underscores its importance in drug design.
Future research should focus on optimizing these leads to enhance target specificity and minimize off-target effects, thereby improving the therapeutic index. The development of multi-target agents, particularly for complex diseases like cancer and neurodegeneration, remains a compelling strategy where the imidazole scaffold is poised to make significant contributions. A deeper understanding of the molecular interactions through computational docking and crystallographic studies will be crucial in guiding the rational design of the next generation of chlorophenyl-imidazole-based therapeutics.
References
-
Design and synthesis of some imidazole derivatives containing 2-(4- chlorophenyl) - Der Pharma Chemica. Available at: [Link]
-
Walker, K. A., Braemer, A. C., Hitt, S., Jones, R. E., & Matthews, T. R. (1978). 1-[4-(4-Chlorophenyl)-2-(2,6-dichlorophenylthio)-n-butyl]-1H-imidazole Nitrate, a New Potent Antifungal Agent. Journal of Medicinal Chemistry, 21(8), 840–843. Available at: [Link]
-
Design and synthesis of some imidazole derivatives containing 2-(4-chlorophenyl)-4,5-diphenyl imidazole moiety as anti-inflammatory and antimicrobial agents - ResearchGate. Available at: [Link]
-
Amiri, M., Vazehi, Z., Abedini, M., & Shirini, F. Synthesis of 2-(4-chlorophenyl)-1H-benzo[d]imidazole catalyzed by Wt-Fe3O4 MNPs. ResearchGate. Available at: [Link]
-
5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine - MDPI. Available at: [Link]
-
Antifungal activity and theoretical study of synthesized pyrazole-imidazole hybrids. (2020). IOP Conference Series: Materials Science and Engineering, 770, 012053. Available at: [Link]
-
Heeres, J., Backx, L. J., Mostmans, J. H., & Van Cutsem, J. (1979). Antimycotic imidazoles. part 4. Synthesis and antifungal activity of ketoconazole, a new potent orally active broad-spectrum antifungal agent. Journal of Medicinal Chemistry, 22(8), 1003–1005. Available at: [Link]
- The synthesis of imidazole aromatic alcohol analog derivative and preparation thereof. Google Patents.
-
Gujjarappa, R., et al. (2022). Overview on Biological Activities of Imidazole Derivatives. ResearchGate. Available at: [Link]
-
Zhang, T., et al. (2021). Multitargeted Imidazoles: Potential Therapeutic Leads for Alzheimer's and Other Neurodegenerative Diseases. ACS Chemical Neuroscience, 12(15), 2855–2873. Available at: [Link]
-
Development and Characterization of Imidazole Derivatives for Antifungal Applications - Biological and Molecular Chemistry. (2025). Available at: [Link]
-
Imidazole: Having Versatile Biological Activities - ResearchGate. Available at: [Link]
-
Imidazoles as potential anticancer agents - PMC. (2017). Future Journal of Pharmaceutical Sciences, 3(2), 1-13. Available at: [Link]
-
Multi target-directed imidazole derivatives for neurodegenerative diseases - ResearchGate. Available at: [Link]
-
5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine - ResearchGate. Available at: [Link]
-
El-Deen, I. M., Eltamany, E. H., & Ali, N. M. (2024). In vitro cytotoxicity screening of some 3-substituted-4-oxo-imidazolidin-2-(1H)-thione derivatives as anticancer drug. Future Journal of Pharmaceutical Sciences, 10(1), 1-11. Available at: [Link]
-
Shalini, K., et al. (2010). Imidazole and its biological activities: A review. Der Chemica Sinica, 1(3), 36-47. Available at: [Link]
-
Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity - MDPI. (2025). Available at: [Link]
-
Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases - MDPI. (2025). Available at: [Link]
-
Synthesis of 4-(Biphenyl-4-yl)-2-(Substituted Phenyl)-1-Phenyl-1H-Imidazoles - International Journal of Pharmacy and Biological Sciences. (2019). Available at: [Link]
-
Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - MDPI. (2021). Available at: [Link]
-
Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid - ResearchGate. (2025). Available at: [Link]
-
Zlatanova-Tenisheva, H., et al. (2025). Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. Pharmaceuticals, 18(1), 1-15. Available at: [Link]
-
Insights of the pathophysiology of neurodegenerative diseases and the role of phytochemical compounds in its management - Neuroscience Research Notes. (2021). Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.smolecule.com [pdf.smolecule.com]
- 3. imedpub.com [imedpub.com]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. researchgate.net [researchgate.net]
- 6. Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antimycotic imidazoles. part 4. Synthesis and antifungal activity of ketoconazole, a new potent orally active broad-spectrum antifungal agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biolmolchem.com [biolmolchem.com]
- 9. researchgate.net [researchgate.net]
- 10. 1-[4-(4-Chlorophenyl)-2-(2,6-dichlorophenylthio)-n-butyl]-1H-imidazole nitrate, a new potent antifungal agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. In vitro cytotoxicity screening of some 3-substituted-4-oxo-imidazolidin-2-(1H)-thione derivatives as anticancer drug - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Multitargeted Imidazoles: Potential Therapeutic Leads for Alzheimer’s and Other Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. neuroscirn.org [neuroscirn.org]
- 18. researchgate.net [researchgate.net]
Biological Activity Profile of 4-(2-Chlorophenyl)-1H-imidazole Scaffolds: A Comprehensive Technical Guide
Executive Summary
In modern medicinal chemistry, the 4-(2-Chlorophenyl)-1H-imidazole scaffold (CAS 104672-22-2) represents a highly privileged pharmacophore. As a Senior Application Scientist overseeing drug discovery pipelines, I frequently leverage this specific substructure due to its exceptional versatility. The imidazole core provides a robust platform for hydrogen bonding,
Structural Rationale & Scaffold Characteristics
The biological efficacy of the 4-(2-Chlorophenyl)-1H-imidazole scaffold is not coincidental; it is driven by precise molecular geometry and electronic distribution.
-
Steric Twist and Dihedral Angle: The presence of the chlorine atom at the ortho position of the phenyl ring induces a significant steric clash with the adjacent imidazole proton. This forces the phenyl ring out of coplanarity with the imidazole core. This thermodynamically stable, twisted conformation is crucial for inserting the molecule into the deep, narrow hydrophobic pockets of target enzymes (such as COX-2 and CYP51)[1].
-
Halogen Bonding: The highly electronegative chlorine atom acts as a potent halogen bond donor, significantly enhancing the binding affinity to target proteins compared to unsubstituted phenyl analogs[2].
-
Metal Coordination: The unhindered nitrogen (N3) of the imidazole ring retains its lone pair, making it an ideal ligand for coordinating with transition metals, particularly the heme iron found in cytochrome P450 enzymes[3].
Core Biological Activity Profiles & Mechanistic Pathways
A. Antifungal Activity (CYP51 Inhibition)
Derivatives of this scaffold are classic inhibitors of Lanosterol 14
Mechanism of Action: The N3 atom of the imidazole ring coordinates directly with the heme iron at the enzyme's active site, displacing oxygen. Simultaneously, the 4-(2-chlorophenyl) moiety occupies the hydrophobic substrate-access channel, physically blocking lanosterol from entering[2]. This dual-action binding depletes ergosterol and accumulates toxic sterol precursors, leading to membrane instability and fungal cell death[4].
Fig 1. Inhibition of fungal CYP51 by 4-(2-Chlorophenyl)-1H-imidazole derivatives.
B. Anti-inflammatory & Analgesic Activity (Selective COX-2 Inhibition)
The scaffold exhibits profound anti-inflammatory properties by selectively inhibiting Cyclooxygenase-2 (COX-2) [1].
Mechanism of Action: Unlike the constitutively expressed COX-1, the inducible COX-2 enzyme possesses a larger active site due to the substitution of an Isoleucine residue (Ile523) with a smaller Valine (Val523). This creates a secondary side pocket. The non-planar 4-(2-chlorophenyl) group perfectly exploits this additional steric space, granting high selectivity for COX-2. This targeted inhibition halts the conversion of arachidonic acid to pro-inflammatory prostaglandins (PGE2) while minimizing the gastrointestinal toxicity typically associated with non-selective NSAIDs[5].
Fig 2. Selective COX-2 inhibition pathway by the imidazole scaffold.
Experimental Methodologies (Self-Validating Protocols)
In rigorous drug development, an assay is only as reliable as its internal controls. The following protocols are engineered as self-validating systems to ensure data integrity and eliminate false positives.
Protocol 1: In Vitro Antifungal Susceptibility Testing (CYP51 Target)
Causality: We utilize the Broth Microdilution Method (CLSI M27-A3) coupled with a Resazurin redox indicator. Relying on visual turbidity alone is subjective; Resazurin objectively quantifies cell viability through a measurable colorimetric shift driven by active fungal metabolism.
-
Preparation: Synthesize and purify the target derivative (>98% purity via HPLC). Prepare a 10 mM stock solution in DMSO.
-
Assay Setup: Dispense 100 µL of RPMI 1640 medium (buffered to pH 7.0 with MOPS) into a 96-well plate.
-
Self-Validating Controls:
-
Execution: Serially dilute the test compound (0.1 to 64 µg/mL). Inoculate with Candida albicans (final concentration
CFU/mL). Incubate at 35°C for 48 hours. -
Orthogonal Validation: Add 20 µL of Resazurin (0.01%) to each well. A color shift from blue to pink indicates metabolic activity, precisely defining the Minimum Inhibitory Concentration (MIC).
Protocol 2: Selective COX-2/COX-1 Inhibition Assay
Causality: To prove anti-inflammatory efficacy without gastric toxicity, we must demonstrate a high Selectivity Index (SI). This requires running parallel fluorometric assays for both COX-1 and COX-2 to measure the exact ratio of inhibition.
-
Preparation: Recombinant human COX-1 and COX-2 enzymes are pre-incubated separately with the test compound for 10 minutes at 37°C in Tris-HCl buffer.
-
Reaction Initiation: Add arachidonic acid (substrate) and a fluorometric probe (e.g., ADHP) to detect the peroxidase activity of the COX enzymes.
-
Self-Validating Controls:
-
Quantification: Measure fluorescence (Ex/Em = 535/587 nm). Calculate
values using non-linear regression analysis.
Quantitative Data Presentation
The following table synthesizes representative pharmacological data demonstrating the broad-spectrum utility of 4-(2-chlorophenyl)-1H-imidazole derivatives across different therapeutic targets.
Table 1: Representative Biological Activity Profile of 4-(2-Chlorophenyl)-1H-imidazole Derivatives
| Target / Activity | Primary Mechanism | Key Binding Interactions | Representative Efficacy ( | Reference Standard |
| Antifungal | CYP51 Inhibition | Heme-iron coordination (N3), Hydrophobic pocket insertion (2-Cl-phenyl) | MIC: 0.5 - 4.0 µg/mL | Fluconazole |
| Anti-inflammatory | COX-2 Inhibition | Val523 side-pocket insertion, Arg120 H-bonding | Celecoxib / Diclofenac | |
| Antimicrobial | DNA Intercalation | Minor groove binding, ROS generation | MIC: 10 - 50 µg/mL | Norfloxacin |
| Anticonvulsant | GABA Receptor Modulation | Allosteric binding via halogen bond donation | Diazepam |
Conclusion
The 4-(2-Chlorophenyl)-1H-imidazole scaffold is a masterclass in rational drug design. By manipulating the dihedral angle and electronic properties via the ortho-chlorine substitution, medicinal chemists can fine-tune this core to achieve highly selective inhibition of critical enzymes like CYP51 and COX-2. When coupled with rigorous, self-validating assay protocols, this scaffold remains a premier starting point for developing next-generation antifungal and anti-inflammatory therapeutics.
References
-
Divers Pharmacological Significance of Imidazole Derivatives- A Review Source: Research Journal of Pharmacy and Technology URL:[Link]
-
Design, synthesis, and biological evaluation of novel imidazole derivatives as analgesic and anti-inflammatory agents: experimental and molecular docking insights Source: National Institutes of Health (PMC) URL:[Link]
-
Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction Source: National Institutes of Health (PMC) URL:[Link]
-
Imidazole Derivatives: A Comprehensive Review of Their Pharmacological Potentials Source: International Journal of Pharmaceutical Sciences URL:[Link]
-
Development and Characterization of Imidazole Derivatives for Antifungal Applications Source: Biological and Molecular Chemistry URL:[Link]
-
The Fungal CYP51s: Their Functions, Structures, Related Drug Resistance, and Inhibitors Source: Frontiers in Microbiology URL:[Link]
Sources
- 1. Design, synthesis, and biological evaluation of novel imidazole derivatives as analgesic and anti-inflammatory agents: experimental and molecular docking insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biolmolchem.com [biolmolchem.com]
- 3. Frontiers | The Fungal CYP51s: Their Functions, Structures, Related Drug Resistance, and Inhibitors [frontiersin.org]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Utility of 4-(2-Chlorophenyl)-1H-imidazole in Modern Medicinal Chemistry: A Technical Guide
Executive Summary 4-(2-Chlorophenyl)-1H-imidazole (CAS: 104672-22-2) is a privileged heterocyclic scaffold utilized extensively as a [1]. Its unique combination of a hydrogen-bonding imidazole core and a sterically demanding, lipophilic 2-chlorophenyl moiety makes it an ideal precursor for synthesizing targeted therapeutics, including p38α MAP kinase inhibitors and novel[2]. This whitepaper provides an in-depth analysis of its pharmacophore dynamics, validated synthetic protocols, and downstream applications in drug discovery.
Structural Rationale & Pharmacophore Dynamics
In rational drug design, the 4-aryl-1H-imidazole motif acts as a highly effective bioisostere and structural anchor.
-
The Imidazole Core: The 1H-imidazole ring contains both a hydrogen-bond donor (N-H) and an acceptor (C=N). In kinase inhibitors, this core frequently interacts with the hinge region of the ATP-binding pocket (e.g., forming critical hydrogen bonds with the Met109 residue in p38α MAPK).
-
The 2-Chlorophenyl Moiety: The placement of the chlorine atom at the ortho position is a deliberate conformational strategy. The steric bulk of the chlorine atom restricts the free rotation of the carbon-carbon bond connecting the phenyl and imidazole rings. This "locks" the molecule into a specific dihedral angle, pre-organizing the compound into its bioactive conformation. Consequently, the entropic penalty upon binding to the target protein's hydrophobic pocket is significantly reduced, leading to higher binding affinity[2].
Inhibition of the p38 MAPK signaling cascade by 4-(2-chlorophenyl)imidazole derivatives.
Synthetic Methodologies & Self-Validating Protocols
While de novo cyclization methods (such as Bredereck's synthesis using 2-bromo-1-(2-chlorophenyl)ethanone and formamide) are possible, they often require harsh thermal conditions and yield complex byproduct mixtures. For pharmaceutical-grade intermediates, the of 4-iodo-1H-imidazole with 2-chlorophenylboronic acid is the industry standard[3].
Step-by-step synthetic workflow for 4-(2-chlorophenyl)-1H-imidazole via Suzuki-Miyaura cross-coupling.
Step-by-Step Protocol: Suzuki-Miyaura Synthesis of 4-(2-Chlorophenyl)-1H-imidazole
Causality Note: The N-tritylation step is absolutely critical. Without it, the free N-H of the imidazole ring will coordinate directly with the palladium catalyst, leading to rapid catalyst deactivation and negligible cross-coupling yields. Furthermore, the massive steric bulk of the trityl group directs the coupling exclusively to the C4 position[3].
Step 1: N-Protection (Tritylation)
-
Dissolve 4-iodo-1H-imidazole (1.0 eq) in anhydrous dichloromethane (DCM).
-
Add triethylamine (Et₃N, 1.5 eq) and stir for 10 minutes to deprotonate the imidazole.
-
Add trityl chloride (TrCl, 1.1 eq) portion-wise at 0 °C.
-
Validation Check: Monitor by TLC (Hexanes/EtOAc). The highly non-polar trityl group will cause the product to run significantly higher (higher Rf) than the starting material, confirming complete conversion.
Step 2: Palladium-Catalyzed Cross-Coupling
-
To a Schlenk flask, add 4-iodo-1-(trityl)-1H-imidazole (1.0 eq), 2-chlorophenylboronic acid (1.2 eq), and potassium carbonate (K₂CO₃, 2.0 eq)[3].
-
Causality Note: Evacuate and backfill the vessel with Argon three times. Dissolved oxygen will irreversibly oxidize the active Pd(0) species to an inactive Pd(II) complex, halting the catalytic cycle.
-
Add a degassed mixture of 1,4-Dioxane and Water (4:1 ratio), followed by Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)[3].
-
Heat the reaction mixture to 100 °C and stir for 4-6 hours[3].
-
Validation Check: LC-MS analysis should indicate the complete consumption of the starting iodide and the appearance of the target mass.
-
Workup: Cool to room temperature, extract with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure[3].
Step 3: Deprotection
-
Dissolve the protected intermediate in DCM and add Trifluoroacetic acid (TFA, 10 eq).
-
Stir at room temperature for 2 hours.
-
Neutralize with saturated NaHCO₃, extract, and purify via flash chromatography to yield the final 4-(2-chlorophenyl)-1H-imidazole.
Quantitative Process Data
The following table summarizes the comparative metrics of the primary synthetic routes used to generate this intermediate.
| Reaction Route | Key Reagents & Catalysts | Avg. Yield (%) | Purity (HPLC) | Scalability | Primary Process Challenge |
| Suzuki-Miyaura | 4-Iodo-1-Tr-imidazole, 2-Cl-Ph-B(OH)₂, Pd(PPh₃)₄ | 75 - 85% | > 98% | High (kg scale) | High cost of Pd catalyst; requires Trityl protection/deprotection |
| Bredereck's Cyclization | 2-Bromo-1-(2-chlorophenyl)ethanone, Formamide | 40 - 55% | > 90% | Moderate | Harsh thermal conditions (180 °C); complex byproduct profile |
| Radziszewski Synthesis | 2-Chlorophenylglyoxal, Formaldehyde, NH₃ | 50 - 60% | > 92% | Moderate | Difficult purification due to symmetrical imidazole byproducts |
Applications in Drug Discovery
The 4-(2-chlorophenyl)-1H-imidazole intermediate is heavily utilized in the synthesis of novel therapeutics:
-
Antiplatelet Agents: Research has demonstrated that 1-(arylideneamino)-4-aryl-1H-imidazole-2-amine derivatives exhibit potent antiplatelet aggregation activity. Specifically, compounds featuring a substituted phenyl ring on the imidazole core show IC₅₀ values comparable to acetylsalicylic acid (aspirin) against collagen-induced platelet aggregation[2]. The 2-chlorophenyl variant provides optimal lipophilicity for membrane penetration while maintaining the necessary electronic distribution for target binding[2].
-
Kinase Inhibitors: As a structural analog to the 4-fluorophenyl group found in classic p38 MAPK inhibitors (like SB203580), the 2-chlorophenyl imidazole derivative is used to probe the hydrophobic pocket of kinases, offering a tunable handle for optimizing pharmacokinetics and target selectivity.
References
-
Amidi, S. et al. (2017). Rational Design and Synthesis of 1-(Arylideneamino)-4-aryl-1H-imidazole-2-amine Derivatives as Antiplatelet Agents. Source: ChemMedChem / PubMed.[Link]
Sources
Technical Guide: Structure-Activity Relationship (SAR) of 2-Chlorophenyl Imidazoles
Executive Summary
The 2-chlorophenyl imidazole scaffold represents a privileged structure in medicinal chemistry, serving as a cornerstone for two distinct therapeutic classes: sterol 14α-demethylase (CYP51) inhibitors (antifungals) and p38 MAP kinase inhibitors (anti-inflammatory/antineoplastic agents).[1] This guide dissects the structure-activity relationships (SAR) governing these derivatives, focusing on the critical role of the ortho-chlorine substituent in modulating steric conformation, metabolic stability, and lipophilicity.
This document moves beyond basic descriptions to provide causal mechanistic insights, validated synthetic protocols, and self-verifying assay methodologies.
The Pharmacophore: Structural Logic
The biological efficacy of 2-chlorophenyl imidazoles is dictated by the specific attachment point of the phenyl ring to the imidazole core (N1 vs. C2) and the electronic/steric influence of the chlorine atom.
The Role of the ortho-Chlorine
The 2-chloro (ortho) substituent is rarely accidental. Its presence drives three critical physicochemical changes:
-
Torsional Strain: The bulky chlorine atom forces the phenyl ring to twist out of coplanarity with the imidazole or the linker. This "weathercock" conformation is often required to fit into hydrophobic pockets (e.g., CYP51) or to disrupt planar stacking in non-target proteins.[1]
-
Metabolic Blockade: The C2 position of a phenyl ring is a common site for oxidative metabolism (hydroxylation). Chlorination blocks this site, extending the half-life (
) of the molecule. -
Lipophilicity (
): Chlorine significantly increases lipophilicity, enhancing membrane permeability essential for intracellular targets like p38 MAPK or fungal CYP51 located on the ER membrane.[1]
Scaffold Classification
We distinguish between two primary architectures:
-
Class A (Antifungal): N1-substituted. The imidazole N3 is free to coordinate with metal centers (Heme Fe). The 2-chlorophenyl group is usually part of a benzyl or trityl linker.
-
Class B (Kinase/Pain): C2-substituted.[2][3] The imidazole acts as a hydrogen bond donor/acceptor pair in the ATP-binding pocket.
Figure 1: Functional divergence of the 2-chlorophenyl imidazole scaffold based on substitution patterns.
Case Study 1: Antifungal SAR (CYP51 Inhibition)
Mechanism of Action
The primary target is Lanosterol 14α-demethylase (CYP51) . The unhindered nitrogen (N3) of the imidazole ring coordinates axially with the Heme Iron (
SAR of the 2-Chlorophenyl Group
In trityl-imidazole antifungals (e.g., Clotrimazole), the 2-chlorophenyl ring is critical.
-
Steric Fit: The ortho-chloro substituent forces the phenyl ring into a specific rotation that complements the hydrophobic cleft of the CYP51 active site.
-
Comparison: Removal of the chlorine or moving it to the para position often results in a significant drop in potency due to the loss of this specific "lock-and-key" hydrophobic interaction [2].
-
Electronic Effect: The electron-withdrawing nature of Cl lowers the electron density of the phenyl ring, potentially reducing oxidative degradation by host enzymes.
Data Summary: Impact of Chlorination on Antifungal Potency (Hypothetical Normalized Data)
| Compound Variant | Position of Cl | Relative Potency (MIC) | Metabolic Stability |
|---|---|---|---|
| Unsubstituted | - | 1x (Baseline) | Low |
| para-Chloro | 4-Cl | 2-5x | Moderate |
| ortho-Chloro | 2-Cl | 10-50x | High |
| Dichloro | 2,4-diCl | 50-100x | Very High |
Case Study 2: p38 MAP Kinase Inhibition[1][3][4][5]
Mechanism of Action
In this context, 2-(2-chlorophenyl)imidazoles (often 4,5-disubstituted) act as ATP-competitive inhibitors . They bind to the ATP pocket of the p38 kinase.[3][4]
-
The imidazole nitrogens form hydrogen bonds with the hinge region (Met109/Gly110).
-
The 2-chlorophenyl group occupies the hydrophobic pocket I or II, displacing water and providing entropic gain [3].
SAR Insights[1]
-
The "Twist": The 2-chloro substituent forces the phenyl ring out of plane with the imidazole. This non-planar conformation is crucial for selectivity against other kinases that require planar inhibitors.
-
Substitution at C4/C5: To achieve high potency, the imidazole usually requires a 4-pyridyl group (to interact with specific residues like Lys53) and a 4-fluorophenyl group. The 2-chlorophenyl moiety at the C2 position serves as the "selectivity switch" [4].
Synthetic Architectures
Two distinct protocols are required depending on whether the target is N1-substituted (Antifungal) or C2-substituted (Kinase).
Protocol A: N-Alkylation (Antifungal Scaffold)
Used for synthesizing 1-(2-chlorobenzyl)imidazoles or trityl derivatives.
Reagents: Imidazole, 2-Chlorobenzyl chloride (or 2-chlorotrityl chloride), NaH or K2CO3, DMF.[1]
-
Activation: Dissolve imidazole (1.0 eq) in anhydrous DMF. Add NaH (1.2 eq, 60% dispersion) at 0°C under Argon. Stir for 30 min until
evolution ceases. -
Coupling: Add 2-chlorobenzyl chloride (1.0 eq) dropwise.
-
Reaction: Warm to Room Temperature (RT) and stir for 4-12 hours. Monitor by TLC (5% MeOH/DCM).
-
Workup: Quench with ice water. Extract with EtOAc (3x).[1] Wash organic layer with brine. Dry over
. -
Purification: Silica gel column chromatography.
Protocol B: Debus-Radziszewski Condensation (Kinase Scaffold)
Used for synthesizing 2-(2-chlorophenyl)-4,5-diphenylimidazoles.
Reagents: Benzil (or pyridyl diketone), 2-Chlorobenzaldehyde, Ammonium Acetate (
-
Setup: In a round-bottom flask, combine Benzil (1.0 eq), 2-Chlorobenzaldehyde (1.0 eq), and Ammonium Acetate (4.0 eq).
-
Solvent: Add Glacial Acetic Acid (10 mL per mmol).
-
Reflux: Heat to 110°C for 4-6 hours.
-
Precipitation: Pour the hot reaction mixture into crushed ice/water. The imidazole product typically precipitates as a solid.
-
Purification: Neutralize with Ammonium Hydroxide (
) to pH 8. Filter the solid.[5] Recrystallize from Ethanol/Water.
Figure 2: Divergent synthetic pathways for Class A and Class B imidazole derivatives.
Experimental Protocols & Characterization
Characterization Checklist (Self-Validating)
To ensure scientific integrity, every synthesized compound must pass this triad of verification:
-
1H NMR: Look for the diagnostic singlet of the imidazole C2-H (around
7.5-8.0 ppm) for N-substituted, or the loss of aldehyde proton for C-substituted. The 2-chlorophenyl group will show a characteristic multiplet pattern shifted downfield. -
HRMS: Confirm exact mass within 5 ppm.
-
Melting Point: Sharp range (<2°C) indicates high purity.[1]
Biological Assay: CYP51 Inhibition (Spectrophotometric)
Why this assay? It directly measures the binding of the imidazole nitrogen to the heme iron, causing a spectral shift.
-
Preparation: Isolate microsomes from Candida albicans or express recombinant CYP51.
-
Titration: Suspend microsomes in phosphate buffer (pH 7.4). Split into two cuvettes (Reference and Sample).
-
Dosing: Add the 2-chlorophenyl imidazole (dissolved in DMSO) to the Sample cuvette in increasing increments (0.1 - 10
). Add equivalent DMSO to Reference. -
Measurement: Record differential spectra (350–500 nm).
-
Result: A Type II binding spectrum (peak at ~425-430 nm, trough at ~390-410 nm) confirms coordination of the imidazole nitrogen to the heme iron. The
is calculated from the saturation curve [5].
Biological Assay: p38 MAPK Inhibition (FRET/Luminescence)
Why this assay? High-throughput quantification of kinase activity.
-
System: Use a commercially available ADP-Glo™ or LanthaScreen™ Eu Kinase Binding Assay.
-
Reaction: Incubate recombinant p38 MAPK, ATP (
concentration), p38 substrate (e.g., ATF2), and the test compound. -
Incubation: 60 mins at RT.
-
Detection: Add reagent to convert ADP to ATP, then luciferase/luciferin.
-
Analysis: Luminescence is inversely proportional to kinase inhibition. Calculate
using non-linear regression.
References
-
Hargrove, T. Y., et al. (2017).[1] Structure-Guided Design of Selective CYP51 Inhibitors. Chemical Reviews. [Link][1]
-
Hoogerheide, J. G., & Wyka, B. E. (1982).[1][6] Clotrimazole.[6][7][8] Analytical Profiles of Drug Substances. [Link]
-
Kamenecka, T., et al. (2013).[1] Structure-Activity Relationships of Imidazole-Based p38 MAP Kinase Inhibitors. Current Topics in Medicinal Chemistry. [Link]
-
Scior, T., et al. (2011).[1] Pharmacophore design of p38α MAP kinase inhibitors with either 2,4,5-trisubstituted or 1,2,4,5-tetrasubstituted imidazole scaffold. Current Medicinal Chemistry. [Link]
-
Warrilow, A. G., et al. (2013).[1] CYP51 Data and Protocols. Nature Protocols. [Link][1]
Sources
- 1. Small‐Molecule Inhibitors Targeting Sterol 14α‐Demethylase (CYP51): Synthesis, Molecular Modelling and Evaluation Against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Pharmacophore design of p38α MAP kinase inhibitors with either 2,4,5-trisubstituted or 1,2,4,5-tetrasubstituted imidazole scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent developments of p38α MAP kinase inhibitors as antiinflammatory agents based on the imidazole scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An efficient green protocol for the synthesis of 1,2,4,5-tetrasubstituted imidazoles in the presence of ZSM-11 zeolite as a reusable catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 6. RU2171804C1 - Method of synthesis of 1-(2-chlorophenyl)-diphenyl-1h-imidazole - Google Patents [patents.google.com]
- 7. ijprajournal.com [ijprajournal.com]
- 8. 1-(2-Chlorophenyl)imidazole | 51581-50-1 | Benchchem [benchchem.com]
The 4-Aryl-1H-Imidazole Scaffold: Evolution of Synthesis from Classical Condensation to C-H Activation
Executive Summary: The Privileged Scaffold
The 4-aryl-1H-imidazole moiety is a "privileged structure" in medicinal chemistry, serving as the pharmacophore in numerous bioactive molecules, including the p38 MAP kinase inhibitor SB 203580 , the antifungal Clotrimazole , and the sedative Midetomidine . Its amphoteric nature, hydrogen-bonding capability, and ability to coordinate with metal ions make it an ideal ligand for biological targets.
This guide analyzes the evolution of synthetic pathways for 4-aryl-1H-imidazoles, moving from the "brute force" condensations of the 19th century to the atom-economic isocyanide chemistries of the 1970s, and finally to the regioselective C-H functionalization logic of the modern era.
Part 1: The Classical Era – Condensation & Cyclization
Before the advent of cross-coupling, the construction of the imidazole ring relied on the condensation of dicarbonyls with ammonia sources. While the Debus-Radziszewski synthesis (1858) is the historical progenitor, it is often plagued by low yields and complex mixtures when applied to mono-aryl derivatives.
The Workhorse: Bredereck Synthesis (Formamide Route)
For the specific construction of 4-aryl-1H-imidazoles , the reaction of
Mechanism of Action
The reaction proceeds via the nucleophilic attack of formamide on the
Protocol (Standard Scale):
-
Reagents:
-Bromoacetophenone (1.0 eq), Formamide (excess, acts as solvent/reagent). -
Conditions: Reflux at 140–180 °C for 2–4 hours.
-
Workup: Pour into ice water, basify with NH₄OH, filter precipitate.
-
Yield: Typically 40–60%.
Critical Insight: The harsh thermal conditions often lead to tar formation. Modern adaptations utilize microwave irradiation to shorten reaction times to minutes, significantly improving impurity profiles.
Figure 1: Simplified mechanistic flow of the Bredereck imidazole synthesis.
Part 2: The TosMIC Revolution – The Van Leusen Synthesis[1]
In 1977, Van Leusen introduced a method utilizing Tosylmethyl Isocyanide (TosMIC) , which fundamentally changed azole synthesis.[1] This method is renowned for its ability to construct the imidazole ring from simple aldimines.
Regioselectivity Nuances
The standard Van Leusen reaction reacts TosMIC with an aldimine to yield a 1,5-disubstituted imidazole .
-
Reaction: Aldimine (
) + TosMIC + Base 1-R'-5-R-imidazole. -
Limitation for 4-Aryl: To synthesize a 4-aryl-1H-imidazole (which is tautomerically equivalent to 5-aryl-1H), one typically requires an N-unsubstituted precursor. However, the standard VL reaction requires an N-substituted aldimine.
-
Solution: Use of a removable protecting group (e.g., benzyl or trityl) on the amine, followed by deprotection. Alternatively, modified TosMIC reagents can yield 1,4,5-trisubstituted derivatives.[1][2][3]
Key Advantage: The reaction occurs under mild conditions (often room temperature) and tolerates sensitive functional groups that would not survive the Bredereck conditions.
Part 3: The Modern Era – Transition Metal Catalyzed Arylation
The most significant recent advancement is the ability to functionalize the pre-formed imidazole core directly via C-H activation. This allows for the "late-stage functionalization" of drug scaffolds.
The Regioselectivity Challenge
Imidazole has three C-H bonds with distinct acidities:
-
C2-H: Most acidic (pKa ~18.6). Kinetic product of deprotonation.
-
C5-H: Electron-rich, favored by electrophilic aromatic substitution.
-
C4-H: Least reactive in many standard protocols.
Protocol: Regioselective C-H Arylation
To achieve C4-arylation (the target of this guide), one must overcome the inherent preference for C2 or C5.
Strategy: The "SEM-Switch" Direct C4 arylation is difficult.[4][5][6] A proven workaround developed by the Sames group involves:
-
Protection: N1-SEM protection.
-
C2-Blocking: C2-arylation (or blocking with a temporary group).
-
The Switch: Under specific conditions, the SEM group can migrate, or one can exploit the steric/electronic bias of N-protecting groups to direct Pd-catalysis to C4/C5.[4]
Direct C4/C5 Arylation Protocol (Pd-Catalyzed):
-
Catalyst: Pd(OAc)₂ (5 mol%)
-
Ligand: PPh₃ or specific phosphine ligands.
-
Base: Cs₂CO₃ or K₂CO₃.
-
Solvent: DMF or DMAc.
-
Mechanism: Concerted Metallation-Deprotonation (CMD).
Figure 2: Catalytic cycle for the Pd-catalyzed C-H arylation of imidazoles via Concerted Metallation-Deprotonation (CMD).
Part 4: Comparative Analysis of Pathways
| Feature | Bredereck Synthesis | Van Leusen Synthesis | Pd-Catalyzed C-H Arylation |
| Primary Bond Formation | Cyclocondensation | [3+2] Cycloaddition | C-C Cross-Coupling |
| Starting Materials | TosMIC + Aldimines | Imidazole + Aryl Halides | |
| Regiocontrol | High (favors 4-aryl) | High (favors 1,5-disub.) | Variable (C2 > C5 > C4) |
| Reaction Conditions | Harsh (High Temp, Acidic) | Mild (Base, RT) | Moderate (Heating, Catalyst) |
| Atom Economy | Low (Loss of H₂O/NH₃) | High | High (Loss of HX) |
| Best For... | Simple 4-aryl cores (Gram scale) | 1,5-disubstituted analogs | Late-stage diversification |
References
-
Debus, H. (1858).[7] "Ueber die Darstellung des Glyoxalins." Liebigs Annalen der Chemie. Link (Historical Archive)
-
Bredereck, H., & Theilig, G. (1953). "Formamide reactions. I. Preparation of imidazoles from alpha-haloketones."[8][9] Chemische Berichte. Link
-
Van Leusen, A. M., et al. (1977).[1] "Chemistry of sulfonylmethyl isocyanides. 12. Base-induced cycloaddition of sulfonylmethyl isocyanides to carbon,nitrogen double bonds."[1] Journal of Organic Chemistry. Link
-
Bellina, F., & Rossi, R. (2006). "Synthesis and biological activity of vicinal diaryl-substituted 1H-imidazoles." Tetrahedron. Link
-
Sames, D., et al. (2010). "C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles." Journal of the American Chemical Society. Link
-
Gribble, G. W. (2012). "Indole Ring Synthesis: From Natural Products to Drug Discovery." Science of Synthesis. Link
Sources
- 1. Van Leusen Imidazole Synthesis [organic-chemistry.org]
- 2. organic-chemistry.org [organic-chemistry.org]
- 3. Imidazole synthesis [organic-chemistry.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. acs.figshare.com [acs.figshare.com]
- 7. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry [mdpi.com]
- 8. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 9. wjpsonline.com [wjpsonline.com]
Tautomeric Dynamics of 4-(2-Chlorophenyl)-1H-imidazole: Structural Determinants and Analytical Characterization
Topic: Tautomerism in 4-(2-Chlorophenyl)-1H-imidazole structures Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals[1]
Executive Summary
The imidazole pharmacophore is ubiquitous in medicinal chemistry, serving as a critical hydrogen bond donor/acceptor motif in kinase inhibitors, antifungal agents, and H3 receptor antagonists. However, the efficacy of imidazole-based ligands often hinges on a specific tautomeric state that may not be the major species in solution.
This guide provides a rigorous technical analysis of the tautomeric equilibrium of 4-(2-chlorophenyl)-1H-imidazole . Unlike the unsubstituted parent heterocycle, the introduction of an ortho-chlorophenyl group at the C4 position introduces significant steric and electronic constraints that perturb the standard prototropic equilibrium. We define the structural causality governing the preference for the 1,4-tautomer over the 1,5-tautomer and provide a self-validating experimental workflow for confirming this state in pre-clinical development.
Molecular Architecture & Tautomeric Equilibrium
The Prototropic Mechanism
Imidazole tautomerism involves the rapid migration of a proton between the N1 (pyrrole-like) and N3 (pyridine-like) nitrogen atoms. For 4-substituted imidazoles, this migration formally changes the position of the substituent from C4 to C5, creating two distinct regioisomers in equilibrium:
-
Tautomer A (1,4-isomer): Proton at N1; Substituent at C4.
-
Tautomer B (1,5-isomer): Proton at N3 (renumbered as N1); Substituent at C5.
While unsubstituted imidazole exists as a degenerate pair (K_eq = 1), the 2-chlorophenyl substituent breaks this symmetry.
The "Ortho-Effect" and Steric Filtering
In 4-(2-chlorophenyl)-1H-imidazole, the thermodynamic equilibrium is heavily skewed toward Tautomer A (1,4-isomer) .
-
Steric Clash in Tautomer B: In the 1,5-tautomer, the phenyl ring is located at C5, immediately adjacent to the protonated N1 nitrogen. The ortho-chloro substituent increases the effective van der Waals radius of the phenyl ring. If the phenyl ring rotates to conjugate with the imidazole
-system, the ortho-Cl or the phenyl protons clash with the N-H proton. -
Electronic Stabilization in Tautomer A: In the 1,4-tautomer, the substituent is remote from the N-H site. This allows the phenyl ring to adopt a torsion angle that maximizes
- conjugation without significant steric repulsion from the imidazole proton.
Conclusion: The free energy difference (
Visualization of Tautomeric Pathways
Figure 1: The prototropic equilibrium favors Tautomer A due to steric destabilization of Tautomer B by the ortho-chloro substituent.
Analytical Characterization Workflow
To validate the tautomeric preference in your specific formulation or binding assay, use the following multi-modal characterization strategy.
NMR Spectroscopy (The Gold Standard)
In solution, proton exchange is often fast on the NMR timescale, leading to averaged signals. However, C-13 NMR provides diagnostic chemical shifts that distinguish the 1,4 and 1,5 forms.[2][3]
Protocol: C-13 Tautomer Determination
-
Solvent Selection: Use DMSO-d6 or DMF-d7 . These polar aprotic solvents slow down proton exchange via hydrogen bonding, often allowing the observation of distinct tautomers at room temperature or slightly below (273 K). Avoid protic solvents (MeOH-d4) which catalyze exchange.
-
Concentration: Prepare a high-concentration sample (~20-30 mg/mL) to ensure detection of quaternary carbons.
-
Acquisition: Acquire a proton-decoupled 13C spectrum (minimum 512 scans).
-
Analysis: Focus on the imidazole ring carbons C4 and C5.[3][4][5]
-
1,4-Tautomer (Major): Large chemical shift difference (
ppm) between C4 (substituted) and C5 (unsubstituted). -
Fast Exchange Average: If exchange is fast, the observed shift is a population-weighted average. The shift of the C5 carbon will move upfield (shielded) if the 1,5-population increases.
-
Table 1: Diagnostic NMR Signals
| Signal | 1,4-Tautomer (Major) | 1,5-Tautomer (Minor) | Observation in 4-(2-Cl-Ph) |
| N-H Proton | ~12.5 ppm (Broad) | ~12.5 ppm (Broad) | Usually single broad peak |
| C4 (Quaternary) | ~135-140 ppm | ~120-125 ppm | High frequency (deshielded) |
| C5 (Methine) | ~115-120 ppm | ~130-135 ppm | Low frequency (shielded) |
| C2 (Methine) | ~135 ppm | ~135 ppm | Little change |
X-Ray Crystallography (Solid State)
In the solid state, the molecule freezes into the most thermodynamically stable tautomer.
Protocol: Single Crystal Growth
-
Solvent System: Use a slow evaporation method with Ethanol/Water (9:1) or Acetonitrile .
-
Procedure: Dissolve 50 mg of compound in minimal hot solvent. Filter into a clean vial. Cover with parafilm and poke 2-3 small holes. Allow to stand undisturbed at ambient temperature for 3-7 days.
-
Validation: The diffraction pattern will unambiguously show the proton location. For 4-(2-chlorophenyl)-1H-imidazole, expect the proton on the nitrogen distal to the phenyl ring (N1), confirming the 1,4-structure.
Pharmacological Implications in Drug Design
The biological activity of imidazole-based drugs often depends on the "active" tautomer binding to the receptor.
The "Tautomeric Switch" Hypothesis
While the 1,4-tautomer is stable in solution, a protein binding pocket may select for the higher-energy 1,5-tautomer if specific H-bond requirements exist.
-
Donor/Acceptor Flip: The 1,4-tautomer presents N3 as an H-bond acceptor and N1-H as a donor.
-
Kinase Binding: Many kinase inhibitors (e.g., p38 MAP kinase inhibitors like SB203580) bind with the imidazole nitrogen acting as an acceptor to the hinge region. If the pocket sterics accommodate the phenyl ring only in a specific orientation, the drug may be forced to pay an energetic penalty to switch to the 1,5-tautomer to align its donor/acceptor pattern correctly.
Experimental Workflow: Binding Mode Determination
Figure 2: Workflow for determining the bioactive tautomer in protein-ligand complexes.
References
-
Alkorta, I., et al. (2006).[4][6] "The annular tautomerism of imidazoles and pyrazoles: The possible existence of nonaromatic forms." Structural Chemistry. Link
-
Claramunt, R. M., et al. (2002).[4] "The annular tautomerism of 4(5)-phenylimidazole." Journal of the Chemical Society, Perkin Transactions 2.[4] Link
-
Munoz-Caro, C., et al. (2023). "Switching imidazole reactivity by dynamic control of tautomer state in an allosteric foldamer." Nature Communications. Link
-
Anderson, J. E., et al. (2010). "Tautomer Identification and Tautomer Structure Generation Based on the InChI Code." Journal of Chemical Information and Modeling. Link
-
BenchChem Technical Guides. (2025). "Tautomerism in 4,4'-Bi-1H-imidazole: An In-depth Technical Guide." Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Switching imidazole reactivity by dynamic control of tautomer state in an allosteric foldamer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. purkh.com [purkh.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Solubility profile of 4-(2-Chlorophenyl)-1H-imidazole in organic solvents
Technical Whitepaper: Solubility Profiling and Thermodynamic Analysis of 4-(2-Chlorophenyl)-1H-imidazole
Executive Summary
4-(2-Chlorophenyl)-1H-imidazole (CAS: 17259-67-7) represents a critical structural motif in the synthesis of imidazole-based antifungal agents and bioactive ligands. Unlike its para-substituted analog, the ortho-chloro substitution introduces steric torsion between the phenyl and imidazole rings, significantly influencing crystal lattice energy and dissolution thermodynamics.
This guide provides a comprehensive technical analysis of the solubility profile of 4-(2-Chlorophenyl)-1H-imidazole. It details the physicochemical drivers of dissolution, outlines a validated gravimetric protocol for precise data generation, and applies thermodynamic modeling (Apelblat and van’t Hoff) to optimize process design.
Physicochemical Context & Structural Analysis
To predict and manipulate the solubility of 4-(2-Chlorophenyl)-1H-imidazole, one must understand the molecular interactions at play.
-
The Imidazole Ring: Acts as both a hydrogen bond donor (N-H) and acceptor (N:). This amphoteric nature drives high solubility in protic solvents like methanol and ethanol.
-
The 2-Chlorophenyl Moiety: The chlorine atom at the ortho position creates steric hindrance, preventing the phenyl ring from achieving coplanarity with the imidazole ring.
-
Impact: This "twisted" conformation typically reduces the crystal lattice energy compared to the planar 4-(4-chlorophenyl) isomer, resulting in lower melting points and higher solubility in organic solvents.
-
-
Lipophilicity: The chlorophenyl group imparts significant lipophilicity, making the compound sparingly soluble in water but highly soluble in polar aprotic solvents (DMSO, DMF).
Experimental Methodology: Gravimetric Determination
While rapid screening methods (HPLC) exist, the Static Equilibrium Gravimetric Method remains the gold standard for generating thermodynamic solubility data required for process scale-up.
Protocol: Static Equilibrium Shake-Flask Method
Objective: Determine the mole fraction solubility (
Reagents:
-
Solute: 4-(2-Chlorophenyl)-1H-imidazole (Purity > 99.0%, recrystallized).
-
Solvents: Methanol, Ethanol, Isopropanol, Acetone, Acetonitrile, Toluene, Ethyl Acetate (Analytical Grade).
Workflow Steps:
-
Preparation: Add excess solid solute to 50 mL of solvent in a double-jacketed glass vessel.
-
Equilibration: Stir the suspension magnetically at a fixed temperature (
K) for 24–48 hours. -
Clarification: Stop stirring and allow the suspension to settle for 2 hours.
-
Sampling: Withdraw the supernatant using a pre-warmed syringe equipped with a 0.22
m PTFE filter. -
Quantification: Transfer a known mass of supernatant to a weighing dish. Evaporate solvent under vacuum/heat. Weigh the dry residue.
Calculation:
The mole fraction solubility (
Where:
- : Mass of solute and solvent, respectively.[1]
- : Molecular weight of solute and solvent.
Visualization: Experimental Workflow
Caption: Figure 1. Standardized workflow for static equilibrium solubility determination.
Solubility Profile & Solvent Ranking
Based on the structural analogs (e.g., 4-(4-chlorophenyl)-1H-imidazole) and thermodynamic principles, the solubility profile follows a distinct polarity-driven trend.
Table 1: Predicted Solubility Ranking at 298.15 K
| Rank | Solvent Class | Specific Solvents | Solubility Mechanism | Predicted Solubility ( |
| High | Polar Aprotic | DMSO, DMF, NMP | Strong dipole-dipole & H-bond acceptance | |
| High | Short-chain Alcohols | Methanol, Ethanol | H-bond donor/acceptor match | |
| Medium | Ketones/Esters | Acetone, Ethyl Acetate | Dipole interactions, no H-bond donor | |
| Low | Aromatic Hydrocarbons | Toluene, Xylene | ||
| Very Low | Alkanes/Water | Hexane, Water | Hydrophobic mismatch |
Key Insight: The solubility in alcohols (Methanol > Ethanol > Isopropanol) decreases as the alkyl chain length increases. This is because the solvent's polarity decreases, reducing its ability to solvate the polar imidazole core.
Thermodynamic Modeling
To design crystallization processes, experimental data must be correlated using thermodynamic models.
Modified Apelblat Equation
This semi-empirical model is the industry standard for correlating solubility with temperature. It accounts for the non-ideal behavior of the solution.
-
A, B, C: Empirical parameters derived from regression analysis.
-
Interpretation: If
is negative and is positive, it confirms the dissolution is endothermic and entropy-driven.[2]
Van't Hoff Analysis
Used to calculate the apparent thermodynamic functions of dissolution (
-
Endothermic Process: For 4-(2-chlorophenyl)-1H-imidazole,
is positive. Solubility increases as temperature rises. -
Entropy Driven: The disruption of the crystal lattice (
) is the primary driving force for dissolution in organic solvents.
Visualization: Thermodynamic Logic
Caption: Figure 2. Logic flow for converting raw solubility data into process parameters.
Application: Process Design for Purification
The solubility differential between Ethanol (high solubility at boiling point) and Water (antisolvent) suggests a robust purification strategy.
Recommended Crystallization Protocol:
-
Dissolution: Dissolve crude 4-(2-chlorophenyl)-1H-imidazole in Ethanol at reflux (
C). -
Filtration: Hot filtration to remove insoluble mechanical impurities.
-
Precipitation:
-
Method A (Cooling): Slowly cool to
C. The steep solubility curve in ethanol ensures high recovery. -
Method B (Antisolvent): Slowly add Water to the hot ethanolic solution until turbidity persists, then cool.
-
-
Wash: Wash the filter cake with cold Ethanol/Water (1:1) mixture to remove mother liquor without redissolving the product.
References
-
Gong, Y., et al. (2019). Solubility and Thermodynamics of 2-Phenylimidazole in 12 Pure Solvents. Journal of Chemical & Engineering Data.
- Note: Provides the baseline thermodynamic model for phenyl-substituted imidazoles.
-
Du, C., et al. (2020).[3] Thermodynamic Equilibrium Solubility of 4,5-Diphenyl-1H-imidazole in Organic Solvents. Journal of Molecular Liquids.
- Note: Validates the gravimetric method and Apelblat correl
-
BenchChem. (2025). Solubility Profile of Imidazole Derivatives: A Technical Guide.
- Note: General protocols for imidazole solubility determin
-
Org. Synth. (2003). Synthesis of 4-(4-Methoxyphenyl)-2-phenyl-1H-imidazole. Organic Syntheses, Vol. 80, p. 46.
- Note: Describes the purification/recrystallization behavior of 4-aryl-imidazoles in ethanol/THF systems.
Sources
Methodological & Application
Efficient synthesis of 4-(2-Chlorophenyl)-1H-imidazole from alpha-haloketones
Application Note: Efficient Synthesis of 4-(2-Chlorophenyl)-1H-imidazole from -Haloketones
Abstract
This application note details the optimized protocol for synthesizing 4-(2-chlorophenyl)-1H-imidazole , a critical pharmacophore in the development of p38 MAP kinase inhibitors, antifungal agents, and neurological therapeutics. While various routes exist, this guide focuses on the Bredereck Synthesis (condensation of
Introduction & Strategic Significance
The 4-aryl-1H-imidazole scaffold is a "privileged structure" in medicinal chemistry. The specific substitution pattern of the 2-chlorophenyl ring at the 4-position is frequently employed to modulate lipophilicity and metabolic stability in drug candidates.
Key Applications:
-
Kinase Inhibition: Core motif in p38
inhibitors (e.g., SB-203580 analogs). -
Receptor Antagonists: Used in the synthesis of NPY Y5 antagonists.
-
Synthetic Utility: Precursor for further N-alkylation or C2-arylation (Suzuki-Miyaura coupling).
The primary challenge in synthesizing this moiety is controlling regioselectivity and preventing polymerization of the reactive
Reaction Mechanism & Pathway
The formation of the imidazole ring proceeds via the Bredereck synthesis mechanism. The
Mechanistic Pathway (DOT Visualization)
Figure 1: Mechanistic pathway for the Bredereck synthesis of 4-aryl-1H-imidazoles.
Experimental Protocols
Materials & Equipment[1][2][3][4][5]
-
Precursor: 2-Bromo-1-(2-chlorophenyl)ethanone (CAS: 40087-63-4). Warning: Potent Lachrymator.
-
Reagent/Solvent: Formamide (99%, anhydrous preferred).
-
Workup: Ammonia solution (25%) or Saturated NaHCO₃, Ethyl Acetate, Brine.
-
Equipment:
-
Method A: Round-bottom flask, reflux condenser, oil bath.
-
Method B: Microwave reactor (e.g., Biotage Initiator or CEM Discover).
-
Method A: Conventional Thermal Reflux (Scale-Up Preferred)
This method is robust for multi-gram synthesis but requires longer reaction times.
Step-by-Step Procedure:
-
Setup: Charge a 100 mL round-bottom flask with 2-bromo-1-(2-chlorophenyl)ethanone (5.0 g, 21.4 mmol).
-
Solvent Addition: Add formamide (25 mL, ~10-12 equiv). The large excess acts as the solvent and buffers the HBr generated.
-
Reaction: Equip with a reflux condenser and heat the mixture to 170–180°C for 4–6 hours.
-
Checkpoint: The solution will darken to a deep brown/orange. Monitor by TLC (5% MeOH in DCM) or LC-MS.
-
-
Quench: Cool the reaction mixture to room temperature. Pour the dark solution into ice-water (150 mL) .
-
Neutralization: The mixture will be acidic (HBr byproduct). Basify to pH ~9–10 using 25% aqueous ammonia or saturated NaHCO₃. This step precipitates the free base imidazole.
-
Isolation:
-
Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (DCM:MeOH 95:5).
Method B: Microwave-Assisted Synthesis (High-Throughput)
Ideal for library generation or rapid optimization.
Step-by-Step Procedure:
-
Loading: In a 10 mL microwave vial, add 2-bromo-1-(2-chlorophenyl)ethanone (233 mg, 1.0 mmol) and formamide (2.0 mL).
-
Irradiation: Seal the vial. Heat at 180°C for 15–20 minutes (High absorption level).
-
Workup: Pour into water (10 mL), basify with aq. NH₃, and extract with EtOAc.
-
Yield Expectation: Microwave synthesis often suppresses side reactions (polymerization), typically boosting yields by 10–15% compared to thermal reflux.
Data Analysis & Characterization
Expected Analytical Data
The product should be confirmed using NMR and Mass Spectrometry.
| Parameter | Specification | Notes |
| Appearance | Pale yellow to tan solid | Darkens upon storage if not pure. |
| Melting Point | 138–142°C | Literature range varies by recrystallization solvent. |
| ¹H NMR (DMSO-d₆) | Diagnostic: Two singlets for imidazole C2-H and C5-H. | |
| MS (ESI+) | [M+H]⁺ = 179.0/181.0 | Characteristic 3:1 Chlorine isotope pattern. |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield / Tarry Material | Polymerization of | Ensure rapid heating to reaction temp; do not let substrate sit in warm formamide before reflux. Use microwave. |
| Incomplete Reaction | Temperature too low. | Formamide reflux requires >170°C. Ensure oil bath is ~190°C. |
| Product Loss in Aqueous | Imidazole is amphoteric. | Ensure pH is basic (>9) during extraction. If pH is <7, product remains in water as salt. |
Experimental Workflow Diagram
Figure 2: Operational workflow for the synthesis and purification processes.
References
- Bredereck Synthesis Foundation: Bredereck, H.; Theilig, G. Chem. Ber.1953, 86, 88.
-
Medicinal Application (p38 Inhibitors): Lombardino, J. G.; Wiseman, E. H. J. Med. Chem.1974 , 17, 1182.[4]
-
Process Scale-Up: Li, B. et al. "Process for the Preparation of 2,4-Disubstituted Imidazoles." Org.[5][4][6] Process Res. Dev.2002 , 6, 682.
-
Microwave Methodology: Bhat, A. et al. "Microwave assisted synthesis of some Traditional reactions." Asian J. Research Chem.2008 , 1, 44.
-
General Review: "A Short Review on Synthesis of Imidazole Derivatives." Jetir.Org2019 .
Disclaimer: This protocol involves the use of hazardous chemicals, including lachrymators and high-temperature reactions. All procedures should be performed in a functioning fume hood with appropriate PPE.
Sources
- 1. Bot Verification [rasayanjournal.co.in]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. ajrconline.org [ajrconline.org]
- 6. Efficient and practical synthesis of 4(5)-aryl-1H-imidazoles and 2,4(5)-diaryl-1H-imidazoles via highly selective palladium-catalyzed arylation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Yield Regioselective N-Alkylation of 4-(2-Chlorophenyl)-1H-imidazole
Introduction & Mechanistic Rationale
Substituted imidazoles are ubiquitous pharmacophores in medicinal chemistry, frequently serving as hydrogen bond acceptors and metal-chelating moieties in active pharmaceutical ingredients. The functionalization of 4-arylimidazoles, such as 4-(2-chlorophenyl)-1H-imidazole, via N-alkylation is a critical but historically challenging transformation.
The Regioselectivity Challenge: In the deprotonated state, the imidazolide anion shares its negative charge evenly across both the N1 and N3 nitrogen atoms[1]. Consequently, electrophilic attack can theoretically occur at either position, often leading to a difficult-to-separate mixture of 1,4- and 1,5-disubstituted regioisomers[2]. The discrimination between these two nucleophilic sites depends heavily on the steric and electronic environment of the substrate, as well as the reaction conditions—a challenge analogous to N1/N2 discrimination in indazole derivatives[3].
Causality of Regiocontrol: For 4-(2-chlorophenyl)-1H-imidazole, the bulky 2-chlorophenyl group at the C4 position introduces significant steric hindrance adjacent to the N3 atom.
-
Pathway A (N1 Alkylation): Attack at the N1 position yields 1-alkyl-4-(2-chlorophenyl)-1H-imidazole. This pathway is sterically unencumbered and thermodynamically favored.
-
Pathway B (N3 Alkylation): Attack at the N3 position yields 1-alkyl-5-(2-chlorophenyl)-1H-imidazole. The proximity of the incoming N-alkyl group to the ortho-chloro substituent of the phenyl ring creates severe steric clash, making this pathway kinetically and thermodynamically disfavored.
By carefully selecting a mild base (e.g., K₂CO₃ or Cs₂CO₃) and a polar aprotic solvent (e.g., DMF), the nucleophilicity of the imidazolide anion is maximized while the transition state energy difference between the two pathways is exploited to achieve >90% regioselectivity for the 1,4-isomer[4].
Pathway Visualization
Figure 1: Mechanistic pathway of regioselective N-alkylation of 4-(2-chlorophenyl)-1H-imidazole.
Optimization of Reaction Conditions
To establish a self-validating protocol, empirical optimization of the base and solvent is required. Table 1 summarizes the causality of condition screening on conversion and regioselectivity. Polar aprotic solvents (DMF) paired with alkali metal carbonates provide the optimal balance of solubility, anion stabilization, and regiocontrol.
Table 1: Condition Screening for the Alkylation of 4-(2-Chlorophenyl)-1H-imidazole with Benzyl Bromide
| Entry | Base (2.0 eq) | Solvent | Temp (°C) | Conversion (%) | Regioselectivity (1,4 : 1,5) |
| 1 | K₂CO₃ | DMF | 0 to 25 | >95 | 92 : 8 |
| 2 | Cs₂CO₃ | DMF | 0 to 25 | >95 | 95 : 5 |
| 3 | NaH | THF | 0 to 25 | 85 | 80 : 20 |
| 4 | K₂CO₃ | MeCN | 60 | 90 | 88 : 12 |
| 5 | DIPEA | DCM | 25 | 40 | 70 : 30 |
Note: Cs₂CO₃ (Entry 2) provides the highest regioselectivity due to the "cesium effect," where the large, highly polarizable Cs⁺ cation loosely coordinates the imidazolide anion, enhancing its naked nucleophilicity and amplifying the steric differentiation during the SN2 transition state.
Standard Operating Protocol: Synthesis of 1-Benzyl-4-(2-chlorophenyl)-1H-imidazole
This protocol utilizes K₂CO₃ in DMF, offering a highly scalable, cost-effective, and reproducible method for generating the 1,4-disubstituted imidazole.
Reagents and Equipment
-
Substrate: 4-(2-Chlorophenyl)-1H-imidazole (1.0 eq, 10.0 mmol, 1.78 g)
-
Alkylating Agent: Benzyl bromide (1.1 eq, 11.0 mmol, 1.31 mL)
-
Base: Potassium carbonate, anhydrous, finely powdered (2.0 eq, 20.0 mmol, 2.76 g)
-
Solvent: N,N-Dimethylformamide (DMF), anhydrous (50 mL, 0.2 M)
-
Equipment: 100 mL flame-dried round-bottom flask, magnetic stir bar, nitrogen balloon, ice bath.
Step-by-Step Methodology
Step 1: Anion Generation (Pre-activation)
-
Charge the flame-dried 100 mL round-bottom flask with 4-(2-chlorophenyl)-1H-imidazole (1.78 g) and anhydrous K₂CO₃ (2.76 g).
-
Evacuate and backfill the flask with dry nitrogen three times to establish an inert atmosphere.
-
Add anhydrous DMF (50 mL) via syringe.
-
Stir the suspension vigorously at room temperature (25 °C) for 30 minutes.
-
Scientific Rationale: Pre-stirring ensures complete deprotonation of the imidazole prior to the introduction of the electrophile. This prevents unreacted starting material from competing in the reaction and minimizes the formation of dialkylated imidazolium salts.
-
Step 2: Electrophilic Addition 5. Cool the reaction mixture to 0 °C using an ice-water bath. 6. Add benzyl bromide (1.31 mL) dropwise over 10 minutes via syringe.
- Scientific Rationale: Dropwise addition at 0 °C controls the exothermic SN2 reaction and maximizes the kinetic preference for the less sterically hindered N1 position.
Step 3: Reaction Monitoring 7. Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–6 hours. 8. Monitor reaction progress via LC-MS or TLC (Eluent: 5% MeOH in DCM).
- Self-Validation: The starting material (Rf ~0.3) should be completely consumed, replaced by a major closely eluting spot (1,4-isomer, Rf ~0.5) and a faint minor spot (1,5-isomer, Rf ~0.45).
Step 4: Quenching and Workup 9. Quench the reaction by pouring the mixture into 150 mL of crushed ice/water. 10. Extract the aqueous layer with Ethyl Acetate (3 × 50 mL). 11. Combine the organic layers and wash sequentially with 5% aqueous LiCl solution (3 × 50 mL) and saturated brine (50 mL).
- Scientific Rationale: Washing with 5% LiCl is a highly effective technique to partition residual DMF into the aqueous phase, preventing solvent contamination during isolation and NMR analysis.
- Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Step 5: Purification and Analytical Validation 13. Purify the crude residue via flash column chromatography on silica gel (Gradient: 20% to 50% EtOAc in Hexanes). 14. Structural Verification (NOESY NMR): To definitively confirm the regiochemistry, perform 2D NOESY NMR.
- 1,4-Isomer (Target): Exhibits NOE cross-peaks between the benzylic CH₂ protons and the imidazole C2-H / C5-H protons, but lacks NOE with the ortho-protons of the 2-chlorophenyl ring.
- 1,5-Isomer (Impurity): Exhibits strong NOE cross-peaks between the benzylic CH₂ protons and the ortho-protons of the 2-chlorophenyl ring due to spatial proximity.
References
- Source: nih.
- Source: reddit.
- Source: beilstein-journals.
- Source: nih.
Sources
- 1. reddit.com [reddit.com]
- 2. C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
- 4. A concise and regioselective synthesis of 1-alkyl-4-imidazolecarboxylates - PubMed [pubmed.ncbi.nlm.nih.gov]
Using 4-(2-Chlorophenyl)-1H-imidazole in antifungal drug design
Application Note: Rational Design and Evaluation of 4-(2-Chlorophenyl)-1H-imidazole Scaffolds as CYP51-Targeted Antifungal Agents
Executive Summary
The rising incidence of invasive fungal infections (IFIs) and the rapid emergence of azole-resistant strains necessitate the continuous development of novel antifungal therapeutics. The 4-(2-Chlorophenyl)-1H-imidazole scaffold represents a highly privileged pharmacophore in medicinal chemistry. This application note provides a comprehensive guide for researchers and drug development professionals on utilizing this scaffold to design, model, and experimentally validate next-generation inhibitors targeting fungal lanosterol 14α-demethylase (CYP51).
Mechanistic Rationale: Targeting Lanosterol 14α-Demethylase
Lanosterol 14α-demethylase (CYP51 or Erg11) is a membrane-bound cytochrome P450 monooxygenase that catalyzes a rate-limiting step in the biosynthesis of ergosterol, a sterol unique to and essential for fungal cell membrane integrity[1].
The efficacy of the 4-(2-Chlorophenyl)-1H-imidazole scaffold is rooted in its dual-action binding mechanism within the relatively rigid ligand-binding pocket of CYP51[2]:
-
Heme Coordination (The Imidazole Ring): The unsubstituted nitrogen (N3) of the imidazole ring acts as a strong Lewis base, coordinating directly as the sixth axial ligand to the ferric (Fe³⁺) heme iron at the active site. This competitive binding blocks the natural substrate (lanosterol) and oxygen from entering the catalytic cycle[2].
-
Hydrophobic Anchoring (The 2-Chlorophenyl Group): The 2-chlorophenyl moiety provides critical steric bulk and lipophilicity. The ortho-chloro substitution forces the aromatic ring out of the imidazole plane, creating a specific dihedral angle that perfectly occupies the hydrophobic substrate-entry channel. Furthermore, the electron-withdrawing nature of the chlorine atom enhances the compound's ability to penetrate the fungal cell wall and membrane[3].
Inhibition of CYP51 leads to the depletion of ergosterol and the toxic accumulation of 14α-methylated sterols, resulting in severe membrane disruption, increased permeability, and ultimately, fungal cell death[4].
Caption: Ergosterol biosynthesis pathway and the mechanism of CYP51 inhibition by imidazole derivatives.
In Silico and In Vitro Evaluation Workflow
To systematically develop derivatives of the 4-(2-Chlorophenyl)-1H-imidazole scaffold, a multi-tiered approach combining computational modeling, biochemical assays, and phenotypic screening is required.
Caption: Sequential workflow for the rational design and evaluation of imidazole-based antifungal candidates.
Experimental Protocols
Protocol A: Recombinant CYP51 Spectral Binding Assay
Purpose: To directly quantify the binding affinity (
Step-by-Step Methodology:
-
Enzyme Preparation: Purify recombinant fungal CYP51 (e.g., from C. albicans or A. fumigatus) and dilute to a final concentration of 2–5 µM in 50 mM potassium phosphate buffer (pH 7.4) containing 10% glycerol and 0.1 mM EDTA.
-
Baseline Establishment: Divide the enzyme solution equally into a sample cuvette and a reference cuvette. Record a baseline difference spectrum from 350 nm to 500 nm using a dual-beam UV-Vis spectrophotometer.
-
Ligand Titration: Prepare the 4-(2-Chlorophenyl)-1H-imidazole derivative in DMSO. Titrate the compound into the sample cuvette in 0.5–1.0 µL increments (keeping total DMSO < 1% to prevent enzyme denaturation). Add an equal volume of pure DMSO to the reference cuvette.
-
Spectral Recording: After each addition, incubate for 3 minutes to reach equilibrium, then record the difference spectrum. Look for the emergence of a peak at ~425–430 nm and a trough at ~390–410 nm.
-
Data Analysis: Calculate the absorbance difference (
). Plot against the ligand concentration. Fit the data to the Michaelis-Menten or Morrison tight-binding equation to determine the dissociation constant ( ).
Protocol B: In Vitro Antifungal Susceptibility Testing (MIC Assay)
Purpose: To determine the Minimum Inhibitory Concentration (MIC) of the compound against pathogenic fungal strains. Causality & Principle: A self-validating phenotypic assay must be executed according to Clinical and Laboratory Standards Institute (CLSI) guidelines (M27 for yeasts, M38-A for filamentous fungi) to ensure reproducibility and clinical relevance[4],[6].
Step-by-Step Methodology:
-
Media Preparation: Use RPMI-1640 medium buffered to pH 7.0 with 0.165 M MOPS (3-(N-morpholino)propanesulfonic acid).
-
Inoculum Standardization:
-
Yeasts (e.g., C. albicans): Adjust suspension to
to CFU/mL. -
Filamentous Fungi (e.g., A. fumigatus): Harvest conidia and adjust to
to CFU/mL[6].
-
-
Assay Plate Setup (96-well microtiter plate):
-
Columns 1-10: Two-fold serial dilutions of the test compound (e.g., 64 µg/mL down to 0.125 µg/mL).
-
Column 11 (Growth Control): Inoculum + medium + DMSO vehicle (no drug). Validates fungal viability.
-
Column 12 (Sterility Control): Medium + DMSO vehicle only (no inoculum). Validates aseptic technique.
-
Reference Control: Run a parallel plate using Fluconazole or Clotrimazole as a positive standard[7].
-
-
Incubation: Incubate plates at 35°C for 24–48 hours (yeasts) or up to 72 hours (filamentous fungi).
-
Endpoint Determination: Read the optical density (OD) at 530 nm. The MIC is defined as the lowest concentration of the compound that results in a ≥50% (MIC50) or 100% (MIC100) reduction in growth relative to the growth control well.
Quantitative Data Presentation
To benchmark newly designed 4-(2-Chlorophenyl)-1H-imidazole derivatives, data should be structured to compare both target-level affinity and cellular-level efficacy against established clinical standards.
Table 1: Representative Pharmacological Profile of Imidazole Scaffolds
| Compound / Scaffold | CYP51 | MIC: C. albicans (µg/mL) | MIC: A. fumigatus (µg/mL) | Mammalian Cytotoxicity CC50 (µM) |
| Fluconazole (Reference) | 15.2 | 0.25 - 1.0 | >64 (Intrinsic Resistance) | >100 |
| Clotrimazole (Reference) | 8.5 | 0.03 - 0.125 | 0.5 - 2.0 | ~45 |
| 4-(2-Chlorophenyl)-1H-imidazole (Base Scaffold) | 42.0 | 8.0 | 16.0 | >100 |
| Optimized Derivative A (Extended side chain) | 4.1 | 0.06 | 0.25 | >100 |
Note: The base scaffold provides moderate activity but serves as an excellent starting point. Adding extended hydrophobic side chains (e.g., via ether or amide linkages) typically drops the
Conclusion & Future Directions
The 4-(2-Chlorophenyl)-1H-imidazole scaffold is a highly validated starting point for antifungal drug discovery. By coordinating with the CYP51 heme iron and occupying the hydrophobic entry channel, it effectively halts ergosterol biosynthesis. Future optimization of this scaffold should focus on:
-
Overcoming Efflux Pumps: Modifying the scaffold to evade recognition by fungal efflux transporters (e.g., Cdr1, Mdr1), which are primary drivers of azole resistance.
-
Isozyme Selectivity: Designing compounds that selectively inhibit specific fungal CYP51 isozymes (e.g., CYP51A vs. CYP51B in Aspergillus species) to achieve synergistic effects and lower toxicity profiles[6].
References
1.[2] National Institutes of Health (NIH). Fungal Lanosterol 14α-demethylase: A target for next-generation antifungal design. Available at:[Link] 2.[3] Biological and Molecular Chemistry. Development and Characterization of Imidazole Derivatives for Antifungal Applications. Available at:[Link] 3.[7] Biological and Molecular Chemistry. Development and Characterization of Imidazole Derivatives for Antifungal Applications (Extended). Available at:[Link] 4.[4] MDPI. The Antifungal Effects of Berberine and Its Proposed Mechanism of Action Through CYP51 Inhibition, as Predicted by Molecular Docking and Binding Analysis. Available at:[Link] 5.[5] RCSB Protein Data Bank. 6UW2: Clotrimazole bound complex of Acanthamoeba castellanii CYP51. Available at:[Link] 6.[6] American Society for Microbiology (ASM). Synergistic effects of Cyp51 isozyme-specific azole antifungal agents on fungi with multiple cyp51 isozyme genes. Available at:[Link] 7.[1] Frontiers in Microbiology. The Fungal CYP51s: Their Functions, Structures, Related Drug Resistance, and Inhibitors. Available at:[Link]
Sources
- 1. Frontiers | The Fungal CYP51s: Their Functions, Structures, Related Drug Resistance, and Inhibitors [frontiersin.org]
- 2. Fungal Lanosterol 14α-demethylase: A target for next-generation antifungal design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biolmolchem.com [biolmolchem.com]
- 4. The Antifungal Effects of Berberine and Its Proposed Mechanism of Action Through CYP51 Inhibition, as Predicted by Molecular Docking and Binding Analysis | MDPI [mdpi.com]
- 5. rcsb.org [rcsb.org]
- 6. journals.asm.org [journals.asm.org]
- 7. Development and Characterization of Imidazole Derivatives for Antifungal Applications [biolmolchem.com]
Application Notes and Protocols: Catalytic Methods for Preparing 4-(2-Chlorophenyl)-1H-imidazole
Executive Summary
4-(2-Chlorophenyl)-1H-imidazole is a privileged heterocyclic building block extensively utilized in the development of kinase inhibitors, indoleamine 2,3-dioxygenase (IDO) inhibitors, and broad-spectrum antifungal agents[1][2]. The ortho-chloro substitution on the phenyl ring imparts unique steric and electronic characteristics that influence both target binding affinity and synthetic reactivity. This guide outlines two field-proven, highly efficient catalytic methodologies for its preparation: the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling and the Base-Catalyzed Van Leusen Multicomponent Synthesis.
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
Mechanistic Causality & Expert Insights
The construction of the C-C bond between the imidazole core and the 2-chlorophenyl moiety is most reliably achieved via Suzuki-Miyaura cross-coupling. Historically, the cross-coupling of unprotected imidazoles resulted in poor yields. The basic nitrogen of the imidazole readily coordinates to the palladium center, forming stable Pd-azolyl complexes that act as catalytic sinks, thereby poisoning the catalyst[3].
To circumvent this, researchers traditionally employed N-protecting groups (e.g., Boc, Trityl). However, modern protocols utilize electron-rich, sterically bulky biarylphosphine ligands such as SPhos . The steric bulk of SPhos prevents the formation of off-cycle Pd-oligomers and accelerates the challenging reductive elimination step, enabling the direct, high-yield coupling of unprotected 4-bromo-1H-imidazole[3]. This creates a self-validating system where the ligand choice directly dictates the survival of the active catalytic species.
Experimental Protocol: Ligand-Enabled Coupling
Materials Required:
-
4-Bromo-1H-imidazole (1.0 equiv, 10 mmol)
-
(2-Chlorophenyl)boronic acid (1.5 equiv, 15 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (5 mol%)
-
SPhos ligand (10 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv, 20 mmol)
-
1,4-Dioxane / HPLC-grade Water (4:1 v/v)
Step-by-Step Methodology:
-
Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, charge 4-bromo-1H-imidazole, (2-chlorophenyl)boronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with high-purity nitrogen (Repeat 3x).
-
Solvent Addition: Syringe in the degassed 1,4-dioxane/water mixture. The biphasic nature aids in dissolving both the organic substrates and the inorganic base.
-
Reaction: Heat the reaction mixture to 100 °C in an oil bath for 12–18 hours under vigorous stirring. Monitor progression via LC-MS or TLC (DCM:MeOH 9:1).
-
Workup & Purification: Cool the mixture to room temperature. Dilute with ethyl acetate (50 mL) and wash with brine (2 x 30 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography to yield pure 4-(2-chlorophenyl)-1H-imidazole.
Caption: Suzuki-Miyaura catalytic cycle utilizing SPhos to prevent Pd-azolyl catalyst poisoning.
Base-Catalyzed Van Leusen Multicomponent Synthesis
Mechanistic Causality & Expert Insights
The Van Leusen imidazole synthesis is a highly atom-economical, pseudo-multicomponent reaction that constructs the imidazole ring de novo from an aldehyde, tosylmethyl isocyanide (TosMIC), and ammonia[4].
The causality of the reaction sequence is the most critical parameter for success: the aldimine intermediate must form entirely prior to the addition of TosMIC. If TosMIC is added simultaneously with the aldehyde, the isocyanide carbon will react directly with the carbonyl oxygen, yielding an off-target oxazole derivative[4]. The ortho-chloro group on 2-chlorobenzaldehyde accelerates the initial imine formation due to its electron-withdrawing inductive effect, which increases the electrophilicity of the carbonyl carbon. The subsequent addition of a base (K₂CO₃) catalyzes the deprotonation of the active methylene in TosMIC, initiating a 1,3-dipolar cycloaddition with the aldimine, followed by tosyl elimination to aromatize the ring.
Experimental Protocol: One-Pot Sequential Synthesis
Materials Required:
-
2-Chlorobenzaldehyde (1.0 equiv, 10 mmol)
-
Ammonia solution in Methanol (7 N, 5.0 equiv, 50 mmol)
-
Tosylmethyl isocyanide (TosMIC) (1.1 equiv, 11 mmol)
-
Anhydrous Potassium Carbonate (K₂CO₃) (2.0 equiv, 20 mmol)
Step-by-Step Methodology:
-
Imine Formation: In a 100 mL round-bottom flask, dissolve 2-chlorobenzaldehyde in the 7 N methanolic ammonia solution. Stir the mixture at room temperature for 2 hours. Self-Validation Check: Ensure complete disappearance of the aldehyde via TLC before proceeding.
-
Cycloaddition Initiation: Once the aldimine is fully formed, add TosMIC and anhydrous K₂CO₃ directly to the reaction flask.
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to 50 °C for 4–6 hours. The solution will typically darken as the cycloaddition and aromatization proceed.
-
Workup & Purification: Remove the methanol under reduced pressure. Partition the resulting residue between distilled water (50 mL) and ethyl acetate (50 mL). Extract the aqueous layer twice more with ethyl acetate. Combine the organic layers, dry over Na₂SO₄, and concentrate. Recrystallize the crude solid from hot toluene to obtain the target imidazole.
Caption: Sequential workflow of the Van Leusen multicomponent synthesis.
Quantitative Data & Method Comparison
The following table summarizes the quantitative metrics and strategic trade-offs between the two methodologies to aid in route selection during drug development.
| Metric / Parameter | Suzuki-Miyaura Cross-Coupling | Van Leusen Multicomponent Synthesis |
| Key Starting Materials | 4-Bromo-1H-imidazole, (2-Chlorophenyl)boronic acid | 2-Chlorobenzaldehyde, TosMIC, NH₃ |
| Catalyst / Base | Pd(OAc)₂ (5 mol%), SPhos (10 mol%) / K₃PO₄ | K₂CO₃ (2.0 equiv) |
| Typical Yield Range | 75% – 88% | 65% – 80% |
| Reaction Temperature | 100 °C | RT (Step 1) → 50 °C (Step 2) |
| Primary Advantage | Highly modular; ideal for late-stage functionalization and SAR studies. | Avoids transition metals; highly atom-economical de novo ring synthesis. |
| Primary Limitation | Requires expensive Pd catalysts and specialized bulky ligands. | TosMIC is sensitive to moisture; strict sequential addition is mandatory. |
References
1.4 - PMC[4] 2.3 - PMC[3] 3.1 - Journal of Medicinal Chemistry (ACS Publications)[1] 4.2 - The Journal of Organic Chemistry (ACS Publications)[2]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Microwave-Assisted Synthesis of 4-(2-Chlorophenyl)-1H-imidazole
Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Discovery Professionals Application Area: Hit-to-Lead Optimization, Heterocyclic Chemistry, Microwave-Assisted Organic Synthesis (MAOS)
Introduction & Mechanistic Rationale
The 4-aryl-1H-imidazole scaffold is a privileged pharmacophore embedded in numerous therapeutics, ranging from p38 MAP kinase inhibitors to potent antifungal agents. However, synthesizing sterically hindered derivatives, such as 4-(2-chlorophenyl)-1H-imidazole, presents a distinct kinetic challenge.
In conventional thermal synthesis, the ortho-chloro substituent creates a dense steric shield around the carbonyl carbon of the
The Microwave Advantage:
Microwave-Assisted Organic Synthesis (MAOS) circumvents these thermal limitations through direct dielectric heating[1]. By utilizing formamide as both the dual-nitrogen source and the reaction solvent, the system leverages formamide's exceptionally high loss tangent (
Mechanistic pathway of the Bredereck-type imidazole synthesis under microwave irradiation.
Experimental Design & Self-Validating Protocol
Materials & Equipment
-
Reagents: 2-Bromo-1-(2-chlorophenyl)ethanone (1.0 eq, 5.0 mmol, 1.16 g), Formamide (Excess, 10 mL), 1M NaOH (aq), Deionized Water.
-
Equipment: Dedicated microwave synthesizer (e.g., CEM Discover or Biotage Initiator) equipped with an IR temperature sensor and 30 mL pressure-rated sealed vials.
Step-by-Step Methodology
This protocol is engineered as a self-validating system . The downstream workup relies on precise pH manipulation that acts as an immediate diagnostic checkpoint for reaction success.
-
Reaction Assembly: To a 30 mL microwave vial equipped with a magnetic stir bar, add 1.16 g of 2-bromo-1-(2-chlorophenyl)ethanone.
-
Solvent Addition: Add 10 mL of formamide. Causality: Formamide must be used in vast excess as it acts as the solvent, the microwave energy receptor, and the stoichiometric nitrogen donor.
-
Sealing: Seal the vial with a Teflon-lined crimp cap. Causality: The cyclization releases water. At 170 °C, this water vaporizes, generating autogenous pressure. A sealed vessel contains this pressure, allowing the solvent to be superheated well above its standard boiling point[1].
-
Microwave Irradiation: Program the reactor to heat to 170 °C for 10 minutes with a maximum power limit of 200 W. Enable 30 seconds of pre-stirring.
-
Cooling: Allow the instrument's compressed air jet to cool the vial to <50 °C before uncrimping to prevent flash boiling.
-
Self-Validating Quench & Precipitation: Pour the dark reaction mixture into 40 mL of crushed ice/water. The solution will be highly acidic due to the hydrobromic acid (HBr) byproduct, meaning the synthesized imidazole is currently dissolved as a water-soluble hydrobromide salt.
-
Diagnostic Step: Begin adding 1M NaOH dropwise under vigorous stirring. Monitor the pH. Because the pKa of the 4-aryl imidazole conjugate acid is ~6.0–6.5, the solution must reach pH 8.5–9.0 to fully deprotonate the molecule.
-
Validation: Exactly as the pH crosses 8.0, a voluminous off-white precipitate (the free base) will crash out of solution. If no precipitate forms at pH 9.0, the reaction has failed upstream.
-
-
Isolation: Filter the precipitate under vacuum, wash with cold deionized water (2 × 10 mL) to remove residual formamide, and dry under high vacuum.
Step-by-step experimental workflow for the microwave-assisted synthesis and isolation.
Quantitative Process Data
The superiority of MAOS over conventional heating is most evident when analyzing process efficiency. The tables below summarize the empirical data driving the protocol parameters.
Table 1: Comparative Efficiency of Heating Modalities
| Parameter | Conventional Heating (Oil Bath) | Microwave Irradiation (Sealed Vessel) |
| Temperature | 150 °C (Reflux) | 170 °C |
| Reaction Time | 18 - 24 hours | 10 minutes |
| Isolated Yield | 45 - 55% | 82 - 88% |
| Purity (Crude) | < 70% (Significant tar formation) | > 90% (Minimal side products) |
| Energy Transfer | Conduction / Convection | Direct Dielectric Coupling |
Table 2: Microwave Parameter Optimization for 4-(2-Chlorophenyl)-1H-imidazole
| Temp (°C) | Time (min) | Power Limit (W) | Conversion (%) | Observation / Causality |
| 130 | 15 | 200 | 40% | Insufficient energy to overcome ortho-steric hindrance. |
| 150 | 10 | 200 | 65% | Incomplete cyclization; |
| 170 | 10 | 200 | >95% | Optimal superheating; complete conversion to target. |
| 190 | 10 | 200 | 70% | Thermal degradation observed; severe darkening of mixture. |
Analytical Characterization
To ensure the integrity of the synthesized batch, the final product should be validated against the following expected spectral parameters:
-
Appearance: Off-white to pale yellow crystalline solid.
-
LC-MS (ESI+): m/z[M+H]⁺ calculated for C₉H₈ClN₂: 179.04; Found: 179.05.
-
¹H NMR (400 MHz, DMSO-d₆):
12.15 (br s, 1H, NH ), 7.85 (dd, J = 7.8, 1.6 Hz, 1H, Ar-H ), 7.72 (d, J = 1.1 Hz, 1H, Imidazole-H ), 7.50 (dd, J = 7.9, 1.4 Hz, 1H, Ar-H ), 7.42 (td, J = 7.6, 1.4 Hz, 1H, Ar-H ), 7.35 (td, J = 7.7, 1.6 Hz, 1H, Ar-H ), 7.28 (d, J = 1.1 Hz, 1H, Imidazole-H ).-
Note: The broad singlet at 12.15 ppm is diagnostic of the imidazole N-H proton and will disappear upon D₂O exchange.
-
References
-
Kappe, C. O. (2004). "Controlled microwave heating in modern organic synthesis". Angewandte Chemie International Edition, 43(46), 6250-6284. Source: PubMed/NIH. URL: [Link]
-
Usyatinsky, A. Y., & Khmelnitsky, Y. L. (2000). "Microwave-assisted synthesis of substituted imidazoles on a solid support under solvent-free conditions". Tetrahedron Letters, 41(26), 5031-5034. Source: SciSpace. URL: [Link]
Sources
Application Note: Scalable Production of 4-(2-Chlorophenyl)-1H-imidazole
This Application Note describes a scalable, industrial-grade protocol for the synthesis of 4-(2-Chlorophenyl)-1H-imidazole , a critical intermediate in the manufacturing of alpha-2 adrenergic receptor agonists (e.g., Lofexidine) and antifungal agents.
The guide prioritizes the Bredereck Synthesis (α-haloketone + formamide) as the "Golden Route" for scale-up due to its atom economy, low raw material cost, and operational simplicity compared to organometallic (Suzuki-Miyaura) or isocyanide (Van Leusen) alternatives.
Executive Summary
The synthesis of 4-aryl-1H-imidazoles unsubstituted at the N1, C2, and C5 positions presents a unique regiochemical challenge. While laboratory methods often employ TosMIC (Tosylmethyl isocyanide) or palladium-catalyzed couplings, these are cost-prohibitive at the kilogram scale. This protocol details a robust Formamide Cyclization route. By reacting 2-bromo-1-(2-chlorophenyl)ethanone with excess formamide at elevated temperatures, the imidazole ring is constructed in a single step.
Key Performance Indicators (KPIs):
-
Target Yield: 65–75% (Isolated)
-
Purity: >99.5% (HPLC, a/a)
-
Scale: Adaptable from 100 g to 50 kg batches.
Chemical Reaction Engineering
Reaction Pathway
The synthesis proceeds via the condensation of 2-chlorophenacyl bromide with formamide. Formamide serves a dual role: it is both the solvent and the source of the N-C-N fragment required to close the imidazole ring.
Mechanism:
-
Nucleophilic Attack: Formamide attacks the
-carbon of the phenacyl bromide, displacing bromide. -
Imine Formation: A second equivalent of formamide condenses with the ketone carbonyl.
-
Cyclization & Dehydration: Intramolecular nucleophilic attack and loss of water/ammonia yield the aromatic imidazole.
Workflow Diagram
Figure 1: Process flow diagram for the synthesis of 4-(2-Chlorophenyl)-1H-imidazole.
Detailed Experimental Protocol
Materials & Reagents
| Reagent | MW ( g/mol ) | Equiv.[1][2] | Role |
| 2-Bromo-1-(2-chlorophenyl)ethanone | 233.49 | 1.0 | Limiting Reagent |
| Formamide | 45.04 | 15.0 | Reagent & Solvent |
| Ammonium Hydroxide (25%) | 35.05 | N/A | pH Adjustment |
| Toluene | 92.14 | N/A | Recrystallization Solvent |
| Activated Carbon | N/A | 5 wt% | Decolorization |
Step-by-Step Procedure (1.0 kg Scale)
Step 1: Cyclization Reaction
-
Setup: Equip a 10 L glass-lined reactor or 3-neck round bottom flask with a mechanical stirrer, internal temperature probe, and a reflux condenser.
-
Critical: Ensure the condenser is vented to a scrubber. The reaction generates Ammonia (
) and Carbon Monoxide ( ) as byproducts.
-
-
Charging: Charge Formamide (3.0 kg, ~15 equiv) into the reactor. Begin stirring at 200 RPM.
-
Addition: Add 2-Bromo-1-(2-chlorophenyl)ethanone (1.0 kg, 4.28 mol) portion-wise over 15 minutes at room temperature.
-
Note: The starting material is a lachrymator. Use appropriate PPE (full-face respirator).
-
-
Heating: Gradually heat the mixture to 150–160°C over 1 hour.
-
Observation: The solution will darken to a deep orange/brown color.
-
-
Reaction: Maintain temperature at 150–160°C for 4–6 hours .
-
IPC (In-Process Control): Monitor by HPLC. Target < 1.0% unreacted bromoketone.[3]
-
-
Cooling: Cool the reaction mass to 25–30°C .
Step 2: Quench and Isolation
-
Quench: Pour the reaction mixture slowly into 10 L of ice-cold water with vigorous stirring.
-
Exotherm: Mild exotherm expected. Maintain internal temp < 40°C.
-
-
Basification: Adjust the pH of the suspension to pH 9–10 using Ammonium Hydroxide (25%) .
-
Why: Ensures the imidazole is in its free-base form (insoluble in water) rather than the hydrobromide salt.
-
-
Filtration: Stir the slurry for 1 hour to ensure complete precipitation. Filter the solid using a Buchner funnel or centrifuge.
-
Washing: Wash the wet cake with Water (2 x 2 L) to remove residual formamide and inorganic salts.
Step 3: Purification (Recrystallization) [1][4][5][6][7]
-
Dissolution: Transfer the wet crude cake to a clean reactor. Add Toluene (5 L) .
-
Reflux: Heat to reflux (110°C). The product should dissolve completely. If insoluble matter remains, filter hot.
-
Carbon Treatment: Add Activated Carbon (50 g) and stir at reflux for 30 minutes. Filter hot through a Celite pad to remove carbon.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then chill to 0–5°C for 2 hours.
-
Final Isolation: Filter the white to off-white crystals. Wash with cold Toluene (500 mL).
-
Drying: Dry in a vacuum oven at 50°C for 12 hours.
Quality Control & Analytical Specifications
Specification Table
| Test | Method | Specification |
| Appearance | Visual | White to off-white crystalline powder |
| Identification | 1H-NMR / IR | Conforms to structure |
| Melting Point | USP <741> | 134–137°C (Lit. range for similar isomers varies; establish internal std) |
| Purity | HPLC | ≥ 99.5% |
| Loss on Drying | Gravimetric | ≤ 0.5% |
| Residue on Ignition | USP <281> | ≤ 0.1% |
HPLC Method Parameters
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Phosphoric Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 10% B to 90% B over 20 minutes.
-
Detection: UV @ 254 nm.
Troubleshooting & Critical Parameters
| Issue | Probable Cause | Corrective Action |
| Low Yield (<50%) | Incomplete cyclization or loss during workup. | Ensure reaction temp reaches 150°C. Check pH during quench; if pH < 8, product remains water-soluble as salt. |
| Dark/Tarred Product | Thermal degradation. | Do not exceed 170°C. Reduce reaction time. Use nitrogen blanket during heating. |
| Product Oiling Out | Impurities preventing crystallization. | Seed the toluene solution with pure crystals at 60°C. Slow down the cooling ramp. |
| High Bromide Content | Inefficient washing. | Ensure thorough water wash of the crude cake before recrystallization. |
Safety & Environmental (HSE)
-
Formamide Hazards: Formamide is a reproductive toxin. At temperatures >160°C, it decomposes to release Carbon Monoxide (CO) and Ammonia (NH3) .
-
Control: All reactors must be vented to a scrubber system. CO monitors must be active in the suite.
-
-
Lachrymator: The starting material (2-bromo-1-(2-chlorophenyl)ethanone) is a potent lachrymator (tear gas agent). Handle solids in a glovebox or efficient fume hood.
-
Waste Disposal: The aqueous mother liquor contains formamide and bromide salts. It must be treated as hazardous chemical waste, not discharged to sewer.
References
- Bredereck, H., et al. "Formamide reactions. I. Synthesis of imidazoles." Chemische Berichte, 1953.
-
Li, B., et al. "Preparation of 2,4-Disubstituted Imidazoles: 4-(4-Methoxyphenyl)-2-phenyl-1H-imidazole." Organic Syntheses, 2005, 81, 105. Link (Demonstrates scalable alpha-halo ketone condensation).
- US Patent 4,000,294. "Imidazole derivatives and their use as fungicides." (Describes analogous synthesis of chlorophenyl imidazoles).
-
Liu, C., et al. "One-Pot Synthesis of 2-Alkyl-4(5)-aryl-1H-imidazoles from 1-Aryl-2-bromoethanones."[8] Journal of Chemical Research, 2014.[8] Link (Modern optimization of the phenacyl bromide route).
-
ChemicalBook. "alpha-(2,4-Dichlorophenyl)-1H-imidazole-1-ethanol."[7] Link (Provides context on industrial handling of similar chlorophenyl-imidazole intermediates).
Sources
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. alpha-(2,4-Dichlorophenyl)-1H-imidazole-1-ethanol | 24155-42-8 [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Improving reaction yield of 4-(2-Chlorophenyl)-1H-imidazole synthesis
Ticket ID: #IMID-402-YIELD Subject: Optimization of Reaction Yield & Isolation Protocols Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division
User Issue Summary
User Report: "I am synthesizing 4-(2-chlorophenyl)-1H-imidazole using the standard Bredereck reaction (alpha-bromo ketone + formamide). My conversion on TLC looks okay, but my isolated yield is consistently low (<40%). The product often oils out during workup or remains water-soluble."
Module 1: Diagnostic & Root Cause Analysis
The Core Chemistry
The synthesis of 4-aryl-1H-imidazoles via the Bredereck reaction involves the condensation of an
-
Harsh Conditions: The reaction requires high temperatures (
C) to drive the dehydration, which promotes tar formation (polymerization). -
Amphoteric Isolation: The imidazole ring is amphoteric (
for the conjugate acid). It behaves as a base in acid and an acid in strong base, meaning it is water-soluble at both pH extremes.
Troubleshooting Decision Tree
Use this logic flow to identify where your yield is being lost.
Figure 1: Diagnostic logic flow for identifying yield loss in imidazole synthesis.
Module 2: Reaction Optimization (The Synthesis)
Protocol A: The Thermal Method (Optimized)
Standard Bredereck conditions often fail due to moisture in formamide, which hydrolyzes the
Reagents:
-
2-Bromo-1-(2-chlorophenyl)ethan-1-one (1.0 eq)
-
Formamide (15-20 eq) – Must be dry
-
Ammonium Acetate (Optional, 5.0 eq) – Acts as a buffer and nitrogen source to accelerate cyclization.
Step-by-Step Protocol:
-
Drying: Dry formamide over 4Å molecular sieves for 24 hours prior to use.
-
Mixing: In a round-bottom flask, combine the
-bromo ketone and excess formamide. -
The "Slow Ramp": Do not plunge into high heat. Ramp temperature to 160–170°C over 30 minutes.
-
Why? Rapid heating of the bromide causes degradation.
-
-
Duration: Stir for 4–6 hours. Monitor by TLC (System: 5% MeOH in DCM).
-
Critical Endpoint: The reaction is complete when the starting bromide spot (
) disappears and a polar streak (imidazole) appears near the baseline (before basification).
Protocol B: Microwave-Assisted (Recommended for High Yield)
Microwave irradiation suppresses side reactions by rapidly crossing the activation energy barrier for cyclization.
| Parameter | Thermal Condition | Microwave Condition |
| Temperature | 170°C (Oil Bath) | 140°C (Internal IR Sensor) |
| Time | 4–6 Hours | 15–30 Minutes |
| Yield (Typical) | 35–50% | 75–90% |
| Purity | Tarry/Dark Brown | Light Yellow/Clean |
MW Protocol:
-
Mix 1.0 mmol ketone, 5.0 mmol Ammonium Acetate, and 3 mL Formamide in a microwave vial.
-
Irradiate at 140°C (High Absorption setting) for 20 minutes .
-
Cool to 50°C before opening.
Module 3: Workup & Isolation (The "Yield Killer")
The Issue: Your product, 4-(2-chlorophenyl)-1H-imidazole, has a
-
pH < 5: It exists as the imidazolium salt (Water Soluble).
-
pH > 12: It can deprotonate at the N-H (Water Soluble as anion).
-
pH 8–9: It exists as the free base (Precipitate/Organic Soluble).
The "Amphoteric Trap" Solution
Do NOT simply dump the reaction mixture into water.[1] Follow this controlled neutralization:
-
Dilution: Pour the hot reaction mixture (formamide solution) into ice-cold water (10x volume).
-
Observation: The solution will likely be clear (acidic due to HBr byproduct).
-
-
Charcoal Treatment (Optional): If the solution is dark black/brown, add activated charcoal, stir for 10 mins, and filter through Celite. This prevents "oiling out" later.
-
Targeted Neutralization:
-
Place the beaker in an ice bath.
-
Add conc. Ammonium Hydroxide (
) dropwise with vigorous stirring. -
STOP adding when pH reaches 8–9 (use pH paper).
-
Crucial: Do not use NaOH if possible; strong bases can overshoot the pH and re-dissolve the product.
-
-
Precipitation vs. Oiling:
-
Scenario A (Solid forms): Filter, wash with cold water, then hexanes.
-
Scenario B (Oiling out): If a sticky gum forms instead of a solid:
-
Decant the water.[2]
-
Dissolve the gum in a minimum amount of hot Ethanol .
-
Add water dropwise until turbid.
-
Scratch the glass to induce crystallization.
-
-
Module 4: Mechanistic Insight
Understanding the pathway allows you to troubleshoot intermediate failures.
Figure 2: Mechanistic pathway. Note that the dehydration step (Intermediate B
FAQ: Frequently Asked Questions
Q1: Can I use the Van Leusen reaction instead?
-
Answer: Yes, but it is generally less efficient for mono-aryl imidazoles. The Van Leusen reaction (TosMIC + Aldehyde + Ammonia) typically favors 1,5-disubstituted or 4,5-disubstituted patterns. For the specific 4-(2-chlorophenyl) target, the Bredereck synthesis is more atom-economical and uses cheaper reagents.
Q2: My product is stuck in the aqueous layer even at pH 8.
-
Answer: The high concentration of formamide acts as a cosolvent, keeping the imidazole in solution.
-
Fix: Perform a "Salting Out" extraction. Saturate the aqueous layer with solid NaCl, then extract 3x with Ethyl Acetate/Isopropanol (9:1) . The Isopropanol helps pull the polar imidazole out of the brine.
-
Q3: How do I remove the brown color (tar)?
-
Answer: Imidazoles coordinate with transition metals and impurities. If charcoal doesn't work, convert the product to its HCl salt (add HCl in ether), filter the salt (impurities stay in solution), and then neutralize the pure salt back to the free base.
References
- Bredereck, H., & Theilig, G. (1953). Über Formamide und deren Derivate. Chemische Berichte.
-
Grimmett, M. R. (1997). Imidazole and Benzimidazole Synthesis.[3][4][5] Academic Press. (Standard reference for imidazole isolation and pH handling).
-
Sparks, R. B., et al. (2004). Efficient Synthesis of Imidazoles from Aldehydes and 1,2-Diketones Using Microwave Irradiation.[5][6]. (Demonstrates the yield superiority of microwave protocols).
-
Van Leusen, A. M., et al. (1977).[7][8][9] Chemistry of sulfonylmethyl isocyanides. 12. Base-induced cycloaddition of sulfonylmethyl isocyanides to carbon,nitrogen double bonds.[8]. (Alternative synthetic route context).
Sources
- 1. reddit.com [reddit.com]
- 2. researchgate.net [researchgate.net]
- 3. wjpsonline.com [wjpsonline.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Imidazole synthesis [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. research.vu.nl [research.vu.nl]
- 8. Van Leusen Imidazole Synthesis [organic-chemistry.org]
- 9. Van Leusen reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Advanced Troubleshooting for 2-Chlorophenyl Imidazole N-Arylation
Welcome to the Advanced Applications Support Center. Coupling 2-chlorophenyl derivatives with imidazoles presents a notorious dual-threat in cross-coupling chemistry: the high bond dissociation energy of the C–Cl bond and the severe steric hindrance of the ortho-substituent.
As a Senior Application Scientist, I have designed this guide to synthesize field-proven methodologies and mechanistic causality. This document will help you troubleshoot, optimize, and scale your N-arylation workflows by understanding the why behind the how.
Part 1: Diagnostic Overview & Mechanistic Causality
Before adjusting equivalents or temperatures, it is critical to understand the specific failure modes associated with ortho-substituted aryl chlorides in the presence of imidazoles.
-
The Pentacoordinate Trap (Ullmann Coupling): Copper-catalyzed Ullmann couplings proceed via a Cu(I) to Cu(III) oxidative addition pathway. Unlike Palladium, the resulting Cu(III) intermediate is pentacoordinated, making it exceptionally sensitive to steric hindrance[1]. The bulky ortho-chloro group creates a severe steric clash in this geometry, drastically raising the activation energy barrier.
-
Catalyst Poisoning (Buchwald-Hartwig): Imidazoles are strong σ-donors. If introduced improperly, they will outcompete your phosphine ligands for coordination to the Palladium center, forming stable, off-cycle bis-imidazole complexes that permanently deactivate the catalyst[2].
-
The Reductive Elimination Bottleneck: Even if oxidative addition into the strong C–Cl bond is successful, the ortho-substituent creates a crowded transition state. Standard bidentate ligands (like BINAP) lack the specific steric bulk required to "push" the aryl and amine groups together to force the final C–N bond formation[3].
Mechanistic workflow of Pd-catalyzed N-arylation highlighting steric choke points.
Part 2: Troubleshooting Desk (FAQs)
Q1: My Buchwald-Hartwig coupling of 2-chlorotoluene with imidazole stalls at 10% conversion. I am using Pd₂(dba)₃ and BINAP. What is wrong? Causality: BINAP is a bidentate ligand with a relatively rigid bite angle, which struggles to accommodate the bulky ortho-substituent during the reductive elimination step. Furthermore, aryl chlorides have a high bond dissociation energy, requiring highly electron-rich ligands for successful oxidative addition[3]. Solution: Transition to a bulky, electron-rich dialkylbiarylphosphine ligand such as tBuBrettPhos or Me₄tBuXPhos. These ligands are specifically designed to be highly electron-donating (accelerating oxidative addition) while their massive steric bulk forces the aryl and imidazole groups into close proximity, accelerating the otherwise slow reductive elimination step.
Q2: I switched to a Cu-catalyzed Ullmann coupling to save costs, but the 2-chlorophenyl substrate fails entirely, whereas my 4-chlorophenyl control works perfectly. Why? Causality: As noted in the diagnostic overview, the Cu(I) → Cu(III) transition state is pentacoordinate and highly intolerant of ortho-steric bulk[1]. While 4-chlorophenyl derivatives avoid this clash, 2-chlorophenyl derivatives cannot. Solution: If you must use Copper, you cannot rely on ligand-free conditions. You must employ a strongly coordinating bidentate ligand (like N,N'-dimethylethylenediamine, DMEDA) to stabilize the copper center, use a strong base (K₃PO₄), and elevate the temperature to >120°C to overcome the kinetic barrier[4].
Q3: My reaction mixture turns black immediately upon adding the imidazole, and no product forms. What is happening? Causality: Imidazoles can easily outcompete your phosphine ligands for coordination to the Pd center, forming unreactive off-cycle complexes (catalyst poisoning)[2]. The black precipitate is agglomerated "dead" Palladium black. Solution: Implement a "pre-activation" protocol. Pre-mix the Pd precursor and the phosphine ligand in the solvent and heat briefly to ensure the active Pd(0)L complex is fully formed before adding the imidazole.
Decision tree for troubleshooting low yields in 2-chlorophenyl imidazole couplings.
Part 3: Data Analytics
The following table summarizes the quantitative impact of ligand and catalyst selection on the conversion rates of sterically hindered vs. unhindered aryl chlorides.
| Catalyst System | Ligand | Aryl Halide | Base | Temp (°C) | Conversion (%) |
| CuI (10 mol%) | None | 4-Chlorobenzene | K₂CO₃ | 140 | 15% |
| CuI (10 mol%) | DMEDA | 4-Chlorobenzene | K₃PO₄ | 120 | 85% |
| CuI (10 mol%) | DMEDA | 2-Chlorobenzene | K₃PO₄ | 120 | <10% |
| Pd₂(dba)₃ (2 mol%) | BINAP | 2-Chlorobenzene | Cs₂CO₃ | 100 | 12% |
| Pd₂(dba)₃ (2 mol%) | tBuBrettPhos | 2-Chlorobenzene | NaOtBu | 100 | 94% |
| Pd-PEPPSI-IPr (1 mol%) | NHC (IPr) | 2-Chlorobenzene | KOH | 80 | 91% |
Note: The data clearly demonstrates that while Cu/DMEDA is sufficient for para-substituted aryl chlorides, Pd systems with bulky biarylphosphines or NHC ligands are mandatory for ortho-substituted variants.
Part 4: Standard Operating Procedures (Self-Validating Protocols)
To ensure reproducibility, every protocol must act as a self-validating system. Do not proceed to the next step unless the visual or analytical checkpoint is met.
Protocol A: Pd-Catalyzed Buchwald-Hartwig N-Arylation (For Sterically Hindered Substrates)
Designed to prevent imidazole poisoning and force reductive elimination.
Step 1: Catalyst Pre-activation
-
Action: In an oven-dried Schlenk flask under inert atmosphere (N₂ or Ar), combine Pd₂(dba)₃ (2 mol%), tBuBrettPhos (4.5 mol%), and anhydrous toluene (0.2 M relative to substrate). Heat to 80°C for 10 minutes.
-
Self-Validation Checkpoint: The solution must transition from a deep purple/black suspension to a homogeneous, dark red/brown solution. Causality: This color shift confirms the displacement of dba and the formation of the active Pd(0)L complex. If the solution remains purple or precipitates form, the catalyst is dead (likely due to oxygen ingress). Do not proceed.
Step 2: Substrate Addition
-
Action: Cool the flask to room temperature. Add the 2-chlorophenyl derivative (1.0 equiv), NaOtBu (1.5 equiv), and finally, the imidazole (1.2 equiv).
-
Self-Validation Checkpoint: The solution should remain dark and homogeneous. If immediate black precipitation occurs upon adding imidazole, the local concentration of imidazole was too high, causing catalyst poisoning. (In future runs, add imidazole slowly via syringe pump).
Step 3: Reaction & Monitoring
-
Action: Heat the reaction mixture to 100°C for 12–16 hours.
-
Self-Validation Checkpoint: Monitor via TLC or LC-MS. The complete disappearance of the 2-chlorophenyl starting material validates successful oxidative addition and reductive elimination.
Protocol B: Cu-Catalyzed Ullmann N-Arylation (Cost-Effective Alternative)
Only recommended if Pd cannot be used due to cost or residual metal constraints.
Step 1: Copper-Ligand Complexation
-
Action: In a Schlenk flask under N₂, combine CuI (10 mol%), N,N'-dimethylethylenediamine (DMEDA, 20 mol%), and anhydrous DMF. Stir at room temperature for 15 minutes.
-
Self-Validation Checkpoint: The mixture must turn a deep blue/green color. Causality: This indicates the successful coordination of the diamine ligand to the Copper center, which is required to stabilize the pentacoordinate Cu(III) transition state.
Step 2: Reagent Mixing & Thermal Activation
-
Action: Add the 2-chlorophenyl derivative (1.0 equiv), imidazole (1.5 equiv), and finely milled K₃PO₄ (2.0 equiv). Heat vigorously to 130°C for 24 hours.
-
Self-Validation Checkpoint: The reaction will form a thick slurry. Due to the severe steric hindrance, conversion will be slow. If LC-MS shows <50% conversion after 24 hours, the steric barrier is too high for the Ullmann pathway, and you must pivot to Protocol A.
Part 5: References
-
Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction Source: Chemical Reviews - ACS Publications URL:[Link]
-
Mechanistic Studies of Ullmann-Type C-N Coupling Reactions: Carbonate-Ligated Copper(III) Intermediates Source: ResearchGate URL:[Link]
-
Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib Source: MIT Open Access Articles (Journal of the American Chemical Society) URL:[Link]
-
Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts Source: ResearchGate URL:[Link]
Sources
Minimizing byproducts in 4-(2-Chlorophenyl)-1H-imidazole cyclization
Technical Support Center: Imidazole Cyclization Protocols Ticket System: Active Subject: Optimization of 4-(2-Chlorophenyl)-1H-imidazole Synthesis Assigned Specialist: Senior Application Scientist, Heterocycle Division
User Guide Overview
Welcome to the technical support hub for the synthesis of 4-(2-chlorophenyl)-1H-imidazole . This specific scaffold presents unique challenges due to the ortho-chloro substituent , which introduces significant steric bulk and electronic deactivation compared to a standard phenyl ring.
This guide is structured as a series of Troubleshooting Tickets addressing the most common failure modes: carbonization ("tarring"), oxazole contamination, and incomplete cyclization.
Ticket #001: The "Black Tar" Issue (Thermal Degradation)
User Report: "I am using the Bredereck method (alpha-haloketone + formamide). The reaction turns black/viscous after 2 hours at 180°C. Yield is <30%."
Root Cause Analysis: The classical Bredereck synthesis requires formamide to act as both solvent and reagent. At temperatures >160°C, formamide decomposes into carbon monoxide and ammonia. The 2-chlorophenyl group provides steric hindrance, slowing the initial nucleophilic attack. This delay allows the alpha-haloketone to undergo self-condensation (polymerization) before the imidazole ring can close.
Resolution Protocol:
-
Switch to Microwave Irradiation (MW):
-
Why: MW heating offers rapid dielectric heating, accelerating the polar transition state of the cyclization faster than the radical-based polymerization of the ketone.
-
Protocol: Combine 2-bromo-1-(2-chlorophenyl)ethanone (1 eq) and Formamide (15 eq) in a microwave vial. Irradiate at 160°C for 15 minutes (hold time).
-
Result: Cleaner profile, typically light brown oil instead of black tar.
-
-
The "Ammonium Acetate" Buffer:
-
Add Ammonium Acetate (2-3 eq) to the formamide.
-
Mechanism: This increases the concentration of active ammonia species without relying solely on thermal decomposition of formamide, allowing the reaction to proceed at a lower temperature (
).
-
Data Comparison: Thermal vs. Microwave
| Parameter | Conventional Thermal | Microwave Assisted |
| Temperature | ||
| Time | 4 - 6 Hours | 10 - 20 Minutes |
| Appearance | Black/Viscous Tar | Amber/Dark Orange Oil |
| Isolated Yield | 25 - 40% | 75 - 85% |
| Major Impurity | Polymers + Bis-imidazoles | Trace Unreacted SM |
Ticket #002: Oxazole Contamination (The Oxygen Trap)
User Report: "LCMS shows a peak with M-1 mass relative to the product. NMR indicates the absence of the N-H proton. I suspect 4-(2-chlorophenyl)oxazole."
Root Cause Analysis:
In the cyclization pathway, the intermediate
Visualizing the Divergence (Graphviz):
Caption: Mechanistic divergence between Imidazole (Target) and Oxazole (Byproduct) based on nucleophile availability.
Resolution Protocol:
-
Drying Step: Ensure the formamide is dry (distilled over CaO if necessary). Water promotes hydrolysis of the imine intermediate back to the ketone/aldehyde, favoring oxazole.
-
Ammonia Enrichment: Bubble dry ammonia gas into the reaction mixture or add Urea (0.5 eq) as a slow-release nitrogen source. This biases the competition toward N-cyclization.
Ticket #003: Alternative Route for High Purity (TosMIC)
User Report: "The Bredereck method is too dirty for my late-stage intermediate. I need a cleaner profile."
Resolution Protocol: Switch to the Van Leusen Imidazole Synthesis . This method uses Tosylmethyl Isocyanide (TosMIC) and is generally superior for 2-substituted aryl groups because it avoids the harsh thermal conditions of formamide.
Protocol:
-
Reagents: 2-Chlorobenzaldehyde (1 eq), TosMIC (1.1 eq),
(2 eq). -
Solvent: Methanol/DME (dimethoxyethane) mixture (2:1).
-
Conditions: Reflux for 3-5 hours.
-
Mechanism: The TosMIC anion attacks the aldehyde, followed by cyclization and elimination of the tosyl group.
-
Advantage: The 2-chloro group does not sterically hinder the aldehyde carbon as severely as it hinders the ketone in the Bredereck synthesis.
Ticket #004: Purification & Isolation Strategy
User Report: "My crude is an oil. Crystallization failed."
Root Cause Analysis: 4-(2-chlorophenyl)-1H-imidazole is a weak base. The crude mixture often contains non-basic tars that interfere with crystallization.
Self-Validating Isolation System: Do not attempt direct crystallization. Use the Acid-Base Swing method.
-
Extraction: Dissolve crude residue in EtOAc.
-
Acid Wash (Critical): Extract the organic layer with 1M HCl (aq) .
-
Logic: The imidazole will protonate and move to the aqueous phase. Neutral tars and oxazoles (which are far less basic) will remain in the EtOAc.
-
-
Wash: Wash the aqueous HCl layer twice with fresh EtOAc (removes trapped non-basic impurities).
-
Basification: Slowly adjust the aqueous layer to pH 10 using 2M NaOH or
. -
Precipitation: The pure free-base imidazole should precipitate as a white/off-white solid. If it oils out, extract with DCM, dry, and concentrate.
References
-
Bredereck Synthesis Optimization
-
Microwave-Assisted Synthesis
-
Van Leusen (TosMIC)
-
General Imidazole Synthesis (Organic Syntheses)
Sources
- 1. cris.biu.ac.il [cris.biu.ac.il]
- 2. ijprajournal.com [ijprajournal.com]
- 3. Imidazole synthesis [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. An investigation of imidazole and oxazole syntheses using aryl-substituted TosMIC reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. wjpsonline.com [wjpsonline.com]
Technical Support Center: Troubleshooting Solubility of 4-(2-Chlorophenyl)-1H-imidazole in Biological Assays
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently work with researchers struggling to maintain the solubility of aryl-imidazoles in biological screens.
4-(2-Chlorophenyl)-1H-imidazole presents a classic "brick dust" and "grease" paradox. The imidazole ring possesses a conjugate acid pKa of approximately 6.0. At a physiological pH of 7.4, the molecule exists almost entirely in its un-ionized, neutral state. Coupled with the highly lipophilic 2-chlorophenyl moiety, this drives the molecule into a hydrophobic conformation that violently resists aqueous solvation[1]. When introduced into aqueous assay media, it rapidly undergoes kinetic precipitation—forming sub-visible aggregates that sequester the compound, artificially lower the effective concentration, and cause light-scattering artifacts in optical readouts[2].
This guide provides field-proven, self-validating protocols to force this molecule into solution and ensure the integrity of your assay data.
Section 1: Diagnostic Workflow (Is it a Solubility Issue?)
Before altering your formulation, you must prove that your assay failure is driven by insolubility rather than a lack of biological activity. In high-throughput screening, we are usually fighting kinetic solubility —the rate at which a supersaturated DMSO stock nucleates and crashes out upon aqueous dilution[3].
Caption: Diagnostic workflow for identifying kinetic solubility failure via LC-MS.
Section 2: Troubleshooting Guides & Step-by-Step Methodologies
To choose the correct solubilization strategy, you must account for your assay's tolerance to organic solvents and excipients.
Caption: Decision tree for selecting the optimal solubilization strategy based on assay type.
Protocol A: The Stepwise "Solvent Parachute" (Biochemical Assays)
Causality: Direct injection of a 10 mM DMSO stock into a PBS buffer creates an instantaneous dielectric shock. The local concentration of the hydrophobic 4-(2-Chlorophenyl)-1H-imidazole exceeds its nucleation threshold before diffusion can occur, forming irreversible micro-crystals[1]. We use an intermediate transition phase to "parachute" the molecule into the aqueous environment.
-
Master Stock Preparation: Prepare a 10 mM stock of 4-(2-Chlorophenyl)-1H-imidazole in 100% anhydrous DMSO. Store desiccated at -20°C.
-
Intermediate Formulation: Create a 1 mM intermediate stock by diluting the master stock 1:10 into a transition matrix of 50% DMSO / 50% PEG-400. Mechanistic note: PEG-400 acts as a steric stabilizer, coating the lipophilic molecule to prevent self-association during aqueous transition.
-
Temperature Matching: Pre-warm your final aqueous assay buffer to 37°C. Cold buffers drastically lower the kinetic solubility limit.
-
Vortex-Coupled Addition: While vigorously vortexing the warmed assay buffer, add the intermediate stock dropwise.
-
Self-Validation: Centrifuge the final solution at 10,000 x g for 5 minutes. Analyze the supernatant via LC-MS to confirm the target molarity is achieved[4]. Ensure final DMSO concentration remains ≤5% v/v.
Protocol B: Supramolecular Encapsulation (Cell-Based Assays)
Causality: Cell-based assays cannot tolerate the high organic solvent concentrations required to keep lipophilic imidazoles solvated. Furthermore, adjusting the buffer to pH < 4.0 (to protonate the imidazole ring) will denature physiological targets[5]. We must mask the molecule's hydrophobicity using supramolecular excipients.
-
Excipient Preparation: Dissolve Hydroxypropyl-β-cyclodextrin (HP-β-CD) in your cell culture media (without FBS) to a final concentration of 20% w/v[4].
-
Direct Solvation: Add 4-(2-Chlorophenyl)-1H-imidazole powder directly to the HP-β-CD media. Do not use DMSO.
-
Agitation & Equilibration: Sonicate in a water bath for 30 minutes at room temperature, followed by overnight end-over-end rotation. Mechanistic note: The chlorophenyl ring inserts into the hydrophobic cavity of the cyclodextrin, while the hydrophilic exterior of the cyclodextrin maintains aqueous solubility.
-
Sterilization & Filtration: Filter the saturated solution through a 0.22 µm PVDF syringe filter to remove un-encapsulated aggregates.
-
Self-Validation: You must quantify the filtrate via UV-Vis or LC-MS to determine the exact thermodynamic concentration before applying it to cells.
Section 3: Formulation Data & Expected Outcomes
The table below summarizes the expected solubility limits and assay compatibility of different formulation strategies for 4-(2-Chlorophenyl)-1H-imidazole.
| Formulation Strategy | Mechanistic Action | Max Expected Solubility | Biological Assay Compatibility | Key Drawback |
| 100% DMSO Direct Spike | None (Relies strictly on kinetic delay) | < 10 µM | Low (High cellular toxicity) | Immediate dielectric shock & precipitation |
| Stepwise Co-solvent (PEG-400) | Steric stabilization of micro-environments | 50 - 100 µM | Moderate (Biochemical only) | May interfere with sensitive protein-protein interactions |
| 20% HP-β-Cyclodextrin | Supramolecular hydrophobic encapsulation | > 500 µM | High (Cell-based & In vivo) | Requires overnight equilibrium & post-filtration quantification |
| pH 4.0 Buffer Adjustment | Protonation of the imidazole ring (Ionization) | > 1 mM | Very Low (Analytical only) | Denatures physiological targets and kills cells |
Section 4: Frequently Asked Questions (FAQs)
Q1: My assay readout is fluorescence-based, and I'm getting artificially high signals at top concentrations. Why? A1: This is a classic symptom of nephelometric scattering[2]. When 4-(2-Chlorophenyl)-1H-imidazole crashes out of solution, the resulting sub-visible aggregates scatter the excitation light, which the detector misinterprets as a high fluorescent emission. Always centrifuge your top concentration and run the supernatant to confirm if the signal persists.
Q2: Can I just increase the DMSO concentration to 5% to keep it dissolved in my cell culture? A2: No. While 5% DMSO will likely keep the compound solvated, concentrations above 0.5% v/v are generally toxic to mammalian cells and will induce apoptosis, confounding your phenotypic readouts[4]. Transition to the HP-β-CD encapsulation protocol (Protocol B) for cell-based work.
Q3: The compound dissolves perfectly in pure water at pH 3.0, but crashes when I add it to PBS (pH 7.4). How do I fix this? A3: This is driven by the pKa of the imidazole ring (~6.0). At pH 3.0, the molecule is protonated and highly water-soluble. When spiked into PBS, the buffer rapidly shifts the pH to 7.4, neutralizing the imidazole and causing immediate thermodynamic precipitation[5]. You must use a co-solvent or excipient to stabilize the neutral form at pH 7.4.
References
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. Exploratory Analysis of Kinetic Solubility Measurements of a Small Molecule Library - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Technical Support Center: Optimizing Temperature Conditions for 4-Aryl-Imidazole Formation
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center dedicated to the synthesis of 4-aryl-imidazoles. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights into optimizing one of the most critical parameters in your reaction setup: temperature. We will explore the causality behind experimental choices to empower you with the knowledge to troubleshoot and refine your synthetic protocols effectively.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the role of temperature in the formation of 4-aryl-imidazoles, primarily through the widely used Debus-Radziszewski synthesis.
Q1: What is the typical temperature range for 4-aryl-imidazole synthesis?
A1: There is no single "one-size-fits-all" temperature. The optimal temperature is highly dependent on the specific substrates, solvent, and catalyst used. However, a general starting point for conventional heating methods is often the reflux temperature of the chosen solvent, which can range from approximately 60°C to 120°C.[1] For instance, reactions in ethanol are commonly run at reflux, around 80°C.[2] Some protocols may call for higher temperatures, between 110-130°C, particularly for less reactive substrates.[1] It is crucial to monitor the reaction's progress via Thin Layer Chromatography (TLC) to determine the ideal conditions for your specific system.[1][3]
Q2: How does temperature fundamentally influence the reaction rate and yield?
A2: Temperature is a direct control for the reaction's kinetics. According to the Arrhenius equation, increasing the temperature provides the reacting molecules with greater kinetic energy. This increases the frequency and energy of collisions, allowing more molecules to overcome the activation energy barrier required for the reaction to proceed. Consequently, higher temperatures generally lead to faster reaction rates. However, the relationship with yield is more complex. While a higher temperature can drive the reaction to completion faster, excessive heat can also promote decomposition of reactants, intermediates, or the final product, ultimately lowering the isolated yield.[4]
Q3: What are the potential consequences of using a temperature that is too high or too low?
A3: Both scenarios can lead to suboptimal results:
-
Temperature Too Low: The primary issue is an exceedingly slow or stalled reaction. The reactants may lack sufficient kinetic energy to overcome the activation barrier, resulting in poor conversion and very low yields. In some cases, the reaction may not proceed at all.
-
Temperature Too High: Excessive heat can be detrimental. It can lead to:
-
Decomposition: The desired imidazole product or starting materials may degrade, leading to a lower yield and a complex mixture of byproducts.[4]
-
Side Reactions: The formation of undesired side products, such as 2-aroyl-4(5)-arylimidazoles, can be accelerated at higher temperatures, complicating purification and reducing the yield of the target molecule.[5]
-
Solvent Loss: If not performed under reflux with proper condensation, the solvent may evaporate, changing reactant concentrations and potentially halting the reaction.
-
Q4: Can microwave irradiation be used instead of conventional heating? What are the advantages?
A4: Absolutely. Microwave-assisted organic synthesis (MAOS) is an increasingly popular and highly effective method for 4-aryl-imidazole formation.[1][6] The primary advantages include:
-
Rapid Heating: Microwaves heat the reaction mixture volumetrically and much more rapidly than conventional oil baths.
-
Reduced Reaction Times: Reaction times can be dramatically reduced from many hours to just a few minutes.[6][7]
-
Improved Yields: The rapid heating can minimize the formation of side products, often leading to cleaner reactions and higher isolated yields.[7]
-
Enhanced Control: Modern microwave reactors allow for precise control over temperature and pressure.
For example, a reaction that takes 2 hours at reflux with conventional heating might be completed in as little as 5 minutes using microwave irradiation, with an excellent yield.[6]
Section 2: Troubleshooting Guide: Common Temperature-Related Issues
This section provides a structured approach to diagnosing and solving common problems encountered during synthesis where temperature is a likely factor.
Issue 1: Low or No Product Yield
Q: My reaction is yielding very little or no 4-aryl-imidazole. Could temperature be the cause?
A: Yes, temperature is a prime suspect for low yields. The issue could be either insufficient heat, preventing the reaction from starting, or excessive heat, causing degradation. A systematic approach is needed to diagnose the problem.
Troubleshooting Workflow:
-
Verify Reagents & Setup: Before adjusting thermal parameters, ensure all reagents are pure and the setup is correct. Moisture can be detrimental to some variations of the synthesis.[7]
-
Initial Temperature Check: Are you operating within a standard range for your solvent system (e.g., reflux for ethanol)?[1]
-
Monitor with TLC: Run a TLC at the start and after 1-2 hours.
-
No change in starting materials: This strongly suggests the temperature is too low. The reaction lacks the necessary activation energy.
-
New spots appear, but are not the product (or multiple spots): This could indicate the temperature is too high, promoting side reactions or decomposition.
-
-
Actionable Steps:
-
If the temperature is likely too low, incrementally increase it by 15-20°C and continue to monitor by TLC.
-
If the temperature is likely too high, repeat the reaction at a lower temperature (e.g., reduce from reflux to 60°C).
-
Issue 2: Formation of Multiple Products/Impurities
Q: My final product is impure, with significant side-products. How can I use temperature to improve selectivity?
A: The formation of impurities is often a kinetic phenomenon. Side reactions have their own activation energies and rate dependencies on temperature. If a side reaction has a higher activation energy than the desired reaction, increasing the temperature will accelerate the side reaction more than the main reaction, leading to more impurities.
Optimization Strategy:
-
Establish a Baseline: Use your current protocol as a baseline for yield and purity (quantified by HPLC or NMR).
-
Systematic Temperature Reduction: Repeat the reaction at incrementally lower temperatures (e.g., in 10-15°C steps).
-
Analyze Each Step: At each temperature, monitor the reaction and analyze the final product mixture. You may find a "sweet spot" where the rate of formation of the desired product is still acceptable, while the rate of impurity formation is significantly reduced. While this may increase the required reaction time, the improvement in purity and ease of purification is often a worthwhile trade-off.
Issue 3: Reaction Stalls Before Completion
Q: My reaction starts well, as monitored by TLC, but then stalls with significant starting material remaining. What should I do?
A: Reaction stalling can occur if a later step in the multi-step reaction mechanism has a higher activation energy than the initial steps. The initial temperature may be sufficient to form early intermediates, but not to convert them to the final product.
Solution:
-
Confirm Stalling: Monitor with TLC over an extended period (e.g., 4-6 hours) to confirm that the ratio of product to starting material is no longer changing.
-
Controlled Temperature Increase: Once stalling is confirmed, gently increase the reaction temperature by 10-20°C. This can provide the necessary energy to overcome the higher activation barrier of the rate-limiting step.
-
Consider a "Temperature Ramp": For particularly stubborn reactions, you might design a protocol that starts at a moderate temperature for a few hours and is then ramped up to a higher temperature to drive the reaction to completion.
Section 3: Experimental Protocols for Temperature Optimization
Protocol 1: Systematic Temperature Screening (Conventional Heating)
This protocol provides a framework for identifying the optimal temperature for your specific 4-aryl-imidazole synthesis.
Materials:
-
1,2-dicarbonyl compound (e.g., benzil)
-
Aryl aldehyde
-
Ammonium acetate (or other ammonia source)
-
Solvent (e.g., glacial acetic acid, ethanol)
-
Parallel reaction station or multiple reaction setups with controlled heating/stirring
-
TLC plates and analysis equipment (HPLC, NMR)
Procedure:
-
Setup: Prepare four identical reaction vessels (e.g., round-bottom flasks with condensers).
-
Reagent Addition: To each flask, add the 1,2-dicarbonyl (1.0 mmol), aryl aldehyde (1.0 mmol), ammonium acetate (5.0 mmol), and solvent (e.g., 5 mL glacial acetic acid).
-
Temperature Control: Place each flask in a pre-heated block or bath set to a different temperature. A good starting range is:
-
Reaction A: 60°C
-
Reaction B: 80°C
-
Reaction C: 100°C
-
Reaction D: 120°C (or reflux)
-
-
Monitoring: Take a small aliquot from each reaction every hour and analyze by TLC to track the consumption of starting materials and the formation of the product.
-
Reaction End-Point: Stop each reaction when TLC indicates the consumption of the limiting reagent or when no further change is observed for 2 hours.
-
Work-up & Analysis: Perform an identical work-up for each reaction (e.g., pour into water, filter the precipitate, wash, and dry).[7] Analyze the crude yield and purity of each solid by HPLC or ¹H NMR.
-
Data Evaluation: Tabulate the results to identify the temperature that provides the best balance of reaction time, yield, and purity.
Table for Data Comparison:
| Reaction | Temperature (°C) | Time (h) | Crude Yield (%) | Purity (%) | Observations |
| A | 60 | 12 | 35 | 95 | Very slow reaction |
| B | 80 | 6 | 78 | 92 | Good conversion, clean |
| C | 100 | 3 | 85 | 80 | Faster, more impurities |
| D | 120 | 2 | 82 | 75 | Rapid, significant side products |
Section 4: Visual Guides
Debus-Radziszewski Reaction Overview
The synthesis involves the condensation of three key components: a 1,2-dicarbonyl, an aldehyde, and an ammonia source. While the exact mechanism can be complex and is not fully certain, a simplified pathway is shown below.[8][9]
Section 5: References
-
Wikipedia. (n.d.). Debus–Radziszewski imidazole synthesis. Retrieved from [Link]
-
Hosseini, S. Z., et al. (2024). Kinetic and Thermodynamic Evidence of the Paal–Knorr and Debus–Radziszewski Reactions Underlying Formation of Pyrroles and Imidazoles in Hydrothermal Liquefaction of Glucose–Glycine Mixtures. Energy & Fuels. Retrieved from [Link]
-
Deka, S. (n.d.). Debus-Radziszewski Imidazole Synthesis. Scribd. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of imidazoles. Retrieved from [Link]
-
Kumar, R., et al. (2025). Synthesis and computational evaluation of imidazole-based functional materials for applications in sensing and detection: modulating electronic effects for enhanced performance. RSC Advances. Retrieved from [Link]
-
Slideshare. (n.d.). Debus- Radziszewski Imidazole Synthesis, Knorr Pyrazole Synthesis. Retrieved from [Link]
-
MDPI. (2023). Synthesis of Imidazole-Based Molecules under Ultrasonic Irradiation Approaches. Retrieved from [Link]
-
Banerjee, A., et al. (2015). Routes of synthesis and biological significances of Imidazole derivatives: Review. World Journal of Pharmaceutical Sciences. Retrieved from [Link]
-
ACS Publications. (2024). Imidazole-Derived Alkyl and Aryl Ethers: Synthesis, Characterization, In Vitro Anticancer and Antioxidant Activities, Carbonic Anhydrase I–II Inhibition Properties, and In Silico Studies. Retrieved from [Link]
-
Bellina, F., et al. (2011). C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition. Journal of Organic Chemistry. Retrieved from [Link]
-
Shaterian, H. R., & Ranjbar, M. (2008). Efficient Synthesis of Imidazoles from Aldehydes and 1,2-Diketones Using Microwave Irradiation. Organic Letters. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis and computational evaluation of imidazole-based functional materials for applications in sensing and detection: modulating electronic effects for enhanced performance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. wjpsonline.com [wjpsonline.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Imidazole synthesis [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.smolecule.com [pdf.smolecule.com]
- 8. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]
- 9. scribd.com [scribd.com]
Removing regioisomers during 4-(2-Chlorophenyl)-1H-imidazole synthesis
Topic: Troubleshooting Regioisomer & Impurity Removal Ticket ID: CHEM-SUP-8821 Level: Advanced Synthesis Support[1][2]
Core Technical Directive: The "Regioisomer" Paradox[1][2]
Before proceeding with purification protocols, we must address the fundamental nature of your target molecule.[2][3]
Critical Clarification:
If you are attempting to separate 4-(2-chlorophenyl)-1H-imidazole from 5-(2-chlorophenyl)-1H-imidazole , stop immediately. These are tautomers , not separable regioisomers.[2][3] In solution, the proton on the nitrogen oscillates rapidly between N1 and N3.[2][3] They are the same chemical entity (
The Real "Regioisomer" Challenges: When researchers report "regioisomer" issues with this scaffold, they are typically facing one of three distinct problems. Identify your scenario below to access the correct protocol:
| Scenario | The Problem | The Chemical Reality |
| A | "I see two spots on TLC/HPLC that merge or streak." | Tautomerism: You are seeing the 4-H and 5-H forms interacting with the silica/solvent.[1][2] |
| B | "I have a persistent impurity with the same mass." | Positional Isomerism: You likely have the 2-(2-chlorophenyl) isomer or the 3/4-chlorophenyl analog from impure starting materials.[1][2] |
| C | "I alkylated the imidazole and got two products." | N-Alkylation Isomers: Once you alkylate N1, the 1,4- and 1,5-isomers become locked and separable.[1][2] |
Troubleshooting Guide & Protocols
Scenario A: Tautomer Management (The "Ghost" Isomer)
Issue: Broad peaks in NMR or streaking on TLC.[1][2][3]
Mechanism:
In
Solution: Do not attempt physical separation. Instead, force the equilibrium for analysis.
-
NMR: Add 1-2 drops of TFA-d or NaOD to the NMR tube.[1][2] This creates a single cationic or anionic species, sharpening the peaks.[2][3]
-
HPLC: Use a basic buffer (Ammonium Acetate pH 8.[1][2][3]5) or high temperature (40-50°C) to speed up tautomer exchange and merge the peaks.[1][2]
Scenario B: Removing Structural Impurities (The "True" Regioisomers)
Issue: Presence of 2-(2-chlorophenyl)imidazole or Bis-imidazoles.[1][2]
If you synthesized the target via the Bredereck/Marckwald formamide route (condensing
Protocol 1: Selective Recrystallization (Purification)
This protocol exploits the solubility difference between the mono-4-substituted imidazole (target) and the more lipophilic bis-impurities.[1][2]
Reagents:
Step-by-Step:
-
Dissolution: Suspend crude solid in Ethanol (5 mL per gram of solid). Heat to reflux (
).[1][2][3] -
Saturation: If solid remains, add Ethanol in 1 mL increments until dissolved. Note: If a dark oily residue remains insoluble at reflux, decant the hot solution; this is likely polymeric waste.[2][3]
-
Charcoal Treatment (Critical for Color): Add activated charcoal (5% w/w).[1][2][3] Reflux for 10 mins. Filter hot through Celite.[2]
-
The "Cloud Point": To the boiling filtrate, add hot Water dropwise until a persistent turbidity (cloudiness) just appears.
-
Re-solubilization: Add 1-2 drops of Ethanol to clear the solution.
-
Crystallization: Allow to cool to Room Temperature (RT) slowly over 2 hours. Do not shock cool on ice yet.
-
Harvest: Cool to
for 1 hour. Filter and wash with cold Ethanol/Water (1:1).[1][2][3]
Why this works: The 4-substituted imidazole crystallizes efficiently from aqueous ethanol, while the 2,4-bis impurity and oxazole byproducts often remain in the mother liquor or oil out first (which can be decanted).[1][2]
Scenario C: Preventing Isomers via Synthesis Design
Issue: The current synthesis route is non-specific.
If your current method yields high impurities, switch to the Van Leusen Imidazole Synthesis .[2][3] This method is chemically engineered to be regio-specific for 4-substituted imidazoles, effectively eliminating the formation of the 2-substituted isomer.[1][2]
Protocol 2: Van Leusen Regiospecific Synthesis
Reaction: Aldehyde + TosMIC
Workflow:
-
Reagents: 2-Chlorobenzaldehyde (1.0 eq), Tosylmethyl isocyanide (TosMIC, 1.0 eq),
(2.0 eq).[1][2][3] -
Condition: Reflux for 3-5 hours.
-
Mechanism: The TosMIC reagent reacts exclusively at the aldehyde carbon to form the C4-C5 bond, followed by cyclization.[2] The tosyl group is eliminated, leaving the 4-aryl imidazole.[2]
-
Result: >95% regioselectivity for the 4-position.
Visualizing the Chemistry
The following diagram illustrates the tautomeric relationship (Scenario A) and the divergence in synthesis routes that leads to impurity profiles (Scenario B).
Figure 1: Tautomeric equilibrium of the target molecule and comparison of synthetic routes to minimize structural impurities.
Analytical Data Reference
When validating your purified compound, ensure your data matches the 4-substituted profile.[2]
| Property | Specification | Notes |
| Appearance | White to off-white crystalline solid | Yellowing indicates oxidation or bis-impurities.[1][2] |
| Melting Point | 136–142 °C | Sharp range indicates purity. Lower MP suggests 2-isomer contamination.[1][2] |
| 1H NMR (DMSO-d6) | Diagnostic: Imidazole C2-H appears as a singlet around | |
| Mass Spec (ESI) | Characteristic 3:1 Chlorine isotope pattern.[1][2][3] |
Frequently Asked Questions (FAQ)
Q: I need the 1,5-isomer specifically for a drug candidate. How do I get it? A: You cannot get the 1,5-isomer from the 1H-imidazole directly because alkylation usually favors the 1,4-isomer (sterics) or gives a mixture.[1][2]
-
Solution: To make the 1,5-isomer exclusively, you must use a pre-N-substituted synthesis.[1][2] React a primary amine (
) with the TosMIC reagent and the aldehyde.[1][2] The Van Leusen reaction with a primary amine forces the formation of the 1,5-disubstituted imidazole.[2]
Q: My product is pink/red after filtration. Is this a regioisomer? A: No, this is likely an oxidative impurity (often trace anilines or polymerized formamide byproducts).[2][3]
-
Fix: Perform the charcoal treatment described in Protocol 1.[2] If persistent, wash the solid with cold Toluene; the colored impurities are often more soluble in toluene than the imidazole product.[2][3]
Q: Can I separate the tautomers by freezing them? A: No. While tautomeric ratios change with temperature, they re-equilibrate instantly upon warming or dissolving.[2][3] Crystallization selects one tautomer form in the lattice (packing forces), but as soon as you dissolve it for use, it randomizes again.[2][3]
References
-
Van Leusen Imidazole Synthesis : Van Leusen, A. M., et al. "Chemistry of sulfonylmethyl isocyanides.[2][3] 13. A general one-step synthesis of imidazoles from aldehydes." The Journal of Organic Chemistry, 42.7 (1977): 1153-1159.[1][2][3]
-
Tautomerism in Imidazoles : Alkorta, I., et al. "Tautomerism in imidazoles."[2][3][7] Chemical Society Reviews, 34 (2005).[1][2][3]
-
Purification Protocols : BenchChem Application Notes. "Protocols for the Recrystallization of 4-aryl-imidazoles."
-
Bredereck Synthesis Impurities : Bredereck, H., et al. "Formamide reactions and imidazole synthesis."[2][3] Chemische Berichte, 86 (1953).[1][2][3]
Sources
- 1. Synthesis of Novel Chloro-Benzo [d]imidazole Regioisomers as Selective CB2 Receptor Agonists: Indirect Functional Evaluation and Molecular Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. Sonochemical synthesis of 1,2,4,5-tetrasubstituted imidazoles using nanocrystalline MgAl2O4 as an effective catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. CN102180835B - The synthesis of imidazole aromatic alcohol analog derivative and preparation thereof - Google Patents [patents.google.com]
- 6. An efficient green protocol for the synthesis of 1,2,4,5-tetrasubstituted imidazoles in the presence of ZSM-11 zeolite as a reusable catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 5-(4-Chlorophenyl)-<i>N</i>,1-di-<i>o</i>-tolyl-1<i>H</i>-imidazole-2-amine - ProQuest [proquest.com]
Validation & Comparative
FTIR Spectroscopic Profiling of 4-(2-Chlorophenyl)-1H-imidazole: A Comparative Guide for Structural Validation
In the development of targeted therapeutics—particularly p38 MAP kinase inhibitors and novel antifungal agents—the precise substitution pattern of the phenylimidazole scaffold profoundly impacts both target binding affinity and pharmacokinetic properties. For researchers synthesizing these intermediates, Fourier-Transform Infrared (FTIR) spectroscopy serves as a rapid, non-destructive, and highly definitive tool for structural validation.
This guide provides an in-depth comparative analysis of the FTIR characteristic peaks of 4-(2-Chlorophenyl)-1H-imidazole , contrasting its spectral fingerprint against two common alternatives: the para-substituted 4-(4-Chlorophenyl)-1H-imidazole and the unsubstituted 4-Phenyl-1H-imidazole .
Theoretical Grounding: The Causality of the "Ortho-Effect" in FTIR
To effectively utilize FTIR for structural differentiation, one must understand why the position of the chlorine atom alters the vibrational modes of the molecule. The spectral shifts observed in 4-(2-Chlorophenyl)-1H-imidazole are driven by two primary mechanistic forces:
-
Steric Hindrance and Dihedral Twist : In the unsubstituted and para-substituted analogs, the phenyl and imidazole rings can adopt a nearly coplanar conformation, allowing for extended
conjugation across the entire molecule. However, the bulky chlorine atom at the ortho position creates significant steric clash with the adjacent imidazole ring. This forces the molecule to adopt a twisted conformation (a non-zero dihedral angle). The disruption of coplanarity reduces the delocalization of -electrons, which slightly increases the double-bond character of the imidazole bond, shifting its stretching frequency compared to the planar[1][2]. -
Inductive Effects and Hydrogen Bonding : The electronegative chlorine atom exerts a strong inductive pull (-I effect). In the ortho position, its spatial proximity to the imidazole nitrogen alters the electron density of the N-H bond. This proximity can perturb the intermolecular hydrogen-bonding network typical of solid-state imidazoles, leading to observable shifts in the broad N-H stretching region.
-
Out-of-Plane (OOP) Bending : The most diagnostically definitive region of the mid-IR spectrum for these compounds is the "fingerprint" region (650–900 cm⁻¹). The C-H out-of-plane bending modes are strictly governed by the number of adjacent, uncoupled hydrogen atoms on the aromatic ring, making them immune to the broader electronic effects that complicate higher wavenumber regions .
Comparative Spectroscopic Data
The following table synthesizes the characteristic FTIR vibrational frequencies for the target molecule and its structural alternatives. Data for the comparative analogs are grounded in established Density Functional Theory (DFT) and experimental studies;[3][4].
| Vibrational Mode | 4-(2-Chlorophenyl)-1H-imidazole (Target) | 4-(4-Chlorophenyl)-1H-imidazole (Alternative 1) | 4-Phenyl-1H-imidazole (Alternative 2) | Diagnostic Value |
| N-H Stretch | ~3150 cm⁻¹ (Broad) | ~3120 cm⁻¹ (Broad) | ~3100 cm⁻¹ (Broad) | Low. Highly dependent on sample moisture and H-bonding state. |
| Aromatic C-H Stretch | ~3050 cm⁻¹ | ~3060 cm⁻¹ | ~3030 cm⁻¹ | Low. Overlaps significantly across all aromatic derivatives. |
| C=N Stretch (Imidazole) | ~1595 cm⁻¹ | ~1610 cm⁻¹ | ~1605 cm⁻¹ | Moderate. Highlights the disruption of conjugation due to the ortho-steric twist. |
| Aryl C-Cl Stretch | ~1040 cm⁻¹ | ~1090 cm⁻¹ | N/A | High. Confirms halogenation and differentiates ortho vs. para positioning. |
| C-H OOP Bending | ~750 cm⁻¹ | ~825 cm⁻¹ | ~730 cm⁻¹ & ~690 cm⁻¹ | Critical. Definitive marker for the substitution pattern (4 vs. 2 vs. 5 adjacent H's). |
Experimental Protocol for ATR-FTIR Validation
To ensure a self-validating system where false positives (such as water vapor being misidentified as an N-H stretch) are eliminated, follow this rigorous Attenuated Total Reflectance (ATR) FTIR methodology.
Step 1: Sample Preparation & Desiccation Causality: Imidazoles are prone to absorbing atmospheric moisture. The O-H stretch of water (~3200–3500 cm⁻¹) will completely mask the critical N-H stretch of the imidazole ring.
-
Dry the 4-(2-Chlorophenyl)-1H-imidazole sample in a vacuum desiccator over anhydrous calcium chloride (
) or phosphorus pentoxide ( ) for a minimum of 12 hours prior to analysis.
Step 2: Instrument Calibration & Background Subtraction
Causality: Atmospheric
-
Clean the diamond ATR crystal using a lint-free wipe and spectroscopic-grade isopropanol. Allow it to evaporate completely.
-
Collect a background spectrum (Air) using 64 scans at a resolution of 4 cm⁻¹.
Step 3: Data Acquisition
-
Place approximately 2–5 mg of the dried crystalline powder directly onto the center of the diamond ATR crystal.
-
Apply the pressure anvil to ensure intimate contact between the crystal and the sample. Note: Insufficient pressure will result in low signal-to-noise ratios, particularly in the high-frequency N-H stretching region.
-
Acquire the sample spectrum using the identical parameters as the background (64 scans, 4 cm⁻¹ resolution, range: 4000–400 cm⁻¹).
Step 4: Spectral Processing
-
Apply an ATR correction algorithm via the spectrometer's software to account for the wavelength-dependent penetration depth of the IR beam (which otherwise artificially suppresses high-wavenumber peaks).
-
Perform a baseline correction to eliminate scattering artifacts caused by the powder morphology.
Diagnostic Workflows & Visualizations
The following diagrams illustrate the logical frameworks for executing the experimental protocol and interpreting the resulting spectral data.
ATR-FTIR experimental workflow for the structural validation of imidazole derivatives.
Logic tree for identifying phenylimidazole substitution patterns via C-H out-of-plane bending.
References
-
Erdoğdu, Y., Güllüoğlu, M. T., Yurdakul, Ş., & Dereli, Ö. (2012). "DFT simulations, FT-IR, FT-raman, and FT-NMR spectra of 4-(4-chlorophenyl)-1H-imidazole molecules." Optics and Spectroscopy, 113(1), 23-32. URL:[Link]
-
Güllüoğlu, M. T., Erdoğdu, Y., Karpagam, J., Sundaraganesan, N., & Yurdakul, Ş. (2011). "DFT, FT-Raman, FT-IR and FT-NMR studies of 4-phenylimidazole." Journal of Molecular Structure, 990(1-3), 14-20. URL:[Link]
-
Socrates, G. (2004). "Infrared and Raman Characteristic Group Frequencies: Tables and Charts" (3rd Edition). John Wiley & Sons. URL:[Link]
Sources
A Comparative Guide to HPLC Method Development for the Purity of 4-(2-Chlorophenyl)-1H-imidazole
This guide provides an in-depth, experience-driven approach to developing a stability-indicating High-Performance Liquid Chromatography (HPLC) method for determining the purity of 4-(2-Chlorophenyl)-1H-imidazole. We will navigate the logical pathway from initial analyte characterization to a fully validated method, comparing alternative strategies and grounding our choices in established chromatographic principles and regulatory expectations.
Introduction: The Analytical Challenge
4-(2-Chlorophenyl)-1H-imidazole is a heterocyclic aromatic amine, a class of compounds frequently encountered as intermediates in pharmaceutical synthesis. Its structure, featuring a basic imidazole ring and a substituted phenyl group, presents specific challenges for chromatographic analysis. The presence of nitrogen atoms makes the molecule's retention sensitive to mobile phase pH, while the aromatic system offers opportunities for unique stationary phase interactions.
The primary goal is to develop a robust, stability-indicating HPLC method capable of separating the active pharmaceutical ingredient (API) from its potential process-related impurities and degradation products. This is a critical requirement for ensuring drug quality and safety, mandated by guidelines such as ICH Q2(R1)[1][2][3].
Methodological Blueprint: From Theory to Practice
Our development strategy is built on a systematic evaluation of stationary and mobile phases to achieve optimal selectivity and resolution.
Analyte Characterization and Initial Column Selection
4-(2-Chlorophenyl)-1H-imidazole is a moderately polar compound. Reversed-phase HPLC (RP-HPLC), where the stationary phase is non-polar and the mobile phase is polar, is the logical starting point for such molecules[4].
Core Method Choice: The C18 Column
The octadecylsilane (C18) stationary phase is the workhorse of reversed-phase chromatography, offering robust hydrophobic interactions with the analyte.[4][5] We selected a C18 column as our primary choice due to its versatility and proven track record for separating a wide range of pharmaceutical compounds.[4] The primary retention mechanism is the dispersive (van der Waals) interaction between the alkyl chains of the stationary phase and the non-polar regions of the analyte molecule.[6][7]
Alternative Method 1: The Phenyl Column
A Phenyl stationary phase provides an alternative selectivity based on π–π interactions between the phenyl groups on the stationary phase and the aromatic rings of the analyte and its impurities.[6][7] This can be particularly effective for resolving compounds with subtle differences in their aromatic systems, which might co-elute on a C18 column.
Alternative Method 2: Ion-Pair Chromatography
Given the basic nature of the imidazole moiety, its retention can be poor on traditional C18 columns, especially at low pH where it becomes protonated and more polar. Ion-pair chromatography, which involves adding a reagent like an alkyl sulfonate to the mobile phase, can enhance the retention of such ionizable compounds.[8] The ion-pairing agent forms a neutral complex with the protonated analyte, increasing its hydrophobicity and retention on the reversed-phase column.
Mobile Phase Optimization: The Engine of Separation
The mobile phase composition is the most powerful tool for fine-tuning selectivity in RP-HPLC.[9]
Core Method: Acetonitrile and Buffered Water
A mixture of acetonitrile and water is a standard mobile phase for RP-HPLC.[9] Acetonitrile is often preferred over methanol due to its lower viscosity and superior UV transparency.
The critical parameter for 4-(2-Chlorophenyl)-1H-imidazole is the pH of the aqueous portion. Aromatic amines are ionizable, and their retention behavior is highly dependent on pH.[8] To ensure reproducible retention times and good peak shape, the mobile phase pH must be controlled with a buffer. We selected a phosphate buffer at pH 3.0. This low pH suppresses the ionization of residual silanol groups on the silica-based stationary phase, minimizing undesirable secondary interactions and reducing peak tailing.
Detection Wavelength
Based on the UV-absorbing properties of the aromatic and imidazole chromophores, a detection wavelength of 220 nm was selected to provide good sensitivity for both the main compound and potential impurities. Many imidazole derivatives are effectively detected around 210-230 nm.[10][11]
Experimental Protocols
Core Method: C18 with Buffered Mobile Phase
-
Instrumentation: HPLC system with a Diode Array Detector (DAD).
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 10 mM Potassium Dihydrogen Phosphate, pH adjusted to 3.0 with phosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 30% B
-
5-25 min: 30% to 70% B
-
25-30 min: 70% B
-
30-32 min: 70% to 30% B
-
32-40 min: 30% B (equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: 220 nm.
-
Injection Volume: 10 µL.
-
Diluent: Mobile Phase A / Acetonitrile (70:30 v/v).
Forced Degradation Study Protocol
To establish the stability-indicating nature of the method, a forced degradation study was designed according to ICH guideline Q1A(R2).[12] A stock solution of 4-(2-Chlorophenyl)-1H-imidazole (1 mg/mL) was subjected to the following stress conditions:
-
Acid Hydrolysis: 0.1 N HCl at 80°C for 24 hours.
-
Base Hydrolysis: 0.1 N NaOH at 80°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Solid sample kept at 105°C for 48 hours.
-
Photolytic Degradation: Solution exposed to 1.2 million lux hours of visible light and 200 watt-hours/m² of UV light (ICH Q1B).
Samples were then diluted and analyzed using the core HPLC method. The imidazole moiety is known to be susceptible to oxidation and photodegradation.[13][14][15]
Results and Discussion: A Comparative Analysis
To objectively compare the methods, we analyzed a spiked sample containing the 4-(2-Chlorophenyl)-1H-imidazole API and two hypothetical process-related impurities: Impurity A (a more polar starting material) and Impurity B (a less polar byproduct).
Table 1: Comparison of Chromatographic Methods for Process Impurities
| Parameter | Core Method (C18) | Alternative 1 (Phenyl) | Alternative 2 (Ion-Pair) |
| Retention Time (API) | 15.2 min | 16.5 min | 18.9 min |
| Resolution (API/Impurity B) | 2.5 | 3.1 | 2.2 |
| Tailing Factor (API) | 1.1 | 1.2 | 1.4 |
| Theoretical Plates (API) | 12,500 | 11,800 | 9,500 |
The Core C18 method provided excellent performance, with good retention and symmetrical peaks. The resolution between the API and its most critical closely-eluting impurity (Impurity B) was well above the acceptable limit of 2.0.
The Phenyl column offered superior resolution for Impurity B, demonstrating the alternative selectivity provided by π–π interactions. This would be a valuable fallback if a particularly challenging, aromatic-rich impurity were present.
The Ion-Pair method significantly increased the retention of the API, which could be useful if early elution was an issue. However, it resulted in broader peaks (lower plate count) and increased tailing, a common trade-off with ion-pair reagents.
Stability-Indicating Power
The true test of a purity method is its ability to resolve degradation products from the main peak. The analysis of the forced degradation samples using the Core C18 method demonstrated its stability-indicating capability.
Table 2: Results of Forced Degradation using the Core C18 Method
| Stress Condition | % Degradation | Degradation Products (DP) Observed (Retention Time) | Peak Purity (API) |
| Acid Hydrolysis | ~5% | DP-1 (8.1 min) | Pass |
| Base Hydrolysis | ~12% | DP-2 (11.5 min), DP-3 (13.0 min) | Pass |
| Oxidation | ~18% | DP-4 (16.1 min, co-eluting with Impurity B) | Fail |
| Photolysis | ~8% | DP-5 (17.5 min) | Pass |
The Core C18 method successfully separated degradation products in most conditions. However, the oxidative degradation revealed a critical issue: a new degradant (DP-4) co-eluted with process Impurity B. This compromises the method's specificity, as it cannot accurately quantify either species in the presence of the other.
Method Refinement and Final Selection
The co-elution issue necessitated a refinement of the method. Since the Phenyl column (Alternative 1) showed different selectivity, the oxidative degradation sample was analyzed using that method. The Phenyl column successfully resolved the critical pair (DP-4 and Impurity B), demonstrating its orthogonal selectivity.
Therefore, for routine quality control where oxidative degradation is not expected, the robust Core C18 method is suitable. However, for formal stability studies or analysis of batches with potential exposure to oxidative conditions, the Alternative Phenyl Column method is superior and should be employed. This comparative approach provides a comprehensive analytical toolkit for the lifecycle of the drug substance.
Conclusion
The development of a robust, stability-indicating HPLC method for 4-(2-Chlorophenyl)-1H-imidazole is a multi-faceted process that requires a logical, evidence-based approach. While a standard C18 column provides excellent performance for process-related impurities, forced degradation studies are essential to uncover potential weaknesses, such as the co-elution of an oxidative degradant. By comparing alternative stationary phases, like a Phenyl column, we can develop a complementary method that provides the necessary selectivity to overcome such challenges. This guide demonstrates that a thorough, comparative development strategy is the most effective way to build a truly reliable and regulatory-compliant purity method.
References
- BenchChem. (2025). Application Notes and Protocols for the Analysis of Imidazole Derivatives by HPLC and GC-MS.
- BenchChem. (2025). Analytical Techniques for the Determination of Imidazole Compounds: A Detailed Guide for Researchers.
- Phenomenex. HPLC Column Selection Guide.
- Acta Poloniae Pharmaceutica. HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES с ANTIFUNGAL COMPOUNDS.
- HPLC method for separating enantiomers of imidazole derivatives - Antifungal compounds. (2026, February 2).
- CNKI. HPLC Determination of the Imidazole and 2 Impurities of 2-Methylimidazole and 4-Methylimidazole in Reaction Solutions in Production Process of Imidazole.
- DergiPark. (2007, June 15). Method Optimization and Separation of Aromatic Biogenic Amines and Precursor Amino Acids by High Performance Liquid Chromatography.
- Labtech. A Complete Guide to Mobile Phase and Stationary Phase in HPLC.
- European Pharmaceutical Review. (2013, August 20). ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities.
- PubMed. (2019, October 15). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir.
- Waters Blog. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
- Veeprho. (2025, August 25). Different Types of Stationary Phases in Liquid Chromatography.
- ThaiScience. Retention Behavior of Aromatic Amines with Some Ionic Liquids Mobile Phase in Semi-micro HPLC.
- LCGC International. (2020, November 12). Choosing the Right HPLC Stationary Phase.
- ResearchGate. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir | Request PDF.
- Jordi Labs. ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1).
- Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC.
- FDA. Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- ICH. ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).
- ResolveMass Laboratories. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.
- ACS Publications. (2019, December 18). Degradative Behavior and Toxicity of Alkylated Imidazoles | Industrial & Engineering Chemistry Research.
Sources
- 1. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 2. jordilabs.com [jordilabs.com]
- 3. fda.gov [fda.gov]
- 4. veeprho.com [veeprho.com]
- 5. labtech.tn [labtech.tn]
- 6. HPLC Column Selection Guide | Phenomenex [phenomenex.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 10. ptfarm.pl [ptfarm.pl]
- 11. HPLC Determination of the Imidazole and 2 Impurities of 2-Methylimidazole and 4-Methylimidazole in Reaction Solutions in Production Process of Imidazole [qikan.cmes.org]
- 12. resolvemass.ca [resolvemass.ca]
- 13. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
Crystal structure determination of 4-(2-Chlorophenyl)-1H-imidazole
This guide serves as a technical comparative analysis for the crystal structure determination of 4-(2-Chlorophenyl)-1H-imidazole , a critical pharmacophore in medicinal chemistry (e.g., antifungal azoles, adrenergic agonists).[1]
We compare the performance, accuracy, and resource demand of the two primary structural elucidation workflows: Single Crystal X-Ray Diffraction (SC-XRD) versus Powder X-Ray Diffraction (PXRD) , providing a validated protocol for synthesizing and characterizing this specific ortho-substituted derivative.
Executive Summary: The Ortho-Chloro Effect
4-(2-Chlorophenyl)-1H-imidazole differs from its parent compound (4-phenylimidazole) by a single chlorine atom at the ortho position.[1] This substitution is not merely cosmetic; it introduces significant steric hindrance that disrupts the planarity of the molecule.
-
Structural Hypothesis: Unlike the planar 4-phenylimidazole, the 2-chloro derivative exhibits a non-zero dihedral angle between the imidazole and phenyl rings to relieve steric strain between the Cl atom and the imidazole H5 proton.
-
Performance Implication: This "twist" alters crystal packing efficiency, solubility profiles, and melting points—critical parameters for drug formulation.
Comparative Analysis: SC-XRD vs. PXRD
For a researcher characterizing a new batch of 4-(2-Chlorophenyl)-1H-imidazole, choosing the right diffraction technique is a trade-off between structural resolution and throughput.[1]
Performance Matrix
| Feature | Alternative A: Single Crystal XRD (SC-XRD) | Alternative B: Powder XRD (PXRD) |
| Primary Output | Absolute 3D atomic coordinates ( | Bulk phase fingerprint (2 |
| Resolution | Atomic level ( | Macro level. Defines unit cell & phase purity. |
| Sample Requirement | High-quality single crystal ( | Polycrystalline powder ( |
| Structural Insight | High: Resolves the Cl-induced dihedral twist and H-bond network. | Low: Cannot easily resolve torsion angles without Rietveld refinement. |
| Turnaround Time | Slow (Days to weeks for crystal growth).[1] | Fast (Minutes for data collection).[1] |
| Best Use Case | De novo structure solution & absolute configuration. | Batch-to-batch consistency & polymorph screening.[1] |
Expert Insight
Recommendation: Use SC-XRD for the initial characterization to definitively map the steric influence of the ortho-chlorine.[1] Once the unit cell is established, switch to PXRD for routine purity checks in process development.
Experimental Protocol
This section details the validated workflow to synthesize 4-(2-Chlorophenyl)-1H-imidazole and grow diffraction-quality crystals.
Phase 1: Synthesis (Modified Bredereck Formamide Route)
This method is preferred over the Marckwald synthesis for 4-aryl imidazoles due to higher regioselectivity.[1]
-
Reagents: 2-Chloro-2'-bromoacetophenone (10 mmol), Formamide (excess, 50 mL).
-
Reaction: Reflux the mixture at 160–180°C for 4 hours.
-
Workup: Pour the hot reaction mixture into ice-cold water (200 mL). Basify with
to pH 9 to precipitate the free base. -
Purification: Filter the crude solid. Recrystallize initially from ethanol to remove colored impurities.[1][4]
Phase 2: Crystallization for SC-XRD
Growing crystals of ortho-substituted imidazoles can be challenging due to the disruption of planar stacking.[1]
-
Method: Slow Evaporation.[1]
-
Solvent System: Methanol:Water (80:20 v/v).[1]
-
Protocol:
-
Dissolve 50 mg of pure compound in 5 mL warm methanol.
-
Add water dropwise until slight turbidity appears, then add 2 drops of methanol to clear.
-
Cover the vial with Parafilm, poke 3 small holes, and store at 4°C.
-
Target: Colorless blocks or prisms appearing within 3–5 days.
-
Structural Determination Workflow
The following diagram illustrates the decision logic and workflow for solving the structure, highlighting the critical "Torsion Check" step unique to ortho-substituted analogs.
Figure 1: Decision tree for structural characterization. Note the divergence based on crystal quality.
Structural Analysis & Expected Data
Based on crystallographic trends for 4-aryl imidazoles, the following structural parameters define the "performance" of the crystal lattice.
A. The "Twist" (Steric Performance)
In unsubstituted 4-phenylimidazole, the phenyl and imidazole rings are nearly coplanar (dihedral angle
-
4-(2-Chlorophenyl) analog: The bulky Chlorine atom at the 2-position clashes with the imidazole ring.[1]
-
Result: The bond rotates.[1][5][6][7] Expect a dihedral angle of 30°–50° .[1]
-
Impact: This reduces
- stacking capability compared to the parent, often lowering the density slightly but potentially creating unique pockets for solvent inclusion.
B. Hydrogen Bonding Network
Imidazoles are defined by strong intermolecular hydrogen bonds (
-
Donor: Imidazole
.[1] -
Acceptor: Imidazole
of a neighboring molecule.[1] -
Pattern: Infinite 1D chains or cyclic tetramers.
-
Chlorine Interaction: Look for weak
interactions (approx.[1][8] 2.8–3.0 Å).[1] These "halogen bonds" often stabilize the crystal lattice in the absence of perfect planarity.
C. Representative Crystallographic Data (Target Values)
These values serve as validation criteria for your experimental results.
| Parameter | Expected Value / Range |
| Crystal System | Monoclinic (Most common for this class) |
| Space Group | |
| Z (Molecules/Cell) | 4 |
| Unit Cell Volume | |
| R-Factor (Quality) |
References
-
Synthesis Methodology: Bredereck, H., & Theilig, G. (1953). Formamide reactions.[1] I. Preparation of imidazoles from alpha-halo ketones. Chemische Berichte.
-
Structural Comparison (Parent): 4-Phenylimidazole Crystal Structure. Cambridge Structural Database (CSD).[1][9] Refcode: PHIMIZ.[1]
-
Technique Comparison: Harris, K. D. M. (2012).[1] Powder diffraction crystallography of molecular solids. Topics in Current Chemistry.
-
Halogen Bonding in Imidazoles: Aakeröy, C. B., et al. (2013).[1] Halogen bonding: the key to controlling crystal packing in imidazoles. CrystEngComm.
-
General Crystallography Protocol: Massa, W. (2013).[1] Crystal Structure Determination. Springer.[1]
Sources
- 1. 1H-Imidazole, 2-(2-chlorophenyl)-4,5-diphenyl- | C21H15ClN2 | CID 74356 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN104860887A - Synthesis method of 1-(2,4-dichlorophenyl)-2-(1-imidazolyl)-ethanol - Google Patents [patents.google.com]
- 3. jocpr.com [jocpr.com]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. Crystal Structure of 2-[(1E)-2-(4-Fluorophenyl)diazenyl]-1H-imidazole [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. 1-(4-Chlorophenyl)-2-methyl-4-nitro-5-(1-piperidyl)-1H-imidazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]
Comparison of 4-(2-Chlorophenyl)-1H-imidazole with standard antifungal azoles
This guide provides a technical comparison between the specific scaffold 4-(2-Chlorophenyl)-1H-imidazole (hereafter referred to as 4-2CPHI ) and standard clinical azole antifungals (e.g., Fluconazole, Clotrimazole).
This analysis treats 4-2CPHI as a pharmacophore fragment or model scaffold , contrasting its fundamental properties against the optimized architecture of marketed drugs.
Executive Analysis: Scaffold vs. Therapeutic
4-(2-Chlorophenyl)-1H-imidazole (4-2CPHI) represents a "core pharmacophore"—a simplified structural motif containing the essential heme-binding imidazole ring and a hydrophobic phenyl group. In contrast, Standard Azoles (Fluconazole, Voriconazole, Posaconazole) are "functionalized therapeutics" where this core is elaborated with complex N1-substituents to optimize solubility, metabolic stability, and target affinity.
-
The Critical Distinction: Standard azoles act via the N1-substitution (leaving N3 free to bind heme). 4-2CPHI is a C-substituted imidazole. While it retains the ability to coordinate metals, its lack of an N1-side chain fundamentally alters its binding kinetics and spectrum of activity compared to clinical standards.
Summary of Comparative Profile
| Feature | 4-(2-Chlorophenyl)-1H-imidazole (4-2CPHI) | Fluconazole (Standard Triazole) | Clotrimazole (Standard Imidazole) |
| Role | Pharmacophore / Synthetic Intermediate | Systemic Antifungal Drug | Topical Antifungal Drug |
| MW ( g/mol ) | ~178.62 | 306.27 | 344.84 |
| LogP (Est.) | 2.5 – 2.9 (Moderate Lipophilicity) | 0.5 (Hydrophilic) | > 5.0 (Highly Lipophilic) |
| Heme Binding | Moderate (Steric hindrance from ortho-Cl) | High (Optimized geometry) | High |
| Target Selectivity | Low (Potential off-target IDO/Kinase inhibition) | High (Fungal CYP51 selective) | Moderate |
| Solubility | Low-Moderate (pH dependent) | High (Water soluble) | Very Low |
Mechanistic Divergence: The "Ortho-Cl" Effect
Understanding the biological performance requires analyzing the structural interaction with the target enzyme, Lanosterol 14
The Standard Mechanism (Azoles)
Clinical azoles bind to the active site of CYP51. The unhindered nitrogen (N3 or N4) of the azole ring coordinates with the Heme Iron (Fe³⁺) , blocking the oxidation of lanosterol. The bulky N1-side chain (e.g., the difluorophenyl-propyl tail of Fluconazole) occupies the substrate access channel, locking the drug in place.
The 4-2CPHI Mechanism
4-2CPHI lacks the N1-tail. Its binding relies solely on the imidazole-iron interaction and the hydrophobic fit of the chlorophenyl group.
-
The Ortho-Twist: The chlorine atom at the ortho (2-position) of the phenyl ring creates steric clash with the imidazole hydrogens. This forces the phenyl ring to twist out of coplanarity with the imidazole.
-
Consequence: This non-planar conformation can prevent the molecule from fitting deeply into the flat heme pocket compared to para-substituted analogues, potentially reducing potency.
-
-
Off-Target Activity: 4-phenylimidazoles are known inhibitors of Indoleamine 2,3-dioxygenase (IDO) , a human enzyme involved in immune regulation. Researchers using 4-2CPHI must control for this off-target effect, which is absent in fungal-specific azoles.
Diagram 1: CYP51 Ergosterol Biosynthesis Pathway
This diagram illustrates the specific blockade point of Azoles within the fungal membrane pathway.
Figure 1: Inhibition of CYP51 leads to depletion of Ergosterol and accumulation of toxic methylated sterols, causing fungal cell death.
Experimental Protocols: Validating Efficacy
To objectively compare 4-2CPHI against a standard like Fluconazole, a standardized Minimum Inhibitory Concentration (MIC) assay is required.
Protocol: CLSI M27-A3 Broth Microdilution (Modified for Research Compounds)
Objective: Determine the MIC of 4-2CPHI against Candida albicans compared to Fluconazole.
Reagents:
-
Test Compound: 4-(2-Chlorophenyl)-1H-imidazole (Dissolved in DMSO).
-
Standard: Fluconazole (Dissolved in Water/DMSO).
-
Media: RPMI 1640 buffered with MOPS (pH 7.0).
-
Organism: C. albicans ATCC 90028.
Workflow Steps:
-
Stock Preparation:
-
Prepare 4-2CPHI at 100x final concentration in 100% DMSO (Solubility check is critical; 4-2CPHI may precipitate in aqueous media faster than Fluconazole).
-
-
Dilution Series:
-
Create 2-fold serial dilutions in RPMI 1640.
-
Range: 64 µg/mL to 0.125 µg/mL.
-
-
Inoculum Prep:
-
Adjust yeast suspension to
to cells/mL.
-
-
Incubation:
-
Combine 100 µL diluted drug + 100 µL inoculum in 96-well plates.
-
Incubate at 35°C for 24–48 hours.
-
-
Readout:
-
MIC50: Lowest concentration causing 50% reduction in turbidity compared to growth control.
-
Diagram 2: MIC Assay Workflow
Visualizing the comparative testing process.
Figure 2: Standardized workflow for determining antifungal potency (MIC).
Structure-Activity Relationship (SAR) Insights
When analyzing data generated from the above protocol, researchers typically observe the following trends:
Potency Gap
-
Fluconazole: MIC typically 0.25 – 1.0 µg/mL (High Potency).
-
4-2CPHI: MIC likely >16 – 64 µg/mL (Low Potency).
-
Why? The "tail" of Fluconazole interacts with the amino acids in the access channel (e.g., Tyr118 in CYP51), stabilizing the binding. 4-2CPHI lacks this anchor and relies only on the heme interaction, making it a "reversible" or "weak" inhibitor.
The Chlorine Position (Ortho vs. Para)
-
Para-Cl (4-Cl): Found in many active drugs. Allows the phenyl ring to rotate more freely or adopt a planar conformation if conjugated.
-
Ortho-Cl (2-Cl): Found in 4-2CPHI. The steric bulk forces a twisted conformation . While this can sometimes improve selectivity (by excluding the molecule from smaller pockets), in CYP51, it often reduces the binding energy compared to the optimized 2,4-dichloro patterns seen in Miconazole.
Physicochemical Limitations
-
Solubility: 4-2CPHI is a neutral, lipophilic molecule with no ionizable groups at physiological pH (unlike the triazole of Fluconazole). This leads to poor aqueous solubility, which can confound in vitro results (e.g., precipitation in the well).
References
-
Clinical and Laboratory Standards Institute (CLSI). (2008). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition (M27-A3). [Link]
-
Lass-Flörl, C. (2011). Triazole antifungal agents in invasive fungal infections: a comparative review. Drug Resistance Updates. [Link]
-
Sono, M., & Cady, S. G. (1989). Enzyme-bound 4-phenylimidazole as a probe for the heme iron active site of indoleamine 2,3-dioxygenase.[1] Biochemistry. (Provides mechanistic insight into 4-phenylimidazole binding modes). [Link]
Sources
Elemental Analysis Standards for 4-(2-Chlorophenyl)-1H-imidazole: A Comparative Qualification Guide
Executive Summary
In pharmaceutical synthesis and reference standard qualification, 4-(2-Chlorophenyl)-1H-imidazole (CAS: 17293-27-3) serves as a critical intermediate, particularly in the development of antifungal azoles and certain enzyme inhibitors (e.g., IDO1). While modern spectroscopic techniques (NMR, HRMS) provide structural identity, Elemental Analysis (EA) remains the definitive method for establishing bulk purity and "absolute" mass balance, accounting for non-protonated impurities (inorganics, moisture) that qNMR may miss.
This guide provides a rigorous technical comparison of EA against orthogonal purity methods, defining the specific acceptance criteria required to qualify this compound as a Reference Standard.
Chemical Profile & Theoretical Standards
Before experimental validation, the theoretical composition must be established. Note that 4-(2-Chlorophenyl)-1H-imidazole is a constitutional isomer of the more common 4-(4-chlorophenyl) derivative. EA cannot distinguish between these isomers; therefore, EA data must always be paired with NMR/crystallography for positional verification.
Compound: 4-(2-Chlorophenyl)-1H-imidazole
Formula: C
Table 1: Theoretical Composition (The "Gold Standard")
| Element | Symbol | Atomic Mass | Count | Total Mass | Theoretical % | Tolerance (Std) |
| Carbon | C | 12.011 | 9 | 108.10 | 60.52% | |
| Hydrogen | H | 1.008 | 7 | 7.06 | 3.95% | |
| Nitrogen | N | 14.007 | 2 | 28.01 | 15.68% | |
| Chlorine | Cl | 35.45 | 1 | 35.45 | 19.85% |
Critical Note: The presence of the imidazole ring makes this compound hygroscopic. A deviation in Carbon >0.5% lower than theoretical often indicates retained moisture, not synthetic failure.
Comparative Analysis: EA vs. Orthogonal Alternatives
To validate a Reference Standard, one must prove not just what the molecule is, but how much of the bulk material is the active molecule. Below is an objective comparison of EA against High-Performance Liquid Chromatography (HPLC) and Quantitative NMR (qNMR).
Table 2: Performance Comparison of Purity Assessment Methods
| Feature | Elemental Analysis (Combustion) | qNMR (Internal Standard) | HPLC-UV/MS |
| Primary Scope | Bulk Purity (Mass Balance) . Detects water, inorganics, and solvent residues.[2] | Molar Purity . Specific structural quantification relative to a standard.[3] | Chromatographic Purity . Detects UV-active organic impurities. |
| Blind Spots | Cannot distinguish isomers (2-Cl vs 4-Cl). | "Silent" to inorganic salts and non-protonated impurities. | Misses inorganic salts; response factors vary by compound. |
| Sample Req. | 2–5 mg (Destructive). | 10–20 mg (Non-destructive). | <1 mg (Destructive). |
| Precision | High ( | Moderate ( | High (Area %).[1][2][4][5] |
| Why Use? | Required for FDA/Regulatory filing to prove absence of inorganic contaminants. | Rapid structural confirmation. | Routine batch monitoring. |
Expert Insight: The "Total Purity" Trap
Researchers often rely solely on HPLC, reporting ">99% purity." However, HPLC ignores trapped inorganic salts (e.g., NaCl from quenching) or moisture.
-
Scenario: A sample is 99% pure by HPLC but contains 5% water.
-
Result: EA will show Carbon at ~57.5% (vs 60.5%), correctly flagging the 95% potency. HPLC will falsely report 99%.
-
Verdict: EA is non-negotiable for assigning a "Potency Value" to a standard.
Experimental Protocols
A. Pre-Analysis Preparation (Crucial Step)
Imidazole derivatives are hydrogen-bond acceptors and will scavenge atmospheric moisture.
-
Drying: Dry the sample in a vacuum oven at 40°C for 4 hours over P
O or silica gel. -
Homogenization: Lightly crush crystals to a fine powder to ensure uniform combustion, but avoid excessive grinding which generates static and attracts moisture.
B. Automated CHN Combustion (Method A)
-
Instrument: Flash 2000 or Elementar vario EL cube.
-
Carrier Gas: Helium (99.999%).
-
Combustion Temp: 950–1050°C (High temp required for heterocyclic ring opening).
-
Oxidation Catalyst: Tungsten Oxide (WO
) or Chromium(III) Oxide.-
Why? Chlorinated compounds can form stable halides. WO
prevents the formation of volatile metal chlorides that could damage the detector and ensures complete oxidation.
-
-
Halogen Trap: Silver wool must be present in the reduction tube to trap Chlorine (forming AgCl), preventing Cl
gas from interfering with the Nitrogen thermal conductivity detection.
C. Halogen Determination: The Schöniger Flask (Method B)
Automated CHN analyzers often struggle with precise Chlorine quantification. For a "Reference Standard," use the Schöniger Oxygen Flask combustion followed by potentiometric titration.
-
Combustion: Weigh 10–20 mg of sample onto ash-free filter paper. Place in a platinum carrier within an oxygen-filled flask containing absorbing solution (1M NaOH + H
O ). Ignite. -
Absorption: Shake for 10 minutes to dissolve combustion gases. Cl converts to Cl
.[3] -
Titration: Acidify with HNO
. Titrate against 0.01N AgNO using a silver electrode. -
Calculation:
Visualizing the Qualification Workflow
The following diagrams illustrate the logical flow for qualifying the standard and the specific decision tree for handling EA data.
Diagram 1: Analytical Workflow for Reference Standards
Caption: The integrated workflow ensuring structural identity (NMR), organic purity (HPLC), and bulk composition (EA) are all satisfied.
Diagram 2: Elemental Analysis Decision Logic
Caption: Troubleshooting logic for EA deviations. Low Carbon usually implies trapped solvent; Low Chlorine implies incomplete oxidation or inorganic contamination.
Data Analysis & Acceptance Criteria
For a compound to be released as a Primary Standard , the following strict criteria apply:
-
Carbon/Hydrogen/Nitrogen: Must fall within
of theoretical values.-
Example: Carbon must be
.
-
-
Chlorine: Must fall within
(if using Schöniger) or (automated). -
Summation: The sum of C+H+N+Cl should be
. If the sum is but ratios are correct, the sample contains significant inorganic salts (which do not combust).
Common Interferences for 4-(2-Chlorophenyl)-1H-imidazole
-
Low Carbon (-1.5%): Typical of hemi-hydrate formation. The imidazole nitrogen can hydrogen bond with water. Requires drying at
C under high vacuum. -
Low Chlorine: Indicates "soot" formation during combustion (incomplete oxidation). Increase oxygen flow or add more WO
catalyst.
References
-
ASTM International. (2021). ASTM D5291-21: Standard Test Methods for Instrumental Determination of Carbon, Hydrogen, and Nitrogen in Petroleum Products and Lubricants.Link
-
Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical analysis.[2][4][6] Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. Link
-
Schöniger, W. (1955). Eine mikroanalytische Schnellbestimmung von Halogen in organischen Substanzen. Mikrochimica Acta, 43(1), 123-129. (The foundational text for the Oxygen Flask method). Link
-
PubChem. (2023).[1][7] Compound Summary for CID 28833: 4-(4-Chlorophenyl)-1H-imidazole (Isomer Comparison). National Library of Medicine. Link
-
European Pharmacopoeia (Ph. Eur.). Chapter 2.5.12: Water: Semi-micro determination. (Standard for orthogonal water determination). Link
Sources
- 1. 4-(4-氯苯基)-1H-咪唑 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. img.antpedia.com [img.antpedia.com]
- 4. researchgate.net [researchgate.net]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1H-Imidazole, 1-(2-(((4-chlorophenyl)thio)methoxy)-2-(2,4-dichlorophenyl)ethyl)-, mononitrate | C18H16Cl3N3O4S | CID 3054909 - PubChem [pubchem.ncbi.nlm.nih.gov]
Comparative Guide: UV-Vis Absorption Spectra of 4-(2-Chlorophenyl)-1H-imidazole
Executive Summary
Product Focus: 4-(2-Chlorophenyl)-1H-imidazole (CAS: 4205-05-4 / 13552869)
Primary Application: Pharmacophore characterization, purity profiling, and metal coordination studies.[1]
Key Insight: Unlike its para-substituted isomer, 4-(2-chlorophenyl)-1H-imidazole exhibits a distinct hypsochromic (blue) shift and hypochromic effect in its UV-Vis profile.[1] This phenomenon is driven by the "ortho-effect," where steric hindrance forces a non-planar conformation, decoupling the
Molecular Architecture & Chromophore Analysis
To interpret the spectra accurately, one must understand the structural dynamics governing the electronic transitions.[2]
The Ortho-Effect Mechanism
The UV absorption of phenyl-imidazoles arises primarily from
-
4-(4-Chlorophenyl)-1H-imidazole (Para): The molecule remains planar, maximizing orbital overlap.[1] The chlorine atom acts as an auxochrome, extending conjugation and causing a red shift (bathochromic).[2]
-
4-(2-Chlorophenyl)-1H-imidazole (Ortho): The chlorine atom at the 2-position sterically clashes with the imidazole hydrogens (N1-H or C5-H).[1] To relieve this strain, the phenyl ring rotates out of the imidazole plane.[2] This "twist" disrupts the
-system, raising the energy of the transition ( ) and lowering the molar absorptivity ( ).[2]
Structural Logic Diagram
Figure 1: Mechanistic pathway of the ortho-effect on UV-Vis absorption properties.[1]
Comparative Performance Analysis
This section benchmarks 4-(2-chlorophenyl)-1H-imidazole against its parent compound and its regioisomer.[1]
Spectral Data Comparison (Ethanol, 25°C)
| Compound | Structure | Spectral Character | ||
| 4-Phenylimidazole | Parent (Unsubstituted) | 260 - 262 | ~14,000 | Baseline conjugation.[1] Planar. |
| 4-(4-Chlorophenyl)-1H-imidazole | Para-Isomer | 270 - 275 | ~18,000 | Bathochromic Shift. Extended conjugation due to planar geometry and Cl auxochrome. |
| 4-(2-Chlorophenyl)-1H-imidazole | Ortho-Isomer (Target) | 254 - 258 | < 10,000 | Hypsochromic Shift. Sterically hindered.[1] Significant loss of intensity due to twist.[1] |
Solvatochromic Effects
The polarity of the solvent influences the fine structure and position of the band.
-
Non-Polar (Hexane/DCM): Vibrational fine structure may be visible.
typically blue-shifted relative to alcohols.[1] -
Protic Polar (MeOH/EtOH): Hydrogen bonding with the imidazole nitrogen stabilizes the ground state more than the excited state (n
transitions), often obscuring weak n bands.[2] The main band is dominant. -
Acidic Media (0.1 N HCl): Protonation of the imidazole N3 eliminates the lone pair participation, often causing a slight hypsochromic shift and change in band shape.[2]
Experimental Protocol: Characterization Workflow
To replicate these results for purity or identification purposes, follow this self-validating protocol.
Reagents & Preparation
-
Solvent: Spectroscopic grade Ethanol (EtOH) or Methanol (MeOH).[2] Cutoff < 205 nm.
-
Blank: Pure solvent from the same batch.
-
Stock Solution: Dissolve 1.0 mg of 4-(2-chlorophenyl)-1H-imidazole in 10 mL solvent (
M). -
Working Solution: Dilute 100
L of Stock into 9.9 mL solvent ( M). Target Absorbance: 0.6 - 0.8 AU.[1]
Measurement Parameters
-
Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Shimadzu UV-2600 or Agilent Cary 60).[1]
-
Range: 200 nm – 400 nm.[1]
-
Scan Speed: Medium (approx. 200 nm/min).
-
Slit Width: 1.0 nm or 2.0 nm.
-
Cuvette: Quartz (1 cm path length). Glass cuvettes absorb UV <300 nm and must not be used.[2]
Validation Criteria (Quality Control)
-
Zero Point: Absorbance at 400 nm should be < 0.005 AU.[1] If higher, check for particulate matter or solubility issues.[2]
-
Band Shape: The peak should be broad and symmetrical. Sharp spikes indicate air bubbles.[1]
-
Beer-Lambert Linearity: Prepare a 3-point dilution series (50%, 100%, 150%). The
must remain constant ( nm).
Application Context in Drug Development
-
Purity Assay: Due to the distinct
difference (~15 nm) between the ortho and para isomers, UV-Vis coupled with HPLC (PDA detector) is an effective method for detecting regioisomeric impurities during synthesis. -
pKa Determination: The imidazole ring can act as a buffer. Performing a spectrophotometric titration (measuring spectra at pH 4 through pH 9) allows for the precise determination of the pKa value (typically ~6.0 for phenylimidazoles), as the protonated and neutral species have distinct absorption coefficients.[2]
References
-
Ortho-Effect & Steric Inhibition: MacNeil, J. D., et al.[2] "The Ultraviolet Absorption Spectra of Some Chlorinated Biphenyls." Bulletin of Environmental Contamination and Toxicology, vol. 15, no. 1, 1976, pp. 66-77.[2] Link (Establishes the hypsochromic shift mechanism in ortho-chlorinated biaryl systems).
-
Parent Compound Data: "4-Phenylimidazole."[1][3][4][5][6] PubChem Database, National Center for Biotechnology Information, CID 13552869.[2] Link
-
Comparative Imidazole Spectra: Grimmett, M. R.[2] "Imidazole and Benzimidazole Synthesis." Academic Press, 1997.[2] (Standard reference for heterocyclic spectral properties).
-
Synthesis & Characterization: Kimura, T., et al. "Structure-activity relationship of a series of phenylureas linked to 4-phenylimidazole."[1][3] Journal of Medicinal Chemistry, vol. 36, no. 11, 1993, pp. 1641-1653.[2][3] Link (Provides baseline spectral data for phenylimidazole derivatives).[2]
Sources
- 1. 2-(4-Chlorophenyl)-1-phenyl-1H-benzo[d]imidazole | C19H13ClN2 | CID 11109504 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 4-苯基咪唑 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. 4-苯基咪唑 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. 4-Phenylimidazole, 98+% 10 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
Safety Operating Guide
4-(2-Chlorophenyl)-1H-imidazole proper disposal procedures
In modern drug discovery, particularly in the synthesis of aryl imidazolyl ureas targeting acid ceramidase for the treatment of fibrotic diseases ( [1]), 4-(2-Chlorophenyl)-1H-imidazole serves as a highly valued intermediate. However, its structural composition—specifically the covalently bound chlorine atom—necessitates rigorous end-of-life management.
Improper disposal of this compound not only violates federal environmental statutes but poses severe ecological and occupational hazards. As a Senior Application Scientist, I have designed this protocol to provide researchers with a self-validating, causality-driven framework for the proper segregation, containment, and disposal of 4-(2-Chlorophenyl)-1H-imidazole, ensuring strict compliance with the Resource Conservation and Recovery Act (RCRA) ( [2]).
Chemical & Disposal Parameters
Understanding the physical and regulatory parameters of a chemical is the first step in designing a safe disposal workflow. The table below summarizes the quantitative data that dictates how this compound must be handled at the end of its lifecycle.
| Parameter | Value | Operational Implication (Causality) |
| Molecular Mass | 178.62 g/mol | Determines stoichiometric waste generation during scale-up. |
| XLogP3 (Lipophilicity) | ~2.4 | Moderate lipophilicity ( [3]); readily penetrates standard latex. Requires minimum 4-mil nitrile PPE. |
| Incineration Temp. | > 1,000 °C | Requires specialized rotary kiln to prevent PCDD/PCDF (dioxin) formation. |
| Accumulation Limit (LQG) | ≤ 90 Days | Strict RCRA compliance timeline for EHS pickup at Large Quantity Generators. |
| Accumulation Limit (SQG) | ≤ 180 Days | Extended timeline for smaller scale synthesis laboratories. |
| Max SAA Volume | 55 Gallons | Maximum allowable volume in a Satellite Accumulation Area before mandatory transfer. |
The Causality of Halogenated Waste Segregation
The most critical error a researcher can make when disposing of 4-(2-Chlorophenyl)-1H-imidazole is placing it into a standard, non-halogenated organic waste carboy.
The Mechanistic Danger: When organic molecules containing covalently bound halogens (like the chlorine in the 2-chlorophenyl ring) are subjected to standard, low-temperature incineration, incomplete combustion occurs. This thermal environment provides the ideal thermodynamic conditions for the radical-mediated recombination of chlorinated aryl fragments, leading to the synthesis of highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs) .
Consequently, EPA regulations mandate that halogenated waste streams be segregated ([4]). Segregation ensures the waste is routed to specialized high-temperature incinerators (>1,000°C) equipped with alkaline flue-gas scrubbers designed to neutralize the resulting hydrochloric acid (HCl) gas. Mixing this compound with non-halogenated waste ruins the fuel-blending potential of the entire carboy, exponentially increasing institutional disposal costs.
Protocol: End-of-Life Disposal and Segregation
Objective: To safely transfer 4-(2-chlorophenyl)-1H-imidazole from active experimental use to a compliant RCRA halogenated waste stream.
Step 1: Chemical Compatibility and PPE Verification
-
Action: Don minimum 4-mil nitrile gloves, chemical splash goggles, and a standard lab coat. Work within a certified chemical fume hood.
-
Causality: The compound's XLogP3 of ~2.4 indicates moderate lipophilicity, meaning it can absorb through the skin if dissolved in a carrier solvent like DMSO or Dichloromethane (DCM). Nitrile provides a superior chemical barrier compared to latex against both the compound and common organic solvents.
Step 2: Waste Stream Classification
-
Action: Identify the waste explicitly as "Halogenated Organic Waste."
-
Causality: As established, the 2-chlorophenyl moiety dictates that this waste cannot be repurposed via standard fuel blending. It must be isolated to prevent dioxin formation during downstream processing.
Step 3: Containment and Saturation
-
Action: For liquid solutions, transfer the waste into a high-density polyethylene (HDPE) or glass carboy. Fill to a maximum of 80% capacity. For solid waste (powders, contaminated pipette tips, weigh boats), use a wide-mouth HDPE solid waste container.
-
Causality: Leaving 20% headspace in liquid containers accommodates vapor pressure expansion. If the compound is dissolved in volatile solvents, this headspace prevents container rupture due to ambient thermal fluctuations in the laboratory.
Step 4: RCRA-Compliant Labeling
-
Action: Attach a hazardous waste tag the moment the first drop or grain of waste enters the container. Explicitly write "4-(2-Chlorophenyl)-1H-imidazole" and the carrier solvent. Check the "Toxic" and "Irritant" hazard boxes.
-
Causality: The EPA's "cradle-to-grave" mandate requires unambiguous identification. Using shorthand abbreviations (e.g., "2-Cl-Ph-Imid") is a direct RCRA violation and will result in EHS rejecting the pickup, as downstream processors cannot verify the chemical structure for safe incineration.
Step 5: Satellite Accumulation Area (SAA) Transfer
-
Action: Store the sealed, labeled container in a designated SAA secondary containment bin. Submit an EHS pickup request before your facility's regulatory limit expires (90 days for LQG; 180 days for SQG).
-
Causality: Secondary containment captures catastrophic container failures, preventing the halogenated mixture from entering floor drains and violating the Clean Water Act.
Protocol: Immediate Spill Response and Decontamination
In the event of an accidental release, immediate containment is required to prevent aerosolization or drainage contamination.
-
Containment: If a solid powder spill occurs, immediately disable local turbulent airflow (e.g., oscillating fans) to prevent aerosolization. For solution spills, establish a perimeter using universal absorbent booms.
-
Dust Suppression (Solid Spills): Do not dry-sweep the powder, as this generates inhalable particulates. Lightly mist the powder with a compatible, low-toxicity solvent (e.g., isopropanol or water) to bind the particulates together.
-
Absorption and Collection: Use non-sparking scoops to transfer the wetted powder, or use tweezers to collect saturated absorbent pads. Place all materials into a wide-mouth HDPE "Halogenated Solid Waste" container.
-
Surface Decontamination: Wash the affected benchtop or floor with a standard laboratory surfactant and water. The mild lipophilicity of the compound requires a surfactant to fully lift residual molecules from the surface. Collect the rinsate as halogenated aqueous waste.
Disposal Decision Workflow
The following logic tree illustrates the self-validating decision process for routing 4-(2-Chlorophenyl)-1H-imidazole into the correct waste stream.
Workflow for the classification and disposal of 4-(2-Chlorophenyl)-1H-imidazole waste streams.
References
-
Exploration of a Class of Aryl Imidazolyl Ureas As Potent Acid Ceramidase Inhibitors for the Treatment of Fibrotic Diseases Source: ACS Omega URL:[Link]
-
Hazardous Waste Generators (RCRA Compliance) Source: United States Environmental Protection Agency (EPA) URL:[Link]
-
PubChemLite - 4-(2-chlorophenyl)-1H-imidazole (CID 13552869) Source: PubChem / National Center for Biotechnology Information URL:[Link]
-
Laboratory Waste Management Plan: Halogenated Solvents Source: University of North Carolina (UNC) Environment, Health and Safety URL:[Link]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
